molecular formula C13H17N3O2S B1168351 prunellin CAS No. 123138-82-9

prunellin

Cat. No.: B1168351
CAS No.: 123138-82-9
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Description

Prunellin is a biologically active polysaccharide isolated and purified from aqueous extracts of the medicinal herb Prunella vulgaris (commonly known as "self-heal") . Early foundational research characterized this compound as a sulfated polysaccharide with an approximate molecular size of 10 kDa . Its constituent monosaccharides include glucose, galactose, xylose, gluconic acid, galactonic acid, and galactosamine . This compound has been the subject of scientific investigation for its antiviral properties. A key area of research has been its anti-HIV activity, with studies indicating it can inhibit the growth of the human immunodeficiency virus in in vitro conditions . The broader Prunella vulgaris plant, from which this compound is derived, is also under investigation for other pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects . Please note: This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human use.

Properties

CAS No.

123138-82-9

Molecular Formula

C13H17N3O2S

Synonyms

prunellin

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Prunellin: A Technical Guide to Its Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prunellin, a sulfated polysaccharide extracted from Prunella vulgaris, has garnered significant scientific interest due to its potent antiviral activities, particularly against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[1][2] This technical guide provides an in-depth overview of the chemical characterization of this compound, detailing its structural features, the experimental protocols for its analysis, and the molecular pathways underlying its biological functions.

Core Chemical Characteristics

This compound is characterized as a sulfated anionic polysaccharide with a molecular weight of approximately 10 kDa.[1][3] Its structure is composed of a heterogeneous mixture of monosaccharides, indicating a complex carbohydrate architecture.

Table 1: Physicochemical and Structural Properties of this compound and Related Polysaccharides from Prunella vulgaris
PropertyThis compoundPolysaccharide Fraction (P32)
Molecular Weight ~10 kDa[1][3]58,060 Da[4]
Monosaccharide Composition Glucose, Galactose, Xylose, Gluconic acid, Galactonic acid, Galactosamine[1]Rhamnose, Arabinose, Xylose, Mannose, Glucose, Galactose[4]
Molar Ratio of Monosaccharides Not explicitly reported3.46 : 49.32 : 58.91 : 0.43 : 2.64 : 3.11[4]
Functional Groups Sulfated Polysaccharide[1]Anionic Polysaccharide[2]

Experimental Protocols for Characterization

The elucidation of this compound's chemical structure relies on a series of meticulous experimental procedures, from its initial extraction to its detailed structural analysis.

Extraction and Purification of this compound

A common method for isolating this compound involves hot water extraction followed by ethanol (B145695) precipitation and chromatographic purification.[2][5]

Protocol:

  • Hot Water Extraction: Dried spikes of Prunella vulgaris are refluxed with distilled water (e.g., 200g of plant material in 2.0 L of water) for 2 hours. This process is typically repeated, and the extracts are combined.[5]

  • Centrifugation: The combined extract is centrifuged (e.g., at 4,000 rpm for 30 minutes) to remove solid debris.[5]

  • Ethanol Precipitation: The supernatant is treated with 85% ethanol (v/v) and left to stand for 12 hours to precipitate the crude polysaccharide.[5]

  • Washing and Drying: The precipitate is collected by filtration and washed successively with 95% ethanol, absolute ethanol, acetone, and diethyl ether. The washed precipitate is then dried at 40°C to yield the crude polysaccharide.[5]

  • Deproteinization: The crude polysaccharide is dissolved in water, and proteins are removed using methods such as the Sevag method (shaking with chloroform (B151607) and n-butanol) or trichloroacetic acid precipitation.[5][6]

  • Chromatographic Purification: The deproteinized polysaccharide solution is subjected to gel-filtration chromatography (e.g., using a DEAE-52 cellulose (B213188) column) to separate different polysaccharide fractions.[4][6] Fractions are collected and monitored for carbohydrate content to isolate the purified this compound.

Molecular Weight Determination

The molecular weight of this compound is typically determined using gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).[1][7]

Protocol (using HPLC-SEC):

  • System Preparation: An HPLC system equipped with a size-exclusion column (e.g., TSK-GEL G4000PW) and a refractive index (RI) detector is used.[4]

  • Mobile Phase: A suitable mobile phase, such as a 3.0 mM sodium acetate (B1210297) solution, is run through the system at a constant flow rate (e.g., 1.0 mL/min).[4]

  • Standard Calibration: A standard curve is generated by injecting dextran (B179266) standards of known molecular weights and plotting the logarithm of their molecular weight against their elution volume or Kav value.[4]

  • Sample Analysis: The purified this compound sample is dissolved in the mobile phase, filtered through a 0.45 µm membrane, and injected into the HPLC system.

  • Molecular Weight Calculation: The retention time of the this compound peak is used to determine its molecular weight by interpolation from the standard curve.[4]

Monosaccharide Composition Analysis

Gas chromatography (GC) is a widely used method for determining the monosaccharide composition of polysaccharides after acid hydrolysis and derivatization.[4][8]

Protocol:

  • Acid Hydrolysis: The purified polysaccharide sample (e.g., 5.0 mg) is hydrolyzed with sulfuric acid (e.g., 2 mol/L in an ampoule) at 105°C for 8 hours to break it down into its constituent monosaccharides.[4]

  • Derivatization: The hydrolyzed monosaccharides are then derivatized to make them volatile for GC analysis. A common method is acetylation, which involves reaction with acetic anhydride.[4]

  • GC Analysis: The derivatized monosaccharide samples are injected into a gas chromatograph equipped with a suitable capillary column (e.g., RTX-5 Sil MS) and a flame ionization detector (FID).[4]

  • Identification and Quantification: The retention times of the peaks in the chromatogram are compared to those of known monosaccharide standards to identify the components. The molar ratio of the monosaccharides is calculated from the peak areas.[4]

Spectroscopic Analysis

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to identify the functional groups and anomeric configurations of the glycosidic linkages in this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis of this compound reveals characteristic absorption bands for polysaccharides. A broad band around 3400 cm⁻¹ corresponds to hydroxyl group stretching, while peaks in the "fingerprint" region (1200-800 cm⁻¹) provide information on specific functional groups and glycosidic linkages.[1][9] The presence of a peak around 1240 cm⁻¹ is indicative of the S=O stretching of sulfate (B86663) esters, confirming that this compound is a sulfated polysaccharide.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC) experiments are powerful tools for the detailed structural elucidation of polysaccharides.[10][11] The chemical shifts and coupling constants of the anomeric protons in the ¹H NMR spectrum can help determine the α- or β-configuration of the glycosidic linkages.[12]

Visualizing Experimental and Biological Processes

Experimental Workflow for this compound Characterization

The following diagram illustrates the key steps in the chemical characterization of this compound.

G cluster_extraction Extraction & Purification cluster_characterization Chemical Characterization start Prunella vulgaris Plant Material extraction Hot Water Extraction start->extraction precipitation Ethanol Precipitation extraction->precipitation purification Column Chromatography precipitation->purification This compound Purified this compound purification->this compound mw Molecular Weight Determination (GPC/SEC) This compound->mw mono Monosaccharide Analysis (GC) This compound->mono spec Spectroscopic Analysis (FTIR, NMR) This compound->spec

Workflow for this compound Characterization

Molecular Mechanisms of Action

This compound's antiviral activity stems from its ability to interfere with the early stages of viral infection and modulate the host's immune response.

Anti-Herpes Simplex Virus (HSV) Signaling Pathway

This compound has been shown to inhibit HSV infection by blocking viral attachment to host cells and by suppressing the TLR-mediated NF-κB signaling pathway, which is often exploited by the virus.[2][6]

Mechanism of Action:

  • Inhibition of Viral Attachment: this compound interacts with HSV surface glycoproteins gB and gC, preventing the virus from binding to heparan sulfate proteoglycans on the host cell surface.[2]

  • Modulation of TLR Signaling: this compound inhibits the activation of Toll-like receptors 2 and 3 (TLR2 and TLR3) upon HSV infection. This, in turn, suppresses the downstream activation of the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines like IL-6 and TNF-α.[2][6]

G cluster_virus HSV cluster_cell Host Cell hsv HSV Particle gbc Glycoproteins gB/gC tlr TLR2/TLR3 hsv->tlr Activates hspg Heparan Sulfate Proteoglycans gbc->hspg Attachment nfkb NF-κB Activation tlr->nfkb cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) nfkb->cytokines nfkb->cytokines Upregulates This compound This compound This compound->gbc Inhibits Binding This compound->tlr Inhibits Activation

Anti-HSV Mechanism of this compound
Anti-Human Immunodeficiency Virus (HIV) Mechanism

The anti-HIV activity of this compound is primarily attributed to its ability to block the entry of the virus into host cells.[3][13]

Mechanism of Action:

  • Interference with Viral Attachment: this compound, being an anionic polysaccharide, is thought to interfere with the interaction between the HIV envelope glycoprotein (B1211001) gp120 and the CD4 receptor on target T-cells.[3] This prevents the initial attachment of the virus to the host cell.

  • Post-Binding Inhibition: Evidence also suggests that this compound can inhibit post-binding events, further impeding the fusion of the viral and cellular membranes.[13]

G cluster_virus HIV cluster_cell Host T-Cell hiv HIV Virion gp120 gp120 cd4 CD4 Receptor gp120->cd4 Binding fusion Membrane Fusion & Viral Entry cd4->fusion Leads to This compound This compound This compound->gp120 Blocks Interaction This compound->fusion Inhibits

Anti-HIV Mechanism of this compound

References

A Technical Guide to the Monosaccharide Composition of Prunellin

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the monosaccharide composition of prunellin, a notable anti-HIV sulfated polysaccharide isolated from the aqueous extracts of Prunella vulgaris. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the constituent monosaccharides of this compound, the experimental protocols for their analysis, and the broader context of the biological activities of its source plant.

Monosaccharide Composition of this compound

This compound is a sulfated polysaccharide with a molecular weight of approximately 10 kDa.[1] Early characterization of this compound through exhaustive hydrolysis followed by paper chromatography has qualitatively identified its constituent monosaccharides.[1] The monosaccharide composition of this compound is summarized in the table below.

Table 1: Qualitative Monosaccharide Composition of this compound

MonosaccharideType
GlucoseNeutral Sugar
GalactoseNeutral Sugar
XyloseNeutral Sugar
GalactosamineAmino Sugar
Gluconic AcidSugar Acid
Galactonic AcidSugar Acid

Source: Tabba et al., 1989[1]

It is important to note that while the foundational study on this compound provided a qualitative assessment, subsequent research on other polysaccharides from Prunella vulgaris has yielded quantitative data. For instance, a different polysaccharide, designated P32, also isolated from Prunella vulgaris, was found to have a distinct monosaccharide composition with specific molar ratios, as detailed in the following table.

Table 2: Molar Ratios of Monosaccharides in P32 Polysaccharide from Prunella vulgaris

MonosaccharideMolar Ratio
Rhamnose3.46
Arabinose49.32
Xylose58.91
Mannose0.43
Glucose2.64
Galactose3.11

Source: Liu et al., 2015[2][3]

At present, a definitive quantitative analysis detailing the molar ratios of the monosaccharides in this compound has not been published. Further research is required to establish these precise figures.

Experimental Protocols for Monosaccharide Analysis

The determination of the monosaccharide composition of a sulfated polysaccharide like this compound involves a multi-step process. A generalized workflow for such an analysis is presented below, drawing from established methodologies for polysaccharide characterization.

G cluster_0 Sample Preparation cluster_1 Hydrolysis cluster_2 Derivatization cluster_3 Chromatographic Analysis cluster_4 Data Analysis Isolation Isolation & Purification of this compound Acid_Hydrolysis Acid Hydrolysis (e.g., 2M TFA, 120°C, 2h) Isolation->Acid_Hydrolysis Liberation of Monosaccharides PMP_Labeling PMP Labeling (1-phenyl-3-methyl-5-pyrazolone) Acid_Hydrolysis->PMP_Labeling Preparation for Analysis HPAEC_PAD High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) Acid_Hydrolysis->HPAEC_PAD Direct Analysis HPLC High-Performance Liquid Chromatography (HPLC) PMP_Labeling->HPLC Separation & Detection GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) PMP_Labeling->GC_MS Quantification Quantification of Monosaccharides HPLC->Quantification GC_MS->Quantification HPAEC_PAD->Quantification

A generalized workflow for the analysis of monosaccharide composition in polysaccharides.
Hydrolysis

To break down the polysaccharide into its constituent monosaccharides, acid hydrolysis is a commonly employed method.

  • Reagents: 2 M Trifluoroacetic acid (TFA)

  • Procedure:

    • A known quantity of the purified polysaccharide is dissolved in 2 M TFA.

    • The solution is heated to 120°C for 2 hours in a sealed reaction vessel.

    • After cooling, the TFA is removed by evaporation under a stream of nitrogen.

    • The dried hydrolysate is reconstituted in deionized water for subsequent derivatization and analysis.

Derivatization

For analysis by HPLC or GC-MS, the monosaccharides are often derivatized to enhance their detection. A common method is PMP (1-phenyl-3-methyl-5-pyrazolone) labeling.

  • Reagents: 0.5 M PMP in methanol, 0.3 M NaOH, 0.3 M HCl, Chloroform

  • Procedure:

    • The reconstituted hydrolysate is mixed with the PMP solution and an equal volume of 0.3 M NaOH.

    • The reaction mixture is incubated at 70°C for 30-60 minutes.

    • After cooling to room temperature, the solution is neutralized with 0.3 M HCl.

    • The derivatization products are extracted with chloroform, and the aqueous layer containing the PMP-labeled monosaccharides is collected for analysis.

Chromatographic Analysis

Several techniques can be used for the separation and quantification of the derivatized or underivatized monosaccharides.

  • High-Performance Liquid Chromatography (HPLC): PMP-labeled monosaccharides can be separated on a C18 reversed-phase column with a UV detector. Quantification is achieved by comparing the peak areas to those of known standards.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the monosaccharides in the hydrolysate are typically converted to their alditol acetate (B1210297) derivatives. This method provides both quantitative data and structural information.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This technique allows for the direct analysis of underivatized monosaccharides, offering high sensitivity and resolution.

Associated Signaling Pathways

While specific signaling pathways directly modulated by this compound are yet to be fully elucidated, extracts from Prunella vulgaris, which contain this compound, have been shown to influence various cellular signaling cascades. These are often associated with the plant's observed anti-inflammatory and immunomodulatory effects. Network pharmacology studies have suggested the involvement of pathways such as the PI3K-Akt, MAPK, and TNF signaling pathways.[4][5][6] The NF-κB signaling pathway, a key regulator of inflammation, is also a reported target of Prunella vulgaris extracts.

G cluster_0 Cytoplasm Stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Genes induces PV_Extract Prunella vulgaris Extract PV_Extract->IKK inhibits

Inhibition of the NF-κB signaling pathway by Prunella vulgaris extract.

The diagram above illustrates a simplified representation of the NF-κB signaling pathway and its potential inhibition by components within Prunella vulgaris extract. This inhibitory action is thought to contribute to the anti-inflammatory properties of the plant. Further research is necessary to determine the specific role of this compound in modulating this and other signaling pathways.

References

Structural Elucidation of Prunellin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural elucidation of prunellin, a sulfated polysaccharide isolated from Prunella vulgaris. This compound has garnered significant interest due to its notable anti-HIV activity.[1] This document synthesizes the available scientific literature to present a detailed account of its physicochemical properties, monosaccharide composition, and the methodologies employed for its structural analysis.

Physicochemical Properties of this compound

This compound is characterized as a sulfated polysaccharide.[1] Initial studies have established its approximate molecular weight and elemental composition, providing a foundational understanding of this bioactive macromolecule.

Table 1: Physicochemical Characteristics of this compound

PropertyValueAnalytical MethodReference
Molecular Weight~10 kDaGel Permeation Chromatography (Sephadex G-75)[1]
IdentificationSulfated PolysaccharideInfrared and NMR Spectroscopy, Elemental Analysis, Precipitation with Ca(II), Ba(II), or 9-aminoacridine[1]

Monosaccharide Composition

The monosaccharide composition of polysaccharides from Prunella vulgaris has been a subject of various studies, leading to some discrepancies in the reported constituents of what is understood to be this compound. The seminal work on this compound identified a range of monosaccharides, including amino sugars and sugar acids.[1] In contrast, subsequent research on other polysaccharides from Prunella vulgaris, such as P32, which is often associated with this compound, has identified a different set of neutral monosaccharides with specific molar ratios.[2][3] Another distinct polysaccharide, designated P1, has also been characterized with a different composition and linkage pattern.[4]

This guide presents the reported compositions to highlight the existing variations in the literature, which may be attributable to differences in the source material, extraction and purification protocols, or the inherent heterogeneity of the polysaccharide extracts.

Table 2: Reported Monosaccharide Composition of Polysaccharides from Prunella vulgaris

PolysaccharideRhamnoseArabinoseXyloseMannoseGlucoseGalactoseGluconic AcidGalactonic AcidGalactosamineReference
This compound --Present-PresentPresentPresentPresentPresent[1]
P32 3.4649.3258.910.432.643.11---[2][3]
P1 -28.37%54.67%5.61%5.46%5.89%---[4]

Note: For P32, the values represent the molar ratio of the constituent monosaccharides. For P1, the values are presented as percentage composition.

Glycosidic Linkage Analysis

Detailed glycosidic linkage analysis for the originally described this compound is not extensively reported in the initial literature. However, a comprehensive analysis of the polysaccharide P1 from Prunella vulgaris provides valuable insight into the potential structural motifs that may be present in related polysaccharides from this plant.[4] The primary analytical technique for this determination is methylation analysis followed by GC-MS.

Table 3: Glycosidic Linkages Identified in Polysaccharide P1 from Prunella vulgaris

Linkage TypeMonosaccharide
(1→5)-linkedα-L-Arabinose
(1→)-linked (Terminal)α-L-Arabinose
(1→3)-linkedα-D-Xylose
(1→3)-linkedβ-D-Galactose
(1→3,6)-linked (Branching)β-D-Galactose
(1→3,6)-linked (Branching)α-D-Mannose
(1→6)-linkedα-D-Glucose

Data from Feng et al. (2015) on polysaccharide P1.[4]

Sulfation Pattern

The presence of sulfate (B86663) groups is a defining characteristic of this compound and is crucial for its biological activity.[1] However, the precise location of these sulfate esters on the polysaccharide backbone has not been definitively elucidated in the available literature. The determination of sulfation patterns is a complex analytical challenge, often requiring a combination of advanced spectroscopic and chemical methods.

Experimental Protocols

The structural elucidation of this compound and related polysaccharides from Prunella vulgaris involves a multi-step process encompassing extraction, purification, and detailed chemical and spectroscopic analysis.

Extraction and Purification of this compound

The following workflow outlines a general procedure for the isolation and purification of sulfated polysaccharides from Prunella vulgaris.

Extraction_Purification Start Dried Prunella vulgaris Plant Material HotWater Hot Water Extraction Start->HotWater Filtration Filtration HotWater->Filtration Concentration Concentration of Aqueous Extract Filtration->Concentration EthanolPrecipitation Ethanol Precipitation Concentration->EthanolPrecipitation Centrifugation Centrifugation to Collect Crude Polysaccharide EthanolPrecipitation->Centrifugation Deproteinization Deproteinization (e.g., Sevag method) Centrifugation->Deproteinization Dialysis Dialysis Deproteinization->Dialysis Lyophilization Lyophilization to obtain Crude Polysaccharide Dialysis->Lyophilization ColumnChromatography Anion-Exchange Chromatography (e.g., DEAE-Cellulose) Lyophilization->ColumnChromatography FractionCollection Fraction Collection and Analysis ColumnChromatography->FractionCollection Purifiedthis compound Purified this compound FractionCollection->Purifiedthis compound

Caption: Workflow for the extraction and purification of this compound.

Monosaccharide Composition Analysis

The determination of the monosaccharide composition is typically achieved by acid hydrolysis of the polysaccharide, followed by derivatization and analysis by gas chromatography-mass spectrometry (GC-MS).

Monosaccharide_Analysis Start Purified Polysaccharide AcidHydrolysis Acid Hydrolysis (e.g., Trifluoroacetic Acid) Start->AcidHydrolysis Reduction Reduction to Alditols (e.g., Sodium Borohydride) AcidHydrolysis->Reduction Acetylation Acetylation (e.g., Acetic Anhydride) Reduction->Acetylation DerivatizedSample Alditol Acetate Derivatives Acetylation->DerivatizedSample GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Analysis DerivatizedSample->GCMS DataAnalysis Identification and Quantification of Monosaccharides GCMS->DataAnalysis

Caption: Workflow for monosaccharide composition analysis.

Glycosidic Linkage Analysis (Methylation Analysis)

Methylation analysis is a cornerstone technique for determining the linkage patterns of monosaccharides within a polysaccharide.

Methylation_Analysis Start Purified Polysaccharide Permethylation Permethylation (e.g., Hakomori method) Start->Permethylation Hydrolysis Acid Hydrolysis Permethylation->Hydrolysis Reduction Reduction to Partially Methylated Alditols Hydrolysis->Reduction Acetylation Acetylation Reduction->Acetylation PMAAs Partially Methylated Alditol Acetates (PMAAs) Acetylation->PMAAs GCMS GC-MS Analysis PMAAs->GCMS LinkageDetermination Determination of Glycosidic Linkages GCMS->LinkageDetermination

Caption: Workflow for glycosidic linkage analysis via methylation.

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the detailed structural characterization of sulfated polysaccharides like this compound.

  • NMR Spectroscopy (¹H and ¹³C): Provides critical information on the anomeric configuration (α or β) of the glycosidic linkages, the ring form of the monosaccharides, and can help to identify the positions of sulfate groups. 2D-NMR experiments such as COSY, HSQC, and HMBC are employed to resolve complex overlapping signals and establish through-bond connectivities.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with tandem mass spectrometry (MS/MS) can be used to sequence oligosaccharide fragments obtained by partial hydrolysis of the polysaccharide, providing further confirmation of the glycosidic linkages.

Signaling Pathways and Logical Relationships

The structural features of this compound are directly related to its biological activity, particularly its anti-HIV properties. The sulfation pattern is believed to play a critical role in its interaction with viral glycoproteins, thereby inhibiting viral entry into host cells.

Prunellin_MoA This compound This compound (Sulfated Polysaccharide) Inhibition Inhibition This compound->Inhibition HIV HIV Virion Binding Binding HIV->Binding HostCell Host Cell Receptor (e.g., CD4) HostCell->Binding Binding->Inhibition Inhibition->HostCell Prevents Viral Entry

Caption: Proposed mechanism of anti-HIV action of this compound.

Conclusion and Future Perspectives

The structural elucidation of this compound has provided a foundational understanding of a potent anti-HIV polysaccharide from Prunella vulgaris. While its basic chemical nature and monosaccharide constituents have been identified, there remain ambiguities and a need for more detailed structural information. Future research should focus on:

  • Definitive Monosaccharide Composition and Molar Ratios: Re-investigation using modern, high-resolution analytical techniques to resolve the discrepancies in the literature.

  • Precise Glycosidic Linkage Analysis: A complete and unambiguous determination of the glycosidic linkages within the this compound backbone and side chains.

  • Elucidation of the Sulfation Pattern: Pinpointing the exact locations of the sulfate groups on the monosaccharide units, as this is critical to its biological function.

A complete structural characterization of this compound will not only provide a deeper understanding of its mechanism of action but will also pave the way for its potential development as a therapeutic agent.

References

Determining the Native Molecular Weight of Prunellin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunellin, a sulfated polysaccharide extracted from Prunella vulgaris, has demonstrated notable anti-HIV activity.[1] A critical parameter in the characterization of this bioactive macromolecule is the determination of its native molecular weight. This technical guide provides a comprehensive overview of the methodologies for ascertaining the native molecular weight of this compound, with a primary focus on the experimentally determined value. This document outlines the established experimental techniques, presents quantitative data in a structured format, and includes detailed experimental protocols and conceptual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound and its Biological Significance

This compound is a sulfated polysaccharide isolated from the aqueous extracts of Prunella vulgaris, a plant with a history of use in traditional medicine.[1] Its primary biological activity of interest is its ability to inhibit the human immunodeficiency virus (HIV).[1] The mechanism of action is attributed to the electrostatic interaction between the negatively charged sulfate (B86663) groups of this compound and positively charged amino acid residues on the HIV envelope glycoprotein (B1211001) gp120, particularly within the V3 loop.[2][3][4][5] This interaction prevents the virus from binding to and entering host cells. The molecular weight of this compound is a key determinant of its biological activity and is a crucial parameter for its characterization and potential therapeutic development.

Quantitative Data Summary

The native molecular weight of this compound has been determined experimentally. The following table summarizes the available quantitative data.

AnalyteExperimental TechniqueMatrix/ColumnReported Native Molecular Weight (kDa)Reference
This compoundGel Permeation ChromatographySephadex G-75~10--INVALID-LINK--[1]

Experimental Methodologies for Molecular Weight Determination

The primary technique used to determine the native molecular weight of this compound is gel permeation chromatography, also known as size-exclusion chromatography (SEC). Other techniques, while not specifically reported for this compound, are commonly employed for determining the native molecular weight of polysaccharides and are included here for completeness.

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)

GPC/SEC separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules penetrate the pores to varying extents and have a longer retention time.

This protocol is a generalized procedure for determining the molecular weight of a polysaccharide like this compound using a Sephadex G-75 column, as referenced in the original study.

Materials:

  • Sephadex G-75 gel filtration medium

  • Chromatography column (e.g., 1.5 x 90 cm)

  • Elution buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Molecular weight standards (e.g., dextrans of known molecular weights)

  • This compound sample, purified

  • Fraction collector

  • UV-Vis spectrophotometer or refractive index detector

Procedure:

  • Column Preparation:

    • Swell the Sephadex G-75 beads in the elution buffer according to the manufacturer's instructions. This typically involves suspending the dry powder in an excess of buffer and allowing it to swell for several hours at room temperature or by heating in a boiling water bath for a shorter period.

    • Carefully pour the swollen gel slurry into the chromatography column, avoiding the introduction of air bubbles.

    • Allow the gel to pack under gravity or with the aid of a peristaltic pump.

    • Equilibrate the packed column by washing with at least two to three column volumes of the elution buffer.

  • Calibration:

    • Prepare solutions of known concentrations of molecular weight standards (e.g., a mixture of dextrans of various molecular weights).

    • Apply the standard mixture to the top of the column.

    • Elute the standards with the elution buffer at a constant flow rate.

    • Collect fractions of a fixed volume using a fraction collector.

    • Determine the elution volume (Ve) for each standard by monitoring the absorbance or refractive index of the collected fractions.

    • Plot the logarithm of the molecular weight (log MW) of the standards against their respective elution volumes (Ve) to generate a calibration curve.

  • Sample Analysis:

    • Dissolve the purified this compound sample in the elution buffer.

    • Apply the this compound sample to the calibrated column.

    • Elute the sample under the same conditions used for the standards.

    • Collect and analyze the fractions to determine the elution volume (Ve) of this compound.

  • Molecular Weight Determination:

    • Using the calibration curve, determine the log MW corresponding to the elution volume of this compound.

    • Calculate the native molecular weight of this compound from the logarithmic value.

Native Polyacrylamide Gel Electrophoresis (Native-PAGE)

Native-PAGE separates proteins and other charged macromolecules in their native, folded state based on their size, shape, and charge. While primarily used for proteins, it can be adapted for charged polysaccharides. A major challenge for polysaccharides is the lack of suitable molecular weight standards that mimic their charge-to-mass ratio and conformation.

Mass Spectrometry (MS)

Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS can be used to determine the molecular weight of polysaccharides. These methods provide a direct measurement of the mass-to-charge ratio and can yield highly accurate molecular weight information. For native analysis, conditions must be optimized to maintain the non-covalent interactions and native conformation of the molecule.

Visualizations: Signaling Pathways and Experimental Workflows

Conceptual Signaling Pathway: Inhibition of HIV Entry by this compound

The anti-HIV activity of this compound is attributed to its ability to block the initial stages of viral infection. The following diagram illustrates the proposed mechanism of action.

HIV_Inhibition_by_this compound cluster_virus HIV Virion cluster_cell Host Cell (T-cell) gp120 gp120 (V3 loop) CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Conformational Change & Co-receptor Binding CCR5_CXCR4->gp41 3. Fusion & Entry This compound This compound (Sulfated Polysaccharide) This compound->gp120

Caption: Inhibition of HIV entry by this compound.

Experimental Workflow: Gel Permeation Chromatography

The following diagram outlines the key steps in determining the native molecular weight of this compound using gel permeation chromatography.

GPC_Workflow cluster_prep Preparation cluster_cal Calibration cluster_analysis Sample Analysis cluster_result Result Swell_Gel Swell Sephadex G-75 Gel Pack_Column Pack Chromatography Column Swell_Gel->Pack_Column Equilibrate_Column Equilibrate with Elution Buffer Pack_Column->Equilibrate_Column Load_Standards Load Molecular Weight Standards Equilibrate_Column->Load_Standards Elute_Standards Elute Standards & Collect Fractions Load_Standards->Elute_Standards Generate_Curve Generate Calibration Curve (log MW vs. Elution Volume) Elute_Standards->Generate_Curve Load_Sample Load this compound Sample Generate_Curve->Load_Sample Elute_Sample Elute Sample & Collect Fractions Load_Sample->Elute_Sample Determine_Ve Determine Elution Volume (Ve) Elute_Sample->Determine_Ve Calculate_MW Calculate Native Molecular Weight using Calibration Curve Determine_Ve->Calculate_MW

Caption: Workflow for molecular weight determination by GPC.

Conclusion

The native molecular weight of this compound has been determined to be approximately 10 kDa using gel permeation chromatography.[1] This physicochemical property is integral to its biological function as an anti-HIV agent. This guide has provided a detailed overview of the primary experimental technique employed for this determination, along with generalized protocols and conceptual diagrams to aid in the understanding of the underlying principles and workflows. For researchers and professionals in drug development, a thorough characterization of this compound, including its native molecular weight, is essential for further investigation into its therapeutic potential. While GPC is the established method, complementary techniques such as native-PAGE and mass spectrometry could provide further validation and a more comprehensive characterization of this promising natural product.

References

Prunellin's Mechanism of Action Against HIV-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunellin, a sulfated polysaccharide isolated from the aqueous extracts of Prunella vulgaris, has demonstrated significant inhibitory activity against the Human Immunodeficiency Virus type 1 (HIV-1). This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-HIV-1 effects, with a focus on its role as a viral entry inhibitor. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the critical pathways and workflows involved in the study of this compound.

Core Mechanism of Action: Inhibition of HIV-1 Entry

The primary mechanism by which this compound exerts its anti-HIV-1 activity is through the inhibition of viral entry into the host cell.[1][2] This action is primarily targeted at the initial stages of the HIV-1 life cycle, specifically the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor.

  • Pre-incubation Studies : Pre-incubation of HIV-1 virions with this compound or purified extracts of Prunella vulgaris leads to a dramatic decrease in infectivity. Conversely, pre-treatment of the host cells with this compound does not prevent infection, indicating that the compound acts directly on the virus.

  • Blockade of gp120-CD4 Binding : this compound has been shown to interfere with the binding of both the entire HIV-1 virion and purified gp120 to the CD4 receptor on the cell surface.[3] This prevents the initial attachment of the virus to the host cell, a critical first step for infection.

  • Inhibition of Syncytium Formation : this compound effectively blocks the formation of syncytia, which are large, multinucleated cells that form as a result of the fusion of infected and uninfected cells, a process mediated by the gp120-CD4 interaction.[3]

  • Absence of Proviral DNA : Polymerase Chain Reaction (PCR) analysis of cells exposed to HIV-1 in the presence of this compound has confirmed the absence of proviral DNA. This finding strongly suggests that the inhibitory action of this compound occurs before the reverse transcription of the viral RNA genome into DNA.[3]

While the primary mode of action is the inhibition of viral attachment, some studies also suggest that this compound may have a post-binding inhibitory effect , potentially interfering with the conformational changes in gp120 that are necessary for the subsequent binding to co-receptors (CCR5 or CXCR4) and membrane fusion.[1][2][4][5]

Secondary Mechanism: Inhibition of Reverse Transcriptase

In addition to its potent entry-inhibiting activity, there is evidence to suggest that this compound can also inhibit the activity of HIV-1 reverse transcriptase (RT) in a non-competitive manner .[6] This indicates that this compound may have a multi-targeted antiviral profile, although its RT inhibitory activity is generally considered to be less potent than its entry-inhibiting effects.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the anti-HIV-1 activity of Prunella vulgaris extracts and its active component, this compound.

Compound/ExtractHIV-1 Strain(s)Cell Line(s)Assay TypeIC50 / EC50Reference(s)
Purified P. vulgaris ExtractNot specifiedMT-4 (lymphoid)Not specified6 µg/mL[3]
Purified P. vulgaris ExtractNot specifiedU937 (monocytoid)Not specified30 µg/mL[3]
Purified P. vulgaris ExtractNot specifiedPBMCNot specified12.5 µg/mL[3]
Aqueous P. vulgaris ExtractNL4-3 (X4-tropic)HeLa37Infectivity Assay~0.8 µg/mL[1][2]
Aqueous P. vulgaris ExtractAD8 (R5-tropic)HeLa37Infectivity Assay~0.8 µg/mL[1][2]
Aqueous P. vulgaris Extract256 (dual-tropic)HeLa37Infectivity Assay~0.8 µg/mL[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-HIV-1 activity of this compound.

HIV-1 Entry Inhibition Assay (gp120-CD4 Binding)

This protocol describes an enzyme-linked immunosorbent assay (ELISA) to quantify the inhibition of gp120 binding to CD4.

  • Plate Coating : Coat 96-well microtiter plates with recombinant soluble CD4 (sCD4) at a concentration of 1 µg/mL in PBS overnight at 4°C.

  • Washing : Wash the plates three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking : Block the wells with 3% bovine serum albumin (BSA) in PBS for 2 hours at room temperature.

  • Washing : Wash the plates three times with PBST.

  • Inhibition Reaction : Pre-incubate recombinant HIV-1 gp120 (e.g., from strain IIIB or BaL) at a concentration of 0.5 µg/mL with varying concentrations of this compound in PBS for 1 hour at 37°C.

  • Binding : Add the gp120-prunellin mixture to the sCD4-coated wells and incubate for 2 hours at 37°C.

  • Washing : Wash the plates five times with PBST.

  • Primary Antibody : Add a primary antibody against gp120 (e.g., a mouse monoclonal antibody) diluted in blocking buffer and incubate for 1 hour at 37°C.

  • Washing : Wash the plates five times with PBST.

  • Secondary Antibody : Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody diluted in blocking buffer and incubate for 1 hour at 37°C.

  • Washing : Wash the plates five times with PBST.

  • Detection : Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes.

  • Stop Reaction : Stop the reaction by adding 2N H2SO4.

  • Readout : Measure the absorbance at 450 nm using a microplate reader. The percentage of inhibition is calculated relative to a control without this compound.

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a non-radioactive, colorimetric assay for measuring the inhibition of HIV-1 reverse transcriptase.

  • Reaction Mixture Preparation : Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and dNTPs in a reaction buffer (e.g., Tris-HCl, pH 8.3, with MgCl2 and DTT).

  • Inhibitor Addition : Add varying concentrations of this compound to the reaction mixture.

  • Enzyme Addition : Add a known amount of recombinant HIV-1 reverse transcriptase to initiate the reaction.

  • Incubation : Incubate the reaction mixture at 37°C for 1 hour.

  • Biotinylated dUTP Incorporation : The newly synthesized DNA will incorporate biotinylated dUTP from the dNTP mix.

  • Plate Coating : Use a microtiter plate pre-coated with streptavidin.

  • Binding of Product : Add the reaction mixture to the streptavidin-coated plate and incubate for 1 hour at 37°C to allow the biotinylated DNA to bind to the streptavidin.

  • Washing : Wash the plate to remove unbound components.

  • Antibody Addition : Add an HRP-conjugated antibody that specifically recognizes the digoxigenin-labeled dUTP incorporated into the DNA. Incubate for 1 hour at 37°C.

  • Washing : Wash the plate to remove the unbound antibody.

  • Detection : Add a colorimetric HRP substrate (e.g., ABTS) and incubate until a color change is observed.

  • Readout : Measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS). The percentage of inhibition is calculated relative to a control without this compound.

Visualizations

HIV-1 Entry Signaling Pathway and this compound's Point of Intervention

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CoReceptor Co-receptor (CCR5/CXCR4) gp120->CoReceptor 2. Co-receptor Binding gp41 gp41 Membrane gp41->Membrane 4. Membrane Fusion CD4->gp120 Conformational Change CoReceptor->gp41 3. Fusion Peptide Insertion This compound This compound This compound->gp120

Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp120-CD4 binding.

Experimental Workflow for Assessing this compound's Anti-HIV-1 Activity

Experimental_Workflow start Start: this compound Sample in_vitro_assays In Vitro Anti-HIV-1 Assays start->in_vitro_assays cell_based_assays Cell-Based Anti-HIV-1 Assays start->cell_based_assays cytotoxicity_assay Cytotoxicity Assay (MTT/XTT) start->cytotoxicity_assay entry_inhibition HIV-1 Entry Inhibition Assay (gp120-CD4 Binding) in_vitro_assays->entry_inhibition rt_inhibition Reverse Transcriptase Inhibition Assay in_vitro_assays->rt_inhibition data_analysis Data Analysis (IC50/EC50 Determination) entry_inhibition->data_analysis rt_inhibition->data_analysis infectivity_assay HIV-1 Infectivity Assay (p24 Antigen/Luciferase) cell_based_assays->infectivity_assay syncytium_assay Syncytium Formation Assay cell_based_assays->syncytium_assay infectivity_assay->data_analysis syncytium_assay->data_analysis cytotoxicity_assay->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Workflow for evaluating the anti-HIV-1 activity and mechanism of action of this compound.

Conclusion and Future Directions

This compound presents a compelling case as a natural anti-HIV-1 agent, primarily functioning as a viral entry inhibitor through its interaction with the gp120 envelope glycoprotein. Its ability to block the initial and essential step of viral attachment to the host cell CD4 receptor underscores its potential as a therapeutic lead. The secondary activity against reverse transcriptase adds to its antiviral profile.

For future research, a more detailed characterization of the this compound-gp120 interaction is warranted. This includes determining the precise binding site on gp120 and quantifying the binding affinity using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Further investigation into its post-binding inhibitory effects and the in vivo efficacy and safety of this compound will be crucial for its development as a potential anti-HIV-1 therapeutic.

References

Early Research on the Antiviral Properties of Prunellin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Initial Discovery and Characterization of a Promising Anti-HIV Agent

Prunellin, a sulfated polysaccharide isolated from the aqueous extracts of Prunella vulgaris, emerged in early research as a compound with notable antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). This technical guide synthesizes the foundational studies that first identified and characterized this compound, providing a detailed overview for researchers, scientists, and drug development professionals. The focus is on the initial quantitative data, experimental methodologies, and the proposed mechanisms of action as understood from this early work.

Quantitative Data Summary

The initial investigations into this compound's anti-HIV efficacy focused on determining its inhibitory concentrations in various cell lines. The following table summarizes the key quantitative data from these pioneering studies.

Compound/ExtractVirusCell LineIC50 / EC50Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)Reference
Purified this compoundHIV-1MT-4 (lymphoid)6 µg/mL> 100 µg/mL> 16.7[1]
Purified this compoundHIV-1U937 (monocytoid)30 µg/mL> 100 µg/mL> 3.3[1]
Purified this compoundHIV-1PBMC12.5 µg/mL> 100 µg/mL> 8[1]
Aqueous P. vulgaris ExtractHIV-1 (X4-tropic, NL4-3)-~0.8 µg/mL> 100 µg/mL> 125[2][3]
Aqueous P. vulgaris ExtractHIV-1 (R5-tropic, AD8)-~0.8 µg/mL> 100 µg/mL> 125[2]
Aqueous P. vulgaris ExtractHIV-1 (dual-tropic, 256)-~0.8 µg/mL> 100 µg/mL> 125[2]

IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values represent the concentration of the substance required to inhibit 50% of viral activity. CC50 (50% cytotoxic concentration) is the concentration that causes the death of 50% of host cells. The Selectivity Index is a measure of the compound's specificity for antiviral activity.

Experimental Protocols

The foundational research on this compound employed a series of in vitro experiments to determine its antiviral properties. The following are detailed methodologies for the key experiments cited.

1. Isolation and Purification of this compound

The process of isolating and purifying this compound was a critical first step in its characterization.[4]

  • Initial Extraction: Aqueous extracts of the Chinese medicinal herb Prunella vulgaris were prepared.

  • Purification: The active component, this compound, was purified to chromatographic homogeneity. This involved sequential precipitations with ethanol (B145695) and n-butanol, followed by reverse-phase and gel permeation high-performance liquid chromatographic (HPLC) separations.[1]

  • Characterization: Infrared and NMR spectroscopy identified this compound as a polysaccharide.[4] Elemental analyses and precipitation with calcium(II), barium(II), or 9-aminoacridine (B1665356) suggested it is a sulfated polysaccharide.[4] Paper chromatography of the hydrolyzed material indicated the presence of glucose, galactose, xylose, gluconic acid, galactonic acid, and galactosamine as constituent monosaccharides.[4] The molecular size was determined to be approximately 10 kDa by gel permeation chromatography.[1][4][5]

2. Anti-HIV Activity Assays

  • Cell Lines: A variety of human cell lines were used to assess the anti-HIV activity, including the lymphoid cell line MT-4, the monocytoid cell line U937, and peripheral blood mononuclear cells (PBMCs).[1]

  • Viral Strains: Both X4-tropic and R5-tropic strains of HIV-1 were used to determine the breadth of activity.[2]

  • Inhibition Assay: The efficacy of this compound and crude extracts was determined by measuring the inhibition of HIV-1 replication. This was often quantified by measuring the level of viral antigens, such as p24 capsid protein, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Cytotoxicity Assay: To ensure that the antiviral effect was not due to toxicity to the host cells, cytotoxicity assays were performed. This typically involved exposing uninfected cells to various concentrations of the test substance and measuring cell viability using methods like the MTT assay.

3. Mechanism of Action Studies

  • Time-of-Addition Studies: To pinpoint the stage of the HIV life cycle affected by this compound, time-of-addition experiments were conducted.[2][3][6] In these studies, the extract was added at different time points relative to the initiation of infection. The finding that the aqueous extracts were most effective when added during the first five hours post-infection suggested that the target was an early event in the viral life cycle.[2][3][6]

  • Virus-Cell Interaction and Post-Binding Assays: To further dissect the mechanism, assays were performed to distinguish between inhibition of virus binding to the cell and post-binding events.[2][3][6] While some inhibition of virus-cell interaction was observed, the extracts were more effective at blocking post-binding events.[2][6]

  • CD4 Binding Inhibition Assay: Experiments were designed to determine if this compound interfered with the binding of the HIV-1 envelope glycoprotein (B1211001) gp120 to the CD4 receptor on host cells.[1] It was found that the purified extract could interfere with the ability of both HIV-1 and purified gp120 to bind to CD4.[1]

  • Syncytium Formation Assay: The ability of this compound to prevent the formation of syncytia (the fusion of infected and uninfected cells), a hallmark of HIV infection, was also investigated.[1] The purified extract was shown to prevent syncytium formation.[1]

  • PCR Analysis: To confirm the inhibition of an early step in the viral life cycle, Polymerase Chain Reaction (PCR) was used to detect the presence of HIV-1 proviral DNA in cells exposed to the virus in the presence of the extract. The absence of proviral DNA confirmed that the infection was blocked before the reverse transcription and integration steps.[1]

  • Reverse Transcriptase Inhibition Assay: Some studies also investigated the effect of P. vulgaris extracts on the HIV reverse transcriptase enzyme.[7] It was found that a fractionated extract could inhibit HIV reverse transcription in a non-competitive manner.[7]

Visualizations: Signaling Pathways and Experimental Workflows

To visually represent the proposed mechanisms and experimental approaches, the following diagrams have been generated using the DOT language.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding ChemokineReceptor Chemokine Co-receptor (CCR5 or CXCR4) CD4->ChemokineReceptor 2. Conformational Change & Co-receptor Binding MembraneFusion Membrane Fusion ChemokineReceptor->MembraneFusion 3. gp41-mediated Fusion ViralEntry Viral Entry MembraneFusion->ViralEntry 4. Viral Core Entry This compound This compound This compound->gp120 Inhibits Binding This compound->MembraneFusion Inhibits Post-Binding Events

Caption: Proposed mechanism of HIV-1 entry inhibition by this compound.

Time_of_Addition_Workflow cluster_experiment Time-of-Addition Experiment Start Initiate HIV-1 Infection of Host Cells AddPrunellin_Pre Add this compound (Before Infection) Start->AddPrunellin_Pre Time < 0 AddPrunellin_During Add this compound (During Infection) Start->AddPrunellin_During Time = 0 AddPrunellin_Post Add this compound (After Infection) Start->AddPrunellin_Post Time > 0 Incubate Incubate for a Defined Period AddPrunellin_Pre->Incubate AddPrunellin_During->Incubate AddPrunellin_Post->Incubate Measure Measure HIV-1 Replication (e.g., p24 ELISA) Incubate->Measure

Caption: Experimental workflow for time-of-addition studies.

Conclusion

The early research on this compound laid a strong foundation for its consideration as a potential anti-HIV therapeutic. These initial studies successfully isolated and characterized this sulfated polysaccharide from Prunella vulgaris and demonstrated its potent inhibitory activity against HIV-1 in vitro. The proposed mechanism of action, primarily targeting the early stages of the viral life cycle by interfering with viral entry, was a significant finding. While these foundational studies were promising, they also highlighted the need for further research to fully elucidate the precise molecular interactions and to evaluate the in vivo efficacy and safety of this compound. This early work serves as a valuable starting point for contemporary research into naturally derived antiviral compounds.

References

Foundational Studies on the Immunomodulatory Effects of Prunellin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core foundational studies on the immunomodulatory effects of Prunellin, a key bioactive compound found in Prunella vulgaris. This document summarizes quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to support further research and development in immunology and drug discovery.

Quantitative Data Summary

The immunomodulatory effects of Prunella vulgaris aqueous extract (PVAE), which contains this compound, have been quantified in several key studies. The data consistently demonstrates a dose-dependent inhibition of mast cell degranulation and the release of pro-inflammatory cytokines.

In Vivo Study: Systemic Anaphylaxis in Mice
Treatment Inhibition of Compound 48/80-Induced Systemic Anaphylaxis
PVAE (0.001 g/kg)Dose-dependent inhibition observed
PVAE (0.1 g/kg)Significant dose-dependent inhibition
In Vivo Study: Serum Histamine (B1213489) Release in Mice
Treatment Inhibition of Compound 48/80-Induced Histamine Release
PVAE (0.001 g/kg)Dose-dependent inhibition observed
PVAE (0.1 g/kg)Significant dose-dependent inhibition
In Vitro Study: Pro-inflammatory Cytokine Secretion in Human Mast Cells (HMC-1)
Treatment (PVAE) Inhibition of TNF-α Secretion Inhibition of IL-6 Secretion Inhibition of IL-8 Secretion
Various ConcentrationsAttenuatedAttenuatedAttenuated

Data synthesized from studies investigating the effects of Prunella vulgaris aqueous extract (PVAE) on mast cell-mediated allergic reactions.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for key experiments cited in the foundational studies of this compound's immunomodulatory effects.

Passive Cutaneous Anaphylaxis (PCA) in Mice

This in vivo model is used to evaluate the effect of this compound on IgE-mediated allergic reactions.

  • Sensitization: Male ICR mice are injected intradermally with anti-dinitrophenyl (DNP) IgE.

  • Drug Administration: After 48 hours, varying doses of Prunella vulgaris aqueous extract (PVAE) are administered orally.

  • Challenge: One hour after PVAE administration, a mixture of DNP-human serum albumin (HSA) and 4% Evans blue is injected intravenously.

  • Evaluation: Thirty minutes after the challenge, the mice are euthanized, and the ears are collected.

  • Quantification: The amount of dye extravasation in the ear tissue is determined by extracting the Evans blue with 1 ml of 1 N KOH and 9 ml of a 5:13 (v/v) mixture of acetone (B3395972) and phosphoric acid. The absorbance of the supernatant is measured at 620 nm.

Histamine Release Assay from Mast Cells

This in vitro assay quantifies the inhibitory effect of this compound on mast cell degranulation.

  • Cell Preparation: Rat peritoneal mast cells (RPMCs) are isolated and purified.

  • Drug Incubation: The mast cells are pre-incubated with various concentrations of PVAE for 10 minutes at 37°C.

  • Induction of Degranulation: Compound 48/80 is added to the cell suspension to induce histamine release.

  • Termination of Reaction: The reaction is stopped by cooling the tubes in an ice bath.

  • Quantification: The amount of histamine in the supernatant is measured using a fluorometric assay involving o-phthalaldehyde.

Cytokine Production Assay in Human Mast Cells (HMC-1)

This assay measures the effect of this compound on the production of pro-inflammatory cytokines.

  • Cell Culture: Human mast cells (HMC-1) are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS).

  • Stimulation and Treatment: The cells are stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA) and calcium ionophore A23187 in the presence of varying concentrations of PVAE for 8 hours.

  • Cytokine Quantification: The levels of TNF-α, IL-6, and IL-8 in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

NF-κB Reporter Gene Assay

This assay determines the effect of this compound on the activation of the NF-κB signaling pathway.

  • Transfection: HMC-1 cells are transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.

  • Stimulation and Treatment: The transfected cells are pre-treated with PVAE for 30 minutes and then stimulated with PMA and A23187 for 6 hours.

  • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer. The results are normalized to the total protein concentration.

Signaling Pathways and Experimental Workflows

The immunomodulatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway in mast cells. The following diagrams illustrate the key signaling events and experimental workflows.

G cluster_activation Mast Cell Activation cluster_nfkb NF-κB Signaling Pathway cluster_this compound Inhibition by this compound cluster_response Cellular Response Stimulus Compound 48/80 or PMA + A23187 PLC Phospholipase C (PLC) Stimulus->PLC IP3 IP3 PLC->IP3 PKC Protein Kinase C (PKC) PLC->PKC Ca Ca²⁺ Release IP3->Ca Degranulation Degranulation (Histamine Release) Ca->Degranulation IKK IKK Complex PKC->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation Nucleus Nucleus Gene Pro-inflammatory Gene Transcription NFkB_n->Gene Cytokines Cytokine Production (TNF-α, IL-6, IL-8) Gene->Cytokines This compound This compound This compound->IKK Inhibits This compound->NFkB_n Inhibits Translocation Inhibition Inhibition

Caption: this compound's Inhibition of the NF-κB Signaling Pathway in Mast Cells.

G cluster_invivo In Vivo: Passive Cutaneous Anaphylaxis cluster_invitro_histamine In Vitro: Histamine Release cluster_invitro_cytokine In Vitro: Cytokine Production Sensitize 1. Sensitize Mice (Intradermal anti-DNP IgE) Administer 2. Administer PVAE (Oral) Sensitize->Administer Challenge 3. Challenge (IV DNP-HSA + Evans Blue) Administer->Challenge Collect 4. Collect Ear Tissue Challenge->Collect Quantify_PCA 5. Quantify Dye (Spectrophotometry) Collect->Quantify_PCA Prepare_Mast 1. Isolate Rat Peritoneal Mast Cells (RPMCs) Incubate_PVAE 2. Incubate with PVAE Prepare_Mast->Incubate_PVAE Induce_HR 3. Induce Degranulation (Compound 48/80) Incubate_PVAE->Induce_HR Quantify_HR 4. Quantify Histamine (Fluorometry) Induce_HR->Quantify_HR Culture_HMC1 1. Culture Human Mast Cells (HMC-1) Stimulate_Treat 2. Stimulate (PMA + A23187) & Treat with PVAE Culture_HMC1->Stimulate_Treat Quantify_Cytokine 3. Quantify Cytokines (ELISA) Stimulate_Treat->Quantify_Cytokine

Caption: Experimental Workflows for Assessing this compound's Immunomodulatory Effects.

References

Prunellin's Role in the Ethnopharmacology of Prunella vulgaris: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunella vulgaris, commonly known as self-heal, has a long history of use in traditional medicine across various cultures for treating a wide range of ailments, including infections, inflammation, and wounds.[1] This in-depth technical guide focuses on the ethnopharmacological significance of prunellin, a key bioactive polysaccharide isolated from aqueous extracts of Prunella vulgaris. This document provides a comprehensive overview of the available scientific data on this compound's antiviral, anti-inflammatory, and antioxidant properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to support further research and drug development efforts.

Introduction: Ethnopharmacological Significance of Prunella vulgaris

Prunella vulgaris has been a staple in traditional medicine systems worldwide. In Traditional Chinese Medicine, it is used to clear heat and toxins, and to treat conditions such as sore throat and liver ailments.[1] Native American and European folk medicine also utilized it for its wound-healing and anti-inflammatory properties.[1] The diverse therapeutic applications of this plant have spurred scientific investigation into its phytochemical constituents to identify the compounds responsible for its medicinal effects. Among the various bioactive molecules isolated from P. vulgaris, the polysaccharide this compound has emerged as a compound of significant interest, particularly for its potent antiviral activities.[2][3]

This compound: A Bioactive Polysaccharide

This compound is a water-soluble, sulfated polysaccharide with a molecular weight of approximately 10 kDa.[2][3] It is isolated from the aqueous extracts of Prunella vulgaris.[2][3] Chemical analysis has revealed that this compound is composed of monosaccharides including glucose, galactose, xylose, gluconic acid, galactonic acid, and galactosamine.[2]

Pharmacological Activities of this compound and Prunella vulgaris Polysaccharides

The ethnopharmacological uses of Prunella vulgaris are largely supported by modern scientific studies demonstrating its broad spectrum of biological activities. This compound, and other polysaccharides from the plant, are major contributors to these effects.

Antiviral Activity

This compound has demonstrated significant antiviral activity, particularly against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).

Aqueous extracts of Prunella vulgaris, rich in this compound, have been shown to potently inhibit HIV-1 infection.[4][5][6] The primary mechanism of action is the interference with the early stages of the viral life cycle, including inhibiting the binding of the virus to host cells and subsequent post-binding events.[4][5][6][7]

Table 1: Anti-HIV Activity of Prunella vulgaris Aqueous Extracts

Virus StrainIC50 (µg/mL)
HIV-1 (X4-tropic)~0.8
HIV-1 (R5-tropic)~0.8
HIV-1 (dual-tropic)~0.8

Data sourced from studies on aqueous extracts of P. vulgaris.[4]

Polysaccharide fractions from Prunella vulgaris have shown potent activity against both HSV-1 and HSV-2.[8] The mechanism of action is believed to be the inhibition of viral attachment to host cells.[8][9]

Table 2: Anti-HSV Activity of Prunella vulgaris Polysaccharide Fraction

Virus StrainEC50 (µg/mL)
HSV-110
HSV-210

Data sourced from studies on a polysaccharide fraction from P. vulgaris.

Anti-inflammatory Activity

Polysaccharides from Prunella vulgaris have demonstrated significant anti-inflammatory effects.[7] Studies have shown that these polysaccharides can inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophages.[10][11] This anti-inflammatory action is mediated, at least in part, through the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13][14]

Table 3: Anti-inflammatory Activity of Prunella vulgaris Extracts

Extract/FractionAssayTarget Cell LineEffect
Hexane fraction of ethanol (B145695) extractNO ProductionRAW 264.7 MacrophagesDose-dependent inhibition
95% Ethanol Extract FractionPGE2 ProductionRAW 264.7 Macrophages72% reduction at 66 µg/mL

Quantitative data for purified this compound is currently limited.

Antioxidant Activity

Extracts of Prunella vulgaris are known to possess antioxidant properties, which are attributed to their phenolic and flavonoid content.[15][16][17] Polysaccharides from the plant also contribute to its antioxidant potential by scavenging free radicals.[6]

Table 4: Antioxidant Activity of Prunella vulgaris Extracts

ExtractAssayIC50/EC50
60% Ethanol ExtractDPPH Radical Scavenging-
60% Ethanol ExtractABTS Radical Scavenging-
Polysaccharide FractionDPPH Radical Scavenging~4.8 mg/mL

Quantitative data for purified this compound is currently limited. The DPPH scavenging activity of one polysaccharide fraction was reported to be around 15% at 1 mg/mL.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Plaque Reduction Assay for Antiviral Activity

This protocol is used to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.

  • Cell Culture: Grow a monolayer of Vero cells (or other susceptible host cells) in 96-well plates.

  • Virus Preparation: Prepare serial dilutions of the virus stock (e.g., HSV-1 or HSV-2).

  • Treatment:

    • Pre-treatment of cells: Incubate the cell monolayer with various concentrations of the test compound (e.g., this compound) for a specific period before infection.

    • Pre-incubation with virus: Incubate the virus with different concentrations of the test compound before adding it to the cells.

    • Post-infection treatment: Infect the cells with the virus and then add different concentrations of the test compound.

  • Infection: Inoculate the cell monolayers with the virus (or virus-compound mixture).

  • Overlay: After an incubation period to allow viral adsorption, remove the inoculum and overlay the cells with a medium containing a gelling agent (e.g., methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).

  • Staining and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Calculation: Calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 value (the concentration that inhibits 50% of plaque formation) can be determined by plotting the percentage of inhibition against the compound concentration.[9]

G A Prepare Cell Monolayer C Treat with this compound (Pre, Co, or Post-infection) A->C B Prepare Virus Dilutions B->C D Infect Cells C->D E Add Overlay Medium D->E F Incubate for Plaque Formation E->F G Fix and Stain Plaques F->G H Count Plaques and Calculate EC50 G->H

Plaque Reduction Assay Workflow
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

  • Reagent Preparation: Prepare a solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Sample Preparation: Prepare various concentrations of the test compound (e.g., P. vulgaris extract or this compound).

  • Reaction: Mix the DPPH solution with the test sample solutions. A control containing only the solvent and a positive control with a known antioxidant (e.g., ascorbic acid or Trolox) should be included.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.[12]

G A Prepare DPPH Solution C Mix DPPH and Sample A->C B Prepare Sample Dilutions B->C D Incubate in Dark C->D E Measure Absorbance D->E F Calculate % Scavenging and IC50 E->F

DPPH Assay Workflow
Nitric Oxide (NO) Inhibition Assay in Macrophages for Anti-inflammatory Activity

This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., P. vulgaris polysaccharide fraction) for a specific duration.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. The concentration of NO is determined by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.

  • Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature.

  • Measurement: Measure the absorbance at approximately 540 nm.

  • Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value can then be determined.[12]

Signaling Pathways

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of Prunella vulgaris polysaccharides are partly mediated by the inhibition of the NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS (which produces NO) and COX-2 (which produces PGE2). Prunella vulgaris polysaccharides have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[12][13][14]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB Degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases NF-κB This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, etc.) DNA->Pro_inflammatory_Genes Transcription LPS LPS LPS->TLR4

Inhibition of NF-κB Pathway by this compound

Conclusion and Future Directions

This compound, a key polysaccharide from Prunella vulgaris, exhibits significant antiviral activity, particularly against HIV and HSV, by interfering with viral entry. Polysaccharides from this plant also demonstrate promising anti-inflammatory and antioxidant properties. The traditional use of Prunella vulgaris in treating infections and inflammatory conditions is well-supported by modern scientific evidence.

However, to advance the development of this compound as a therapeutic agent, further research is required. Specifically, there is a need for more quantitative data on the anti-inflammatory and antioxidant activities of purified this compound, including IC50 values from various assays. Elucidating the precise molecular interactions of this compound with viral proteins and host cell receptors will provide a deeper understanding of its antiviral mechanisms. Furthermore, in vivo studies are crucial to evaluate the efficacy, safety, and pharmacokinetics of this compound. This comprehensive technical guide serves as a foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this remarkable natural compound.

References

Investigating the Biosynthesis of Prunellin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prunellin, a sulfated polysaccharide isolated from Prunella vulgaris, has garnered significant interest for its therapeutic potential, notably its anti-HIV activity. Despite its promising pharmacological profile, the biosynthetic pathway of this complex macromolecule in plants remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding and a hypothetical pathway for this compound biosynthesis, drawing upon established principles of polysaccharide formation in plants. Furthermore, this document details key experimental protocols for the characterization of this compound and its biosynthetic enzymes, and presents relevant quantitative data to aid researchers in this field.

Introduction

Prunella vulgaris, commonly known as self-heal, is a medicinal herb with a long history of use in traditional medicine. Among its various bioactive constituents, the sulfated polysaccharide this compound stands out for its potent antiviral properties.[1][2][3] this compound is characterized as a polysaccharide with a molecular weight of approximately 10 kDa.[1][2] Its constituent monosaccharides have been identified as glucose, galactose, xylose, gluconic acid, galactonic acid, and galactosamine.[3] The presence of sulfate (B86663) groups is a key structural feature likely contributing to its biological activity.

While the chemical composition of this compound has been partially characterized, the enzymatic machinery and regulatory networks governing its synthesis in P. vulgaris are yet to be discovered. Understanding this biosynthetic pathway is crucial for several reasons. It can pave the way for biotechnological production of this compound through metabolic engineering in plants or microbial systems, ensuring a sustainable and controlled supply for research and potential therapeutic applications. Furthermore, elucidating the involved enzymes, such as specific glycosyltransferases and sulfotransferases, can provide novel targets for drug development and a deeper understanding of polysaccharide metabolism in plants.

This guide aims to bridge the current knowledge gap by proposing a putative biosynthetic pathway for this compound, based on analogous pathways for other plant polysaccharides. It also serves as a practical resource by providing detailed experimental protocols for researchers investigating this compound and other plant-derived polysaccharides.

Hypothetical Biosynthesis Pathway of this compound

The biosynthesis of a complex, sulfated heteropolysaccharide like this compound can be conceptually divided into three major stages:

  • Synthesis of Activated Monosaccharide Precursors (Nucleotide Sugars): Monosaccharides are activated into nucleotide sugars (primarily UDP-sugars) in the cytoplasm, which serve as the building blocks for the polysaccharide chain.

  • Polysaccharide Chain Assembly: Specific glycosyltransferases located in the Golgi apparatus sequentially add these activated monosaccharides to a growing polysaccharide chain.

  • Post-synthetic Modification (Sulfation): Following polymerization, the polysaccharide is modified by sulfotransferases, which transfer sulfate groups from a donor molecule to specific hydroxyl groups on the sugar residues.

A diagram illustrating the proposed logical flow of this compound biosynthesis is presented below.

Prunellin_Biosynthesis_Overview cluster_cytoplasm Cytoplasm cluster_golgi Golgi Apparatus Nucleotide Sugar Synthesis Nucleotide Sugar Synthesis Polysaccharide Assembly Polysaccharide Assembly Nucleotide Sugar Synthesis->Polysaccharide Assembly Transport Sulfation Sulfation Polysaccharide Assembly->Sulfation This compound This compound Sulfation->this compound

Caption: Overview of the proposed this compound biosynthesis pathway.

Synthesis of Nucleotide Sugar Precursors

The monosaccharide constituents of this compound are first activated to their respective UDP-sugar forms. The biosynthesis of these precursors from primary metabolites is a well-established process in plants.

  • UDP-Glucose (UDP-Glc): Synthesized from glucose-1-phosphate and UTP by UDP-glucose pyrophosphorylase (UGPase).

  • UDP-Galactose (UDP-Gal): Formed by the epimerization of UDP-Glc, a reaction catalyzed by UDP-glucose 4-epimerase (UGE).

  • UDP-Xylose (UDP-Xyl): Derived from UDP-Glc through the action of UDP-glucose dehydrogenase (UGDH) to form UDP-glucuronic acid, which is then decarboxylated by UDP-xylose synthase (UXS).

  • UDP-Glucuronic Acid (UDP-GlcA): Produced by the NAD+-dependent oxidation of UDP-Glc, catalyzed by UGDH. UDP-GlcA is a precursor for both UDP-Xyl and UDP-GalA.

  • UDP-Galacturonic Acid (UDP-GalA): Formed by the 4-epimerization of UDP-GlcA, a reaction mediated by UDP-glucuronic acid 4-epimerase (GAE).

  • UDP-N-acetylgalactosamine (UDP-GalNAc): Synthesized from UDP-N-acetylglucosamine (UDP-GlcNAc) through the action of a UDP-glucose 4-epimerase. UDP-GlcNAc itself is produced via the hexosamine biosynthetic pathway.

A diagram of the nucleotide sugar interconversion pathways is provided below.

Nucleotide_Sugar_Interconversion Glucose-1-P Glucose-1-P UDP-Glc UDP-Glc Glucose-1-P->UDP-Glc UGPase UDP-Gal UDP-Gal UDP-Glc->UDP-Gal UGE UDP-GlcA UDP-GlcA UDP-Glc->UDP-GlcA UGDH UDP-Xyl UDP-Xyl UDP-GlcA->UDP-Xyl UXS UDP-GalA UDP-GalA UDP-GlcA->UDP-GalA GAE UDP-GlcNAc UDP-GlcNAc UDP-GalNAc UDP-GalNAc UDP-GlcNAc->UDP-GalNAc Epimerase Monosaccharide_Analysis_Workflow Polysaccharide Sample Polysaccharide Sample Hydrolysis Hydrolysis Polysaccharide Sample->Hydrolysis Derivatization (PMP) Derivatization (PMP) Hydrolysis->Derivatization (PMP) Extraction Extraction Derivatization (PMP)->Extraction HPLC Analysis HPLC Analysis Extraction->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

References

Spectroscopic Scrutiny of Prunellin: A Technical Guide to Its Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prunellin, a sulfated polysaccharide extracted from the self-heal plant (Prunella vulgaris), has garnered significant attention in the scientific community for its potent anti-HIV activity.[1][2][3] This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques utilized to unravel the complex structure of this promising biopolymer. The structural determination of this compound is paramount for understanding its mechanism of action and for the development of new antiviral therapeutics.

This compound: An Overview of its Physicochemical Properties

This compound is characterized as a sulfated polysaccharide with an approximate molecular weight of 10 kDa.[1][3] Its constituent monosaccharide profile reveals a complex composition of glucose, galactose, xylose, gluconic acid, galactonic acid, and galactosamine.[1] The presence of sulfate (B86663) groups is a key structural feature, confirmed by elemental analysis and precipitation reactions.[1]

PropertyDescriptionReference
Classification Sulfated Polysaccharide[1]
Source Prunella vulgaris (Self-Heal)[1]
Molecular Weight ~10 kDa[1]
Constituent Monosaccharides Glucose, Galactose, Xylose, Gluconic Acid, Galactonic Acid, Galactosamine[1]

Spectroscopic Analysis of this compound's Structure

The elucidation of this compound's intricate structure relies on a combination of spectroscopic methods. While detailed public records of the complete spectroscopic data for this compound are limited, this guide outlines the standard experimental protocols and the expected data for each technique based on the analysis of similar sulfated polysaccharides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the primary structure of polysaccharides, including the sequence of monosaccharide units, anomeric configurations (α or β), and linkage positions. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are essential for a complete structural assignment.

Expected ¹H and ¹³C NMR Spectral Data for this compound's Constituent Monosaccharides:

MonosaccharideAnomeric Proton (δ ppm)Anomeric Carbon (δ ppm)Other Protons (δ ppm)Other Carbons (δ ppm)
α-D-Glucose ~4.9-5.2~98-102~3.2-4.2~60-80
β-D-Glucose ~4.4-4.7~102-105~3.1-4.0~60-80
α-D-Galactose ~5.0-5.3~99-103~3.5-4.5~61-81
β-D-Galactose ~4.5-4.8~103-106~3.4-4.3~61-81
α-D-Xylose ~5.0-5.3~98-102~3.2-4.2~61-82
β-D-Xylose ~4.4-4.7~102-105~3.1-4.1~61-82

Experimental Protocol for NMR Analysis of a Sulfated Polysaccharide like this compound:

  • Sample Preparation: A purified sample of this compound (5-10 mg) is lyophilized and dissolved in 0.5 mL of deuterium (B1214612) oxide (D₂O). Complete dissolution is ensured by gentle vortexing.

  • NMR Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • One-Dimensional Spectra:

    • ¹H NMR spectra are acquired to identify the anomeric protons (typically in the δ 4.5-5.5 ppm region) and other sugar protons.

    • ¹³C NMR spectra are recorded to identify anomeric carbons (δ 95-110 ppm) and other carbon signals.

  • Two-Dimensional Spectra:

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations within each monosaccharide spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for determining the glycosidic linkage positions between monosaccharide units.

  • Data Analysis: The combination of 1D and 2D NMR data allows for the sequential assignment of all proton and carbon signals and the determination of the polysaccharide's primary structure.

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis a Purified this compound b Lyophilization a->b c Dissolution in D₂O b->c d High-Field NMR Spectrometer c->d e 1D NMR (¹H, ¹³C) d->e f 2D NMR (COSY, HSQC, HMBC) d->f g Spectral Assignment f->g h Linkage Analysis g->h i Structure Elucidation h->i

NMR Experimental Workflow
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For this compound, FT-IR is crucial for confirming its polysaccharide nature and identifying the presence of sulfate groups.

Expected FT-IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional GroupImplication for this compound Structure
~3400 (broad)O-H stretchingCharacteristic of hydroxyl groups in polysaccharides.
~2920C-H stretchingIndicates the presence of aliphatic C-H bonds in the sugar rings.
~1640O-H bendingAssociated with bound water molecules.
~1240 S=O stretching Strong evidence for the presence of sulfate esters.
~1000-1100C-O stretchingCorresponds to the C-O bonds within the pyranose rings.
~890C-H deformationCan provide information on the anomeric configuration (β-linkages).

Experimental Protocol for FT-IR Analysis:

  • Sample Preparation: A small amount of dried, powdered this compound (1-2 mg) is intimately mixed with potassium bromide (KBr, ~100 mg).

  • Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups of a sulfated polysaccharide.

experimental_workflow_ftir cluster_sample_prep Sample Preparation cluster_data_acquisition FT-IR Data Acquisition cluster_data_analysis Data Analysis a Dried this compound b Mixing with KBr a->b c Pellet Pressing b->c d FT-IR Spectrometer c->d e Spectral Scanning (4000-400 cm⁻¹) d->e f Identification of Functional Groups e->f g Structural Confirmation f->g

FT-IR Experimental Workflow
Mass Spectrometry (MS)

Mass spectrometry provides valuable information on the molecular weight and fragmentation pattern of molecules. For a large polysaccharide like this compound, techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS would be employed, often after partial hydrolysis to produce smaller, more manageable oligosaccharide fragments.

Expected Mass Spectrometry Data for this compound Fragments:

Analysis of oligosaccharide fragments would yield a series of peaks corresponding to different degrees of polymerization. The mass difference between adjacent peaks would correspond to the mass of a monosaccharide residue. Fragmentation analysis (MS/MS) can further help to determine the sequence of monosaccharides and the location of sulfate groups.

Experimental Protocol for Mass Spectrometry of a Sulfated Polysaccharide:

  • Sample Preparation (Partial Hydrolysis): this compound is subjected to mild acid hydrolysis to generate a mixture of oligosaccharide fragments.

  • Sample Spotting (for MALDI-TOF): The oligosaccharide mixture is co-crystallized with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.

  • Data Acquisition: The target plate is inserted into the mass spectrometer. A laser is used to desorb and ionize the sample, and the time-of-flight of the ions is measured to determine their mass-to-charge ratio.

  • Fragmentation Analysis (MS/MS): Specific parent ions can be selected and subjected to collision-induced dissociation to generate fragment ions, providing sequencing information.

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weights of the oligosaccharide fragments. The fragmentation pattern is interpreted to deduce the monosaccharide sequence and sulfation pattern.

Anti-HIV Activity and Proposed Mechanism of Action

This compound's primary anti-HIV activity is attributed to its ability to inhibit the early stages of the viral life cycle.[2] Specifically, it is believed to interfere with the attachment of the HIV-1 envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of T-helper cells.[1] This blockage of viral entry prevents the initiation of infection.

hiv_inhibition_pathway cluster_virus cluster_cell HIV HIV-1 Virion gp120 gp120 Binding Binding gp120->Binding interacts with CD4 CD4 Receptor CD4->Binding T_cell T-Helper Cell This compound This compound This compound->Binding Inhibits Infection Viral Entry & Infection Binding->Infection No_Infection Infection Blocked

This compound's HIV-1 Entry Inhibition

Conclusion

The spectroscopic analysis of this compound reveals a complex sulfated polysaccharide structure that is responsible for its significant anti-HIV activity. While a complete, definitive structure is yet to be fully elucidated in publicly accessible literature, the application of advanced spectroscopic techniques such as NMR, FT-IR, and mass spectrometry provides the necessary tools for its comprehensive characterization. Further research to obtain and publish detailed spectroscopic data will be invaluable for the rational design of novel antiviral agents based on the this compound scaffold.

References

Unraveling the Sulfation Landscape of Prunellin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prunellin, a sulfated polysaccharide extracted from the medicinal herb Prunella vulgaris, has garnered significant attention for its potent anti-HIV activity.[1][2] Its biological function is intrinsically linked to its unique chemical structure, particularly the pattern of sulfation along its polysaccharide backbone. This technical guide synthesizes the current understanding of this compound's sulfation patterns, drawing from available scientific literature to provide a resource for researchers in virology, pharmacology, and natural product chemistry.

Unveiling the Core Structure of this compound

Initial characterization studies have identified this compound as a complex anionic polysaccharide with a molecular weight of approximately 10 kDa.[1] While a complete and detailed elucidation of its entire structure, including the precise sulfation pattern, remains an area of active investigation, foundational studies have provided key insights into its general composition.

Table 1: Physicochemical and Compositional Properties of this compound

PropertyDescription
Source Prunella vulgaris
Compound Type Sulfated Polysaccharide
Molecular Weight ~10 kDa
Monosaccharide Composition Glucose, Galactose, Xylose, Gluconic Acid, Galactonic Acid, Galactosamine
Data sourced from initial characterization studies.[1]

It is the presence of sulfate (B86663) groups that confers upon this compound its characteristic anionic nature, which is crucial for its interaction with viral surface proteins. However, the specific locations and distribution of these sulfate modifications on the constituent monosaccharides have not been definitively reported in the available literature.

The Quest for Sulfation Patterns: Methodological Approaches

The determination of sulfation patterns in complex polysaccharides like this compound requires a combination of sophisticated analytical techniques. While specific experimental protocols for this compound are not detailed in the literature, a general workflow for such an analysis can be outlined.

Experimental Workflow for Sulfation Pattern Analysis

The logical flow for elucidating the sulfation pattern of a polysaccharide such as this compound would involve a multi-step process, beginning with purification and culminating in detailed structural analysis.

experimental_workflow cluster_purification Purification cluster_analysis Structural Analysis A Crude Aqueous Extract of Prunella vulgaris B Ethanol & n-Butanol Precipitation A->B C Chromatographic Separation (Reverse-Phase & Gel Permeation) B->C D Homogeneous this compound C->D E Monosaccharide Composition Analysis (e.g., Paper Chromatography) D->E F Linkage Analysis (Methylation Analysis & GC-MS) D->F G Sulfation Site Determination (NMR Spectroscopy & Mass Spectrometry) D->G H Determination of Sulfation Pattern E->H F->H G->H biosynthesis_pathway cluster_synthesis Sulfotransferase-Mediated Sulfation PAPS PAPS (Sulfate Donor) Sulfotransferase Sulfotransferase PAPS->Sulfotransferase Prunellin_precursor This compound Precursor (Polysaccharide) Prunellin_precursor->Sulfotransferase Sulfated_this compound Sulfated this compound Sulfotransferase->Sulfated_this compound PAP PAP (Byproduct) Sulfotransferase->PAP

References

Initial Toxicity Screening of Purified Prunellin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunellin, a sulfated polysaccharide isolated from the aqueous extracts of Prunella vulgaris, has garnered significant interest for its therapeutic potential, notably its anti-HIV and broader antiviral activities. As with any novel therapeutic agent, a thorough evaluation of its safety profile is paramount before it can advance through the drug development pipeline. This technical guide provides a comprehensive overview of the initial toxicity screening of purified this compound, summarizing available data, outlining detailed experimental protocols for key assays, and illustrating relevant workflows and pathways to support further research and development.

In Vitro Cytotoxicity Assessment

Initial toxicity screening of purified this compound has focused on its potential to induce cell death in mammalian cell lines. The available data suggests a favorable in vitro safety profile.

Quantitative Data Summary

Published studies indicate that this compound exhibits low cytotoxicity to mammalian cells. The Prunella polysaccharide has been reported to be non-cytotoxic up to the highest concentration tested.[1] Aqueous extracts containing this compound have also been shown to have little to no cellular cytotoxicity at concentrations significantly higher than their effective antiviral concentrations.

CompoundCell LineAssayResultConcentration
Purified this compound (polysaccharide)Mammalian cellsNot specifiedNon-cytotoxicUp to 0.5 mg/mL[1]
Aqueous Extract of P. vulgarisMT-2 cellsMTT AssayLow cytotoxicityNot specified
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. The protocol below is a standard procedure that can be adapted for testing purified this compound.

1. Materials:

  • Purified this compound

  • Mammalian cell line (e.g., Vero, HEK293, or a relevant target cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of purified this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions at various concentrations. Include a vehicle control (medium without this compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The 50% cytotoxic concentration (CC50) can be determined by plotting cell viability against the logarithm of the this compound concentration.

Experimental Workflow: In Vitro Cytotoxicity Screening

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis A Prepare Mammalian Cell Culture C Seed Cells in 96-well Plate A->C B Prepare Serial Dilutions of Purified this compound D Treat Cells with this compound Dilutions B->D C->D E Incubate for 24-72 hours D->E F Add MTT Reagent E->F G Incubate for Formazan Formation F->G H Solubilize Formazan Crystals G->H I Measure Absorbance at 570 nm H->I J Calculate Cell Viability (%) I->J K Determine CC50 Value J->K

Workflow for In Vitro Cytotoxicity Testing of this compound.

In Vivo Acute Toxicity Assessment

As of the current literature review, specific in vivo acute toxicity studies on purified this compound, such as the determination of an LD50 value, have not been extensively reported. However, a standardized protocol for conducting such a study is provided below, based on established guidelines.

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is based on the OECD Test Guideline 425.

1. Animals:

  • Healthy, young adult rodents (e.g., female rats or mice), nulliparous and non-pregnant.

  • Animals should be acclimated to the laboratory conditions for at least 5 days before the study.

2. Housing and Feeding Conditions:

  • House animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Provide standard laboratory diet and water ad libitum.

3. Administration of the Test Substance:

  • Fast the animals overnight prior to dosing.

  • Administer purified this compound orally by gavage. The substance should be dissolved or suspended in a suitable vehicle (e.g., water, saline).

  • The starting dose level is selected based on any available information about the substance's toxicity.

4. Procedure:

  • Dose a single animal at the starting dose level.

  • Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

  • If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).

  • If the animal dies, the next animal is dosed at a lower dose level.

  • This sequential dosing continues until one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a reversal of outcomes occurs at a specific dose).

5. Observations:

  • Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Record body weight shortly before the test substance is administered and at least weekly thereafter.

  • At the end of the study, all animals are subjected to gross necropsy.

6. Data Analysis:

  • The LD50 is calculated using the maximum likelihood method.

Experimental Workflow: In Vivo Acute Oral Toxicity Study

G cluster_0 Preparation cluster_1 Dosing and Observation cluster_2 Sequential Dosing cluster_3 Endpoint and Analysis A Acclimatize Animals C Fast Animals Overnight A->C B Prepare Dosing Solutions of Purified this compound D Administer Single Oral Dose to First Animal B->D C->D E Observe for Clinical Signs of Toxicity (14 days) D->E F Animal Survives? E->F I Perform Gross Necropsy E->I G Dose Next Animal at Higher Dose F->G Yes H Dose Next Animal at Lower Dose F->H No G->D H->D J Calculate LD50 Value I->J G A Purified this compound B Cell Surface Receptor A->B C Signal Transduction Cascade (e.g., MAPK, NF-κB) B->C D Transcription Factor Activation C->D E Gene Expression Changes D->E F Cellular Response E->F G Cell Viability F->G H Apoptosis F->H I Inflammation F->I

References

The Discovery of Prunellin: A Literature Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This technical guide provides a comprehensive review of the discovery, isolation, and characterization of Prunellin, a potent anti-HIV agent derived from the medicinal herb Prunella vulgaris. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product. It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Introduction

Prunella vulgaris, commonly known as self-heal, has a long history in traditional Chinese medicine for treating a variety of ailments. Scientific investigation into its medicinal properties led to the discovery of this compound, a sulfated polysaccharide identified as the primary component responsible for the plant's anti-HIV activity.[1] This review delves into the foundational research that first identified and characterized this compound, outlining its mechanism of action and providing a basis for its further development as a therapeutic agent.

Isolation and Purification of this compound

The initial isolation of this compound was achieved from aqueous extracts of the dried spikes of Prunella vulgaris.[1][2] The process involved a multi-step purification protocol to achieve chromatographic homogeneity.

Experimental Protocol: Isolation and Purification

1. Aqueous Extraction:

  • Dried plant material of Prunella vulgaris is subjected to hot water extraction.[3] While various extraction methods exist for P. vulgaris, aqueous extraction has been found to yield the highest anti-viral activity.[3][4] A general protocol involves steeping the dried herb in boiling, endotoxin-free water (e.g., a ratio of 100 mL water to 6 g of dried tissue) with constant stirring for one hour.[3]

  • The resulting infusion is filtered (e.g., through a G6 glass fiber circle) and centrifuged at high speed (e.g., 10,000 x g for 20 minutes) to remove particulate matter.[3]

  • The clarified extract is then lyophilized to obtain a crude powder.[3]

2. Sequential Precipitation and Chromatographic Separation:

  • The crude aqueous extract is further purified through a series of precipitation steps using ethanol (B145695) and n-butanol to selectively remove unwanted components.[2]

  • The resulting fraction is then subjected to reverse-phase and gel permeation high-performance liquid chromatography (HPLC) to isolate this compound.[2]

  • Gel permeation chromatography on Sephadex G-75 has been used to determine the molecular size of this compound.[1]

(Note: The specific details of the HPLC columns, mobile phases, and gradient programs are not fully detailed in the reviewed literature and would require access to the full-text articles for complete replication.)

Physicochemical Characterization

This compound was identified as a sulfated polysaccharide with an approximate molecular weight of 10 kDa.[1][2] Spectroscopic analysis using infrared and NMR spectroscopy confirmed its polysaccharide nature.[1] Elemental analysis and precipitation with calcium(II), barium(II), or 9-aminoacridine (B1665356) suggested the presence of sulfate (B86663) groups.[1] Exhaustive hydrolysis of this compound revealed its constituent monosaccharides to be glucose, galactose, xylose, gluconic acid, galactonic acid, and galactosamine.[1]

Anti-HIV Activity of this compound

This compound exhibits potent inhibitory activity against the Human Immunodeficiency Virus type 1 (HIV-1). Its efficacy has been demonstrated in various in vitro cell culture systems.

Quantitative Data on Anti-HIV Activity

The following table summarizes the reported in vitro anti-HIV-1 activity of this compound and Prunella vulgaris aqueous extracts.

PreparationCell LineVirus Strain(s)ParameterValue (µg/mL)Reference
Purified this compoundMT-4 (lymphoid)HIV-1Effective Concentration6[2]
Purified this compoundU937 (monocytoid)HIV-1Effective Concentration30[2]
Purified this compoundPBMCHIV-1Effective Concentration12.5[2]
Aqueous ExtractHeLa37HIV-1 (X4-tropic NL4-3)IC50~0.8[3]
Aqueous ExtractHeLa37HIV-1 (R5-tropic AD8)IC50~0.8[3]
Aqueous ExtractHeLa37HIV-1 (dual-tropic 256)IC50~0.8[3]
Aqueous ExtractHeLa37HIV-1 (X4-tropic NL4-3)IC90~3[3]
Aqueous ExtractHeLa37HIV-1 (R5-tropic AD8)IC90~3[3]
Aqueous ExtractHeLa37HIV-1 (dual-tropic 256)IC90~11[3]

IC50: 50% inhibitory concentration; IC90: 90% inhibitory concentration; PBMC: Peripheral Blood Mononuclear Cells.

Experimental Protocol: Anti-HIV-1 Entry Assay

1. Cell Culture and Virus Preparation:

  • A suitable host cell line (e.g., HeLa37, MT-4) is cultured under appropriate conditions.

  • HIV-1 viral stocks (e.g., NL4-3, AD8) are prepared and titrated to determine the infectious units.

2. Inhibition Assay:

  • Cells are seeded in multi-well plates.

  • Varying concentrations of this compound are pre-incubated with the virus before being added to the cells. Alternatively, cells can be pre-treated with this compound before virus exposure.

  • The infection is allowed to proceed for a defined period (e.g., 40 hours).[3]

3. Detection of Viral Replication:

  • Viral replication is quantified by measuring a suitable endpoint, such as:

    • Immunostaining: Fixing the cells and staining for viral antigens (e.g., p24).[3]

    • Reverse Transcriptase (RT) Activity Assay: Measuring the activity of viral RT in the culture supernatant.

    • PCR Analysis: Detecting the presence of proviral DNA in the host cell genome.[2]

4. Data Analysis:

  • The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined using appropriate software.

Mechanism of Action: Inhibition of HIV-1 Entry

The primary mechanism of this compound's anti-HIV activity is the inhibition of viral entry into the host cell. Specifically, it prevents the attachment of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells.[2]

Evidence for Entry Inhibition
  • Time-of-Addition Studies: These experiments have shown that this compound is most effective when added early in the viral life cycle, consistent with an entry inhibition mechanism.[3]

  • Pre-incubation Experiments: Pre-incubation of HIV-1 with this compound dramatically reduces its infectivity, whereas pre-treating the cells with this compound before infection has a less pronounced effect.[2]

  • CD4-gp120 Binding Inhibition: this compound has been shown to interfere with the binding of both HIV-1 virions and purified gp120 to the CD4 receptor.[2]

  • Syncytium Formation Inhibition: this compound effectively blocks the formation of syncytia (cell fusion), a process mediated by the gp120-CD4 interaction.[2]

  • PCR Analysis: Studies have confirmed the absence of HIV-1 proviral DNA in cells exposed to the virus in the presence of this compound, indicating that the virus is unable to complete the early steps of infection that lead to reverse transcription and integration.[2]

Experimental Protocol: CD4-gp120 Binding Inhibition Assay

1. Reagents and Materials:

  • Recombinant soluble CD4 (sCD4)

  • Recombinant HIV-1 gp120

  • This compound at various concentrations

  • ELISA plates

  • Antibodies for detection (e.g., anti-gp120 antibody conjugated to an enzyme)

  • Substrate for the enzyme

2. Assay Procedure (ELISA-based):

  • ELISA plates are coated with sCD4.

  • Plates are blocked to prevent non-specific binding.

  • A mixture of gp120 and varying concentrations of this compound is added to the wells.

  • After incubation, the plates are washed to remove unbound proteins.

  • A labeled anti-gp120 antibody is added to detect the amount of gp120 bound to CD4.

  • A substrate is added, and the resulting signal is measured using a plate reader.

3. Data Analysis:

  • The inhibition of gp120-CD4 binding is calculated for each this compound concentration, and the IC50 value is determined.

Visualizations

Experimental Workflow for this compound Isolation and Activity Testing

G cluster_extraction Extraction cluster_purification Purification cluster_activity Activity Testing P_vulgaris Prunella vulgaris (Dried Herb) Hot_Water_Extraction Hot Water Extraction P_vulgaris->Hot_Water_Extraction Crude_Extract Crude Aqueous Extract Hot_Water_Extraction->Crude_Extract Precipitation Sequential Precipitation (Ethanol, n-Butanol) Crude_Extract->Precipitation HPLC HPLC (Reverse-Phase & Gel Permeation) Precipitation->HPLC Purified_this compound Purified this compound HPLC->Purified_this compound Anti_HIV_Assay Anti-HIV Assay (Cell Culture) Purified_this compound->Anti_HIV_Assay Mechanism_Assay Mechanism of Action Assay (CD4-gp120 Binding) Purified_this compound->Mechanism_Assay Data_Analysis Data Analysis (IC50, Effective Concentration) Anti_HIV_Assay->Data_Analysis Mechanism_Assay->Data_Analysis

Caption: Workflow for this compound isolation and activity testing.

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

G cluster_virus HIV-1 Virion cluster_cell Host Cell HIV HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding Coreceptor Coreceptor (CCR5/CXCR4) CD4->Coreceptor Conformational Change Fusion Membrane Fusion Coreceptor->Fusion Entry Viral Entry Fusion->Entry This compound This compound This compound->gp120 Inhibits Binding

Caption: HIV-1 entry pathway and its inhibition by this compound.

Conclusion

This compound, a sulfated polysaccharide from Prunella vulgaris, represents a promising natural product with potent anti-HIV activity. The foundational research has clearly established its identity, physicochemical properties, and mechanism of action as an HIV-1 entry inhibitor that targets the gp120-CD4 interaction. The detailed experimental protocols and quantitative data presented in this guide provide a solid basis for further research and development. Future studies should focus on optimizing the purification process, conducting more extensive preclinical evaluations, and exploring the potential for synergistic effects with other antiretroviral agents. The unique mechanism of action of this compound makes it a valuable candidate for the development of new therapeutic strategies against HIV-1.

References

Methodological & Application

Application Notes and Protocols for Aqueous Extraction of Prunellin from Prunella vulgaris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunella vulgaris L., a perennial herb from the Lamiaceae family, has a long-standing history in traditional medicine for treating a variety of ailments. One of the key bioactive components isolated from aqueous extracts of P. vulgaris is a sulfated polysaccharide known as prunellin.[1][2] this compound has demonstrated notable biological activities, including antiviral, particularly anti-HIV, and immunomodulatory effects.[1][2][3] This document provides detailed protocols for the aqueous extraction of this compound and this compound-like polysaccharides from P. vulgaris, alongside a summary of their known physicochemical properties and associated signaling pathways.

Physicochemical Properties of this compound

This compound is characterized as a sulfated polysaccharide with a molecular weight of approximately 10 kDa.[1][3] Its constituent monosaccharides include glucose, galactose, xylose, gluconic acid, galactonic acid, and galactosamine.[1][3] More recent studies on aqueous-extracted polysaccharides from P. vulgaris have identified compositions that include rhamnose, arabinose, xylose, mannose, glucose, and galactose.[4]

Experimental Protocols

Protocol 1: Hot Water Infusion for Total Aqueous Extract

This protocol is a general method for obtaining a crude aqueous extract rich in polysaccharides and other water-soluble compounds from Prunella vulgaris.

Materials and Equipment:

  • Dried Prunella vulgaris plant material (spikes or whole plant)

  • Endotoxin-free, boiling deionized water

  • Stirring hot plate and magnetic stir bar

  • Glass beakers

  • Buchner funnel and glass fiber filter paper (e.g., G6)

  • Centrifuge and centrifuge tubes

  • Lyophilizer (freeze-dryer)

  • Sterile, endotoxin-free water or Dimethyl sulfoxide (B87167) (DMSO) for reconstitution

Procedure:

  • Preparation of Plant Material: Weigh the dried Prunella vulgaris material. A common ratio is 6 g of dried tissue to 100 mL of water.

  • Extraction: Place the dried plant material in a beaker and pour boiling, endotoxin-free water over it at the specified ratio.

  • Steeping: Place the beaker on a stirring hot plate and maintain a constant stirring for 1 hour. The temperature should be kept just below boiling.

  • Filtration: After 1 hour, filter the mixture through a G6 glass fiber circle in a Buchner funnel to remove the bulk plant debris.

  • Clarification: Transfer the filtrate to centrifuge tubes and centrifuge at 10,000 x g for 20 minutes to pellet any remaining fine particulates.

  • Collection: Carefully decant the supernatant. This is your aqueous extract.

  • Lyophilization: Freeze the supernatant and lyophilize to obtain a powdered extract.

  • Storage and Reconstitution: Weigh the lyophilized powder to determine the crude extract yield. Store the powder at -20°C. For experimental use, the extract can be re-dissolved in sterile, endotoxin-free water or DMSO.

Protocol 2: Aqueous Extraction and Ethanol (B145695) Precipitation of Polysaccharides (PVE30)

This protocol is designed to enrich the polysaccharide content from the initial aqueous extract.

Materials and Equipment:

  • All materials from Protocol 1

  • 95% Ethanol, pre-chilled

Procedure:

  • Initial Aqueous Extraction: Follow steps 1-6 from Protocol 1 to obtain the clarified aqueous extract.

  • Ethanol Precipitation: While stirring the aqueous extract, slowly add 95% ethanol until a final concentration of 30% ethanol is reached. This will precipitate the polysaccharides.

  • Incubation: Allow the mixture to stand, preferably at 4°C, to ensure complete precipitation of the polysaccharides.

  • Collection of Polysaccharide Fraction: Centrifuge the mixture to pellet the precipitated polysaccharides.

  • Washing: Discard the supernatant and wash the polysaccharide pellet with a small volume of 95% ethanol to remove any remaining water-soluble impurities. Centrifuge again and discard the supernatant.

  • Drying: Air-dry or use a vacuum desiccator to remove the residual ethanol from the polysaccharide pellet.

  • Lyophilization and Storage: Dissolve the dried pellet in a minimal amount of deionized water, freeze, and lyophilize to obtain the purified polysaccharide powder (referred to as PVE30 in some literature).[5][6] Store at -20°C.

Quantitative Data

The yield of this compound and related polysaccharides can vary depending on the plant material and the specific extraction method used. The following table summarizes available data on extract yields.

Extraction MethodStarting MaterialFinal ProductReported YieldReference
50% Ethanol Extraction15 g dried P. vulgaris spicaCrude Product11.9% (1.79 g)[7]
Hot Water Extraction6 g dried P. vulgarisLyophilized Aqueous ExtractNot specified[8]
Hot Water Extraction followed by 30% Ethanol PrecipitationNot specifiedPolysaccharide Fraction (PVE30)Not specified[5][6]

Signaling Pathways

Polysaccharides from Prunella vulgaris have been shown to modulate several key signaling pathways involved in immune response and cell regulation.

TLR-Mediated NF-κB Signaling Pathway

A polysaccharide fraction from P. vulgaris (PVE30) has been shown to inhibit the activation of the Toll-like receptor (TLR)-mediated NF-κB signaling pathway.[5][6][9] This is particularly relevant in the context of viral infections, such as Herpes Simplex Virus (HSV). PVE30 competes with heparan sulfate (B86663) for binding to viral glycoproteins, thereby inhibiting viral attachment to cells.[5][9] Furthermore, it inhibits TLR2 and TLR3 signaling, which leads to the suppression of NF-κB activation and a subsequent reduction in the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[5][6][9]

TLR_NF_kappaB_Pathway cluster_Extracellular Extracellular cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular Virus Virus TLR2_TLR3 TLR2 / TLR3 Virus->TLR2_TLR3 Activates PVP Prunella vulgaris Polysaccharide (PVP) PVP->Virus Inhibits Attachment PVP->TLR2_TLR3 Inhibits Signaling_Cascade Signaling Cascade TLR2_TLR3->Signaling_Cascade NF_kappaB NF-κB Signaling_Cascade->NF_kappaB Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NF_kappaB->Proinflammatory_Cytokines Upregulates Expression

Caption: Inhibition of TLR-mediated NF-κB signaling by P. vulgaris polysaccharide.

AKT-FOXO3a Signaling Pathway

Polysaccharides from Prunella vulgaris (PVP) have also been implicated in the regulation of the AKT-FOXO3a signaling pathway, which is involved in cell survival and antioxidant responses.[10] In the context of mammary gland hyperplasia, PVP was found to inhibit the phosphorylation of AKT, which in turn leads to the activation of the downstream transcription factor FOXO3a.[10] Activated FOXO3a can then upregulate the expression of antioxidant enzymes such as Manganese Superoxide Dismutase (MnSOD) and Catalase (CAT).[10]

AKT_FOXO3a_Pathway PVP Prunella vulgaris Polysaccharide (PVP) p_AKT Phosphorylated AKT (p-AKT) PVP->p_AKT Inhibits FOXO3a FOXO3a p_AKT->FOXO3a Inhibits Antioxidant_Enzymes Antioxidant Enzymes (MnSOD, CAT) FOXO3a->Antioxidant_Enzymes Activates Expression

Caption: Regulation of the AKT-FOXO3a signaling pathway by P. vulgaris polysaccharide.

Experimental Workflow

The overall workflow for the extraction and analysis of this compound from Prunella vulgaris is summarized in the following diagram.

Extraction_Workflow Start Dried Prunella vulgaris Extraction Aqueous Extraction (Hot Water) Start->Extraction Filtration Filtration & Centrifugation Extraction->Filtration Crude_Extract Crude Aqueous Extract Filtration->Crude_Extract Lyophilization1 Lyophilization Crude_Extract->Lyophilization1 Precipitation Ethanol Precipitation Crude_Extract->Precipitation Final_Product1 Total Aqueous Extract Powder Lyophilization1->Final_Product1 Purified_Extract Purified Polysaccharide (this compound-like) Precipitation->Purified_Extract Lyophilization2 Lyophilization Purified_Extract->Lyophilization2 Final_Product2 Purified Polysaccharide Powder Lyophilization2->Final_Product2

Caption: Workflow for aqueous extraction of this compound from Prunella vulgaris.

References

Application Notes and Protocols for the Purification of Prunellin Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunellin, a sulfated polysaccharide isolated from the aqueous extracts of Prunella vulgaris, has demonstrated significant anti-HIV activity.[1][2] With a molecular weight of approximately 10 kDa, this complex carbohydrate is composed of monosaccharide units including glucose, galactose, xylose, gluconic acid, galactonic acid, and galactosamine.[1][2] The purification of this compound to chromatographic homogeneity is a critical step for its further characterization, pharmacological evaluation, and potential development as a therapeutic agent. This document provides detailed protocols for the purification of this compound using column chromatography, tailored for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

Table 1: Physicochemical and Biological Properties of this compound

PropertyDescriptionReferences
Source Aqueous extracts of Prunella vulgaris (Self-heal)[1][2]
Chemical Class Sulfated Polysaccharide[1]
Molecular Weight Approximately 10 kDa[1][2]
Monosaccharide Composition Glucose, Galactose, Xylose, Gluconic Acid, Galactonic Acid, Galactosamine[1][2]
Biological Activity Anti-HIV[1][2]

Experimental Protocols

The purification of this compound from a crude aqueous extract of Prunella vulgaris is a multi-step process designed to remove other classes of compounds present in the plant, such as flavonoids, triterpenoids, and phenolic acids.[3][4][5][6] A general workflow involves initial extraction followed by sequential column chromatography steps to isolate the polysaccharide fraction and then purify this compound.

Preparation of Crude Aqueous Extract
  • Plant Material: Obtain dried spikes of Prunella vulgaris.

  • Extraction:

    • Grind the dried plant material into a coarse powder.

    • Suspend the powder in deionized water (e.g., 1:10 w/v ratio).

    • Heat the suspension at 80-90°C for 2-3 hours with continuous stirring.

    • Allow the mixture to cool and then filter through cheesecloth to remove solid plant debris.

    • Centrifuge the filtrate at 5000 x g for 20 minutes to remove finer suspended particles.

    • Collect the supernatant, which constitutes the crude aqueous extract.

  • Concentration: Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 60°C.

Initial Fractionation using Macroporous Resin Column Chromatography

This step aims to remove non-polar and less polar compounds, enriching the polysaccharide fraction.

  • Column Preparation:

    • Select a macroporous adsorbent resin (e.g., AB-8).

    • Pack a glass column with the resin and equilibrate it by washing with deionized water until the effluent is clear and has a neutral pH.

  • Sample Loading:

    • Dissolve the concentrated crude extract in a minimal amount of deionized water.

    • Load the sample onto the equilibrated column at a slow flow rate (e.g., 2 bed volumes per hour).

  • Elution:

    • Wash: Elute the column with deionized water (e.g., 10 bed volumes) to wash out the highly polar compounds, including the desired polysaccharides. Collect this fraction.

    • Regeneration: Subsequently, elute the column with increasing concentrations of ethanol (B145695) (e.g., 30%, 50%, 70%) to remove adsorbed less polar compounds and regenerate the column. These fractions can be discarded or saved for other analyses.

  • Collection and Concentration:

    • Collect the aqueous eluate containing the polysaccharide fraction.

    • Concentrate this fraction using a rotary evaporator.

Anion-Exchange Chromatography

As this compound is a sulfated (anionic) polysaccharide, anion-exchange chromatography is an effective purification step.

  • Column Preparation:

    • Pack a column with a suitable anion-exchange resin (e.g., DEAE-Sepharose).

    • Equilibrate the column with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Sample Loading:

    • Dissolve the concentrated polysaccharide fraction from the previous step in the equilibration buffer.

    • Load the sample onto the column.

  • Elution:

    • Wash the column with the equilibration buffer to remove any unbound, neutral polysaccharides.

    • Elute the bound polysaccharides using a stepwise or linear gradient of increasing salt concentration (e.g., 0 to 2 M NaCl in the equilibration buffer).

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the fractions for carbohydrate content (e.g., using the phenol-sulfuric acid method) and for the presence of this compound (if a specific assay is available).

    • Pool the fractions containing the sulfated polysaccharides.

Size-Exclusion (Gel Filtration) Chromatography

This final step separates molecules based on their size and is used to obtain purified this compound of a specific molecular weight.

  • Column Preparation:

    • Select a gel filtration medium appropriate for the molecular weight of this compound (e.g., Sephadex G-75 or a similar matrix with a fractionation range suitable for ~10 kDa).[1]

    • Pack the column and equilibrate with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Loading:

    • Concentrate the pooled fractions from the anion-exchange step.

    • Apply a small, concentrated volume of the sample to the top of the column.

  • Elution:

    • Elute the sample with the equilibration buffer at a constant flow rate.

  • Fraction Collection and Analysis:

    • Collect small fractions and monitor the elution profile using UV absorbance (at a wavelength suitable for detecting any remaining protein contaminants, e.g., 280 nm) and a carbohydrate assay.

    • The fractions corresponding to the peak at the desired molecular weight (~10 kDa) should contain the purified this compound.

  • Purity Assessment:

    • Assess the purity of the final product using techniques such as High-Performance Gel Permeation Chromatography (HPGPC) or polyacrylamide gel electrophoresis (PAGE) if appropriate for polysaccharides.

Visualizations

experimental_workflow start Dried Prunella vulgaris Spikes extraction Aqueous Extraction & Concentration start->extraction macroporous_resin Macroporous Resin Chromatography (e.g., AB-8) extraction->macroporous_resin Crude Extract anion_exchange Anion-Exchange Chromatography (e.g., DEAE-Sepharose) macroporous_resin->anion_exchange Crude Polysaccharide Fraction gel_filtration Size-Exclusion Chromatography (e.g., Sephadex G-75) anion_exchange->gel_filtration Sulfated Polysaccharide Fraction end Purified this compound gel_filtration->end

Caption: Experimental workflow for the purification of this compound.

signaling_pathway Note: This diagram represents a general anti-inflammatory pathway modulated by various compounds found in Prunella vulgaris. The specific signaling pathway for this compound is not fully elucidated. cluster_cell Cell receptor Receptor pi3k PI3K akt Akt pi3k->akt nfkb NF-κB akt->nfkb Activation inflammation Inflammatory Response nfkb->inflammation Induces prunella_compounds Prunella vulgaris Bioactives (e.g., Flavonoids, Triterpenoids) prunella_compounds->pi3k Inhibition

References

Application Notes and Protocols for the Analytical Characterization of Prunellin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunellin, a sulfated polysaccharide isolated from the aqueous extracts of Prunella vulgaris, has demonstrated significant biological activities, including anti-HIV properties.[1] Its characterization is a critical step in understanding its structure-activity relationship and for the development of potential therapeutic agents. This document provides detailed application notes and protocols for the key analytical techniques used in the characterization of this compound.

Physicochemical Properties of this compound

This compound is characterized as a sulfated polysaccharide with an approximate molecular weight of 10 kDa.[1] Its constituent monosaccharides include glucose, galactose, xylose, gluconic acid, galactonic acid, and galactosamine.[1] The presence of sulfate (B86663) groups is suggested by elemental analysis and precipitation with certain divalent cations.[1]

Data Presentation

Table 1: Summary of this compound's Physicochemical and Structural Characteristics

ParameterValueAnalytical Technique(s)
Molecular Weight ~10 kDaGel Permeation Chromatography
Compound Class Sulfated PolysaccharideInfrared Spectroscopy, Elemental Analysis
Monosaccharide Constituents Glucose, Galactose, Xylose, Gluconic Acid, Galacturonic Acid, GalactosaminePaper Chromatography, Gas Chromatography-Mass Spectrometry (GC-MS)
Quantitative Monosaccharide Composition Data not currently available in cited literature. Requires further quantitative analysis such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) or GC-MS of derivatized monosaccharides.

Experimental Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Objective: To identify the characteristic functional groups present in this compound, confirming its polysaccharide nature and the presence of sulfate groups.

Methodology:

  • Sample Preparation: Mix a small amount of dried, purified this compound (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar. Grind the mixture to a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet-forming die and press under high pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands. Key bands to observe for sulfated polysaccharides include:

    • A broad band in the region of 3600-3100 cm⁻¹ corresponding to the stretching vibrations of hydroxyl (-OH) groups.[2]

    • A band around 2949 cm⁻¹ due to C-H stretching vibrations.[2]

    • The 'fingerprint' region for carbohydrates between 950 and 1200 cm⁻¹, which is specific to the polysaccharide structure.

    • A band around 1250 cm⁻¹ indicating the S=O stretching vibration of sulfate esters.

    • A band around 818 cm⁻¹ which can be attributed to the C-O-S bending vibration, further confirming sulfation.[3]

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Objective: To determine the average molecular weight of this compound.

Methodology:

  • System Preparation: Use a gel permeation chromatography system equipped with a Sephadex G-75 column and a refractive index (RI) detector. The mobile phase should be an appropriate aqueous buffer (e.g., 0.1 M NaCl).

  • Calibration: Prepare a series of dextran (B179266) standards of known molecular weights (e.g., ranging from 1 kDa to 80 kDa). Inject each standard onto the column and record the elution volume. Construct a calibration curve by plotting the logarithm of the molecular weight against the elution volume.

  • Sample Analysis: Dissolve a known concentration of purified this compound in the mobile phase. Filter the sample through a 0.45 µm filter. Inject the this compound sample onto the column under the same conditions as the standards.

  • Molecular Weight Calculation: Determine the elution volume of the this compound peak. Use the calibration curve to calculate the average molecular weight of this compound.[4]

Paper Chromatography for Monosaccharide Composition Analysis

Objective: To identify the constituent monosaccharides of this compound after acid hydrolysis.

Methodology:

  • Hydrolysis: Hydrolyze a known amount of purified this compound with 2 M trifluoroacetic acid (TFA) at 120°C for 2 hours to break the glycosidic bonds and release the constituent monosaccharides. Remove the acid by evaporation under a stream of nitrogen.

  • Sample Spotting: Dissolve the hydrolyzed sample in a small volume of water. On a strip of Whatman No. 1 chromatography paper, draw a pencil line about 2 cm from the bottom. Spot the hydrolyzed this compound sample onto the line. Also, spot standard solutions of glucose, galactose, xylose, glucuronic acid, galacturonic acid, and galactosamine on the same line.

  • Chromatogram Development: Place the paper in a chromatography tank containing a suitable solvent system. A potential solvent system for separating a complex mixture of neutral and acidic sugars is n-butanol:acetic acid:water (4:1:5 v/v/v).[5] For better separation of uronic acids, a solvent system of acetone:ethanol:isopropyl alcohol:0.05 M borate (B1201080) buffer pH 10.0 (3:1:1:2 v/v/v/v) can be employed.[6] Allow the solvent to ascend the paper until it is near the top.

  • Visualization: Remove the paper and mark the solvent front. Dry the chromatogram thoroughly. Spray the paper with a visualizing agent, such as aniline (B41778) hydrogen phthalate, and heat at 100-105°C for a few minutes. Different sugars will produce distinct colored spots.

  • Identification: Calculate the retention factor (Rf) value for each spot (distance traveled by the spot / distance traveled by the solvent front). Compare the Rf values and colors of the spots from the this compound hydrolysate to those of the standard monosaccharides for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To obtain detailed structural information about this compound, including the anomeric configuration of monosaccharides (α or β), glycosidic linkage positions, and the sequence of monosaccharide units.

Methodology:

  • Sample Preparation: Dissolve a sufficient amount of purified and lyophilized this compound in deuterium (B1214612) oxide (D₂O).

  • Data Acquisition: Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra using a high-field NMR spectrometer.

  • Spectral Analysis:

    • ¹H NMR: The anomeric proton signals, typically found in the 4.2-5.8 ppm region, provide information on the anomeric configurations (α-anomers generally resonate at higher chemical shifts than β-anomers).

    • ¹³C NMR: The anomeric carbon signals appear in the 95-110 ppm region. The chemical shifts of other carbons provide information about the monosaccharide type and linkage positions.[7]

    • 2D COSY (Correlation Spectroscopy): Establishes proton-proton correlations within the same sugar residue, aiding in the assignment of all proton signals for each monosaccharide.[8]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals, facilitating the assignment of carbon resonances.[8]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for determining the glycosidic linkage positions between monosaccharide units.[8]

Visualizations

Experimental Workflow for this compound Characterization

G cluster_extraction Extraction and Purification cluster_characterization Structural Characterization cluster_data Data Analysis A Prunella vulgaris B Aqueous Extraction A->B C Purification B->C D FT-IR Spectroscopy (Functional Groups) C->D E Gel Permeation Chromatography (Molecular Weight) C->E F Acid Hydrolysis C->F H NMR Spectroscopy (Linkages, Anomeric Config.) C->H I This compound Structure D->I E->I G Paper Chromatography (Monosaccharide Composition) F->G G->I H->I

Caption: Workflow for the extraction and characterization of this compound.

Hypothetical Signaling Pathway for this compound's Bioactivity

G cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway This compound This compound Receptor Cell Surface Receptor(s) This compound->Receptor PI3K PI3K Receptor->PI3K activates/inhibits MAPK MAPK (ERK, JNK, p38) Receptor->MAPK activates/inhibits IKK IKK Receptor->IKK activates/inhibits Akt Akt PI3K->Akt Response Cellular Response (e.g., Anti-inflammatory, Antiviral) Akt->Response AP1 AP-1 MAPK->AP1 AP1->Response IkB IκBα IKK->IkB inhibits NFkB NF-κB NFkB->Response

Caption: Hypothetical signaling pathways modulated by this compound.

References

Determining the Cytotoxicity of Prunellin Using the MTT Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay for the determination of prunellin's cytotoxic effects on various cell lines. This document includes detailed experimental protocols, a summary of available cytotoxicity data for related compounds, and an overview of the potential signaling pathways involved in the cytotoxic mechanism of action.

Introduction

This compound, a polysaccharide isolated from Prunella vulgaris, has been investigated for its potential therapeutic properties, including anti-HIV activity.[1] The MTT assay is a widely adopted colorimetric method for assessing cell viability and proliferation, making it a valuable tool in screening for the cytotoxic potential of natural compounds like this compound.[2][3][4] The assay's principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[2][3] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.[2]

Data Presentation: Cytotoxicity of Prunella vulgaris Extracts and Related Compounds

While specific IC50 values for isolated this compound are not extensively reported in the available literature, studies on Prunella vulgaris extracts and the related isoflavone (B191592) glycoside, prunetrin, provide valuable insights into their dose-dependent cytotoxic effects on various cancer cell lines. It is important to note that the cytotoxicity of the whole extract may be attributed to a combination of its bioactive components, and the specific contribution of this compound needs to be empirically determined.

Cell LineCancer TypeCompound/ExtractIC50 Value / Effective ConcentrationReference
MCF-7Breast CarcinomaPrunella vulgaris root extract25 µg/ml[5]
TPC-1Papillary Thyroid CarcinomaPrunella vulgaris extract16.3% (v/v)[6]
FTC-133Follicular Thyroid CarcinomaPrunella vulgaris extract12.7% (v/v)[6]
A549Lung CarcinomaSpica prunellae extractInhibition observed, specific IC50 not stated[7]
HepG2Hepatocellular CarcinomaPrunetrinDose-dependent inhibition[8]
Huh7Hepatocellular CarcinomaPrunetrinDose-dependent inhibition[8]

Experimental Protocols

This section provides a detailed methodology for performing the MTT assay to determine the cytotoxicity of this compound.

Materials
  • This compound (dissolved in an appropriate solvent, e.g., sterile distilled water or DMSO)

  • Target cell lines (e.g., cancer cell lines and/or normal cell lines for selectivity assessment)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 10% SDS in 0.01 M HCl)[8]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (capable of measuring absorbance at 570 nm)

Experimental Workflow

MTT_Workflow MTT Assay Workflow for this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells into a 96-well plate prunellin_prep Prepare serial dilutions of this compound treatment Treat cells with different concentrations of this compound prunellin_prep->treatment incubation_24h Incubate for 24, 48, or 72 hours treatment->incubation_24h add_mtt Add MTT solution to each well incubation_24h->add_mtt incubation_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubation_mtt solubilization Add solubilization solution to dissolve formazan crystals incubation_mtt->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate cell viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: A flowchart illustrating the key steps of the MTT assay for assessing this compound cytotoxicity.

Detailed Protocol
  • Cell Seeding:

    • Culture the desired cell lines in their appropriate complete medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL per well.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (medium only).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Incubation:

    • After the incubation period, carefully remove the treatment medium.

    • Add 100 µL of fresh, serum-free medium and 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

Signaling Pathways in Prunella vulgaris-Induced Cytotoxicity

Studies on Prunella vulgaris extracts have elucidated several signaling pathways that are potentially involved in its cytotoxic and apoptotic effects. While these pathways have not been exclusively attributed to this compound, they provide a strong foundation for investigating its specific mechanism of action.

The primary mechanism appears to be the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.

Signaling_Pathway Potential Signaling Pathway of Prunella vulgaris-Induced Apoptosis cluster_pi3k PI3K/Akt Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_caspase Caspase Cascade Prunella_vulgaris Prunella vulgaris (containing this compound) PI3K PI3K Prunella_vulgaris->PI3K inhibits Bcl2 Bcl-2 (anti-apoptotic) Prunella_vulgaris->Bcl2 downregulates Bax Bax (pro-apoptotic) Prunella_vulgaris->Bax upregulates Akt Akt PI3K->Akt activates Akt->Bcl2 inhibits (inactivated by PV) Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A diagram of the potential signaling cascade initiated by Prunella vulgaris leading to apoptosis.

Studies have shown that extracts from Prunella vulgaris can inhibit the PI3K/Akt signaling pathway.[5][9] The Akt protein, when active, typically promotes cell survival by inhibiting pro-apoptotic proteins. By inhibiting Akt, Prunella vulgaris components may lead to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[6][9] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3, ultimately resulting in apoptosis.[6]

Conclusion

The MTT assay is a robust and reliable method for determining the cytotoxic potential of this compound. The provided protocols offer a standardized approach for researchers to conduct these experiments. While specific cytotoxicity data for isolated this compound is limited, the information available for Prunella vulgaris extracts and related compounds strongly suggests a dose-dependent cytotoxic effect, likely mediated through the induction of apoptosis via the PI3K/Akt and Bcl-2/Bax signaling pathways. Further research is warranted to isolate and characterize the specific cytotoxic activity and molecular mechanisms of this compound.

References

Application Notes and Protocols: Plaque Reduction Assay for Antiviral Testing of Prunellin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunellin, a sulfated polysaccharide isolated from the medicinal herb Prunella vulgaris, has demonstrated significant antiviral activity, particularly against Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[1][2] Its primary mechanism of action is the inhibition of viral entry into host cells.[1][3] The plaque reduction assay is a classic and reliable method for quantifying the antiviral efficacy of compounds like this compound by measuring the reduction in viral plaque formation in a cell culture. This document provides a detailed protocol for utilizing the plaque reduction assay to determine the 50% inhibitory concentration (IC50) of this compound.

Principle of the Plaque Reduction Assay

The plaque reduction assay is a quantitative method used to determine the titer of infectious virus particles and to assess the antiviral activity of a test compound. In this assay, a confluent monolayer of susceptible host cells is infected with a known concentration of a lytic virus. The infected cells are then covered with a semi-solid overlay medium, which restricts the spread of progeny virions to adjacent cells. This results in the formation of localized zones of infected and dead cells, known as plaques. When an antiviral agent such as this compound is present, the number and size of these plaques are reduced in a dose-dependent manner. The concentration of the drug that reduces the number of plaques by 50% is defined as the IC50.

Data Presentation

The following tables summarize the antiviral activity of Prunella vulgaris polysaccharides, including this compound, against HIV-1 and HSV as determined by plaque reduction or similar infectivity assays.

Table 1: Antiviral Activity of Prunella vulgaris Polysaccharides against HIV-1

Cell LineVirus StrainAssay MethodIC50 (µg/mL)Reference
MT-4HIV-1Infectivity Assay6[3]
U937HIV-1Infectivity Assay30[3]
Peripheral Blood Mononuclear Cells (PBMCs)HIV-1Infectivity Assay12.5[3]
HeLa37HIV-1 NL4-3, AD8, 256Infectivity Assay~0.8 (for aqueous extract)[1]

Table 2: Antiviral Activity of Prunella vulgaris Polysaccharides against Herpes Simplex Virus (HSV)

Cell LineVirus StrainAssay MethodEC50 (µg/mL)Reference
VeroHSV-1Plaque Reduction Assay33.36 ± 0.77[2]
VeroHSV-2Plaque Reduction Assay26.61 ± 0.86[2]

Experimental Protocols

This protocol is a generalized guideline for performing a plaque reduction assay to test the antiviral activity of this compound against a lytic virus such as HSV-1.

Materials and Reagents
  • Cells and Virus:

    • Vero cells (or other susceptible cell line)

    • Herpes Simplex Virus Type 1 (HSV-1) stock of known titer (Plaque Forming Units/mL, PFU/mL)

  • Media and Solutions:

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)

    • DMEM with 2% FBS and 1% Penicillin-Streptomycin (Maintenance Medium)

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Trypsin-EDTA (0.25%)

  • Overlay Medium:

    • 2X Maintenance Medium mixed 1:1 with 1.2% Methylcellulose or other low-melting-point agarose.

  • Test Compound:

    • This compound stock solution (dissolved in sterile water or appropriate solvent)

  • Staining Reagents:

    • 10% Formalin in PBS (Fixing Solution)

    • 0.1% Crystal Violet in 20% Ethanol (Staining Solution)

  • Labware:

    • 6-well or 12-well cell culture plates

    • Sterile microcentrifuge tubes

    • Serological pipettes and pipette tips

    • Incubator (37°C, 5% CO2)

    • Inverted microscope

Experimental Workflow

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation and Plaque Formation cluster_analysis Analysis Cell_Seeding Seed Vero cells in 6-well plates Infection Infect cell monolayer with HSV-1 Cell_Seeding->Infection Prunellin_Dilutions Prepare serial dilutions of this compound Treatment Remove inoculum and add This compound dilutions Prunellin_Dilutions->Treatment Virus_Dilution Prepare virus dilution (e.g., 100 PFU/well) Virus_Dilution->Infection Adsorption Allow virus adsorption (1 hour at 37°C) Infection->Adsorption Adsorption->Treatment Overlay Add semi-solid overlay medium Treatment->Overlay Incubate Incubate for 48-72 hours for plaque development Overlay->Incubate Fix_Stain Fix with formalin and stain with crystal violet Incubate->Fix_Stain Count_Plaques Count plaques in each well Fix_Stain->Count_Plaques Calculate_IC50 Calculate % inhibition and determine IC50 Count_Plaques->Calculate_IC50

Caption: Experimental workflow for the this compound plaque reduction assay.

Step-by-Step Protocol
  • Cell Seeding:

    • One day prior to the experiment, seed Vero cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Preparation of this compound Dilutions:

    • Prepare a series of two-fold or ten-fold dilutions of the this compound stock solution in maintenance medium. The concentration range should bracket the expected IC50 value.

  • Virus Infection:

    • On the day of the experiment, aspirate the growth medium from the confluent cell monolayers and wash once with PBS.

    • Infect the cells with a predetermined amount of virus (e.g., 100 PFU per well) diluted in a small volume of maintenance medium.

    • Include a "virus control" (no drug) and a "cell control" (no virus, no drug).

    • Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Drug Treatment and Overlay:

    • After the adsorption period, aspirate the virus inoculum.

    • Add the prepared this compound dilutions to the respective wells. For the virus control, add maintenance medium without the drug.

    • Carefully add an equal volume of pre-warmed (42°C) overlay medium to each well and gently swirl to mix.

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are clearly visible in the virus control wells.

  • Plaque Visualization and Counting:

    • Fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.

    • Carefully remove the overlay.

    • Stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

    • Count the number of plaques in each well.

  • Data Analysis and IC50 Calculation:

    • Calculate the percentage of plaque reduction for each this compound concentration using the following formula: % Plaque Reduction = [1 - (Number of plaques in treated well / Number of plaques in virus control)] x 100

    • Plot the percentage of plaque reduction against the corresponding concentrations of this compound (on a logarithmic scale).

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration of this compound that reduces the number of plaques by 50%. This concentration is the IC50 value.

Mechanism of Action: Inhibition of Viral Entry

This compound, as a sulfated polysaccharide, is believed to exert its antiviral effect by interfering with the initial stages of viral infection, namely attachment and entry into the host cell.

Inhibition of HIV Entry

This compound has been shown to inhibit HIV-1 infection by preventing the virus from attaching to the CD4 receptor on the surface of susceptible cells.[3] This initial binding is a critical step in the HIV life cycle, and its disruption effectively blocks the subsequent conformational changes in the viral envelope glycoproteins (gp120 and gp41) that are necessary for fusion with the host cell membrane.

G cluster_virus HIV-1 Virion cluster_cell Host Cell HIV HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 Conformational Change Fusion Membrane Fusion CCR5_CXCR4->Fusion Fusion This compound This compound This compound->gp120 Blocks Binding G cluster_virus HSV Virion cluster_cell Host Cell HSV HSV gB_gC gB/gC HS Heparan Sulfate gB_gC->HS Attachment Fusion Membrane Fusion HS->Fusion Entry This compound This compound This compound->gB_gC Blocks Attachment

References

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with Prunellin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunellin, a sulfated polysaccharide isolated from the medicinal herb Prunella vulgaris, has garnered significant interest for its potential immunomodulatory and anti-inflammatory properties.[1][2] As a key bioactive component of a plant with a long history in traditional medicine for treating inflammatory conditions, this compound presents a promising avenue for the development of novel therapeutics.[1][2] This document provides detailed application notes and protocols for the analysis of immune cells treated with this compound using flow cytometry. The focus is on quantifying changes in key immune cell populations and understanding the underlying signaling pathways.

Prunella vulgaris extracts have been shown to modulate immune responses, including stimulating lymphocyte proliferation and enhancing the activity of Natural Killer (NK) cells.[3] Specifically, studies have demonstrated an increase in T lymphocyte populations, including both CD4+ helper T cells and CD8+ cytotoxic T cells, following treatment with P. vulgaris extracts.[4] Furthermore, components of P. vulgaris have been found to influence critical inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6]

These protocols are designed to provide a framework for researchers to investigate the specific effects of this compound on immune cell subsets, offering a valuable tool for preclinical drug development and immunological research.

Data Presentation

The following tables summarize the expected quantitative changes in immune cell populations based on studies of Prunella vulgaris extracts. Researchers using purified this compound can use these as a benchmark for their own experiments.

Table 1: Effect of Prunella vulgaris Extract on T Lymphocyte Subsets in Peripheral Blood

Treatment GroupCD4+ T Lymphocytes (%)CD8+ T Lymphocytes (%)
Control (Untreated)0.350.09
Low Concentration P. vulgaris0.390.19
High Concentration P. vulgaris0.380.15

Data adapted from studies on the anti-aging effects of P. vulgaris extract.[4]

Table 2: Enhancement of Natural Killer (NK) Cell Activity by Prunella vulgaris Extract

Treatment GroupTransformed NK Cell Activity
Control (Untreated)0.49 ± 0.06
Low Dose P. vulgaris0.54 ± 0.03
Medium Dose P. vulgaris0.57 ± 0.06
High Dose P. vulgaris0.62 ± 0.07

Data represents transformed NK cell activity and is adapted from in vivo studies in mice.[3]

Experimental Protocols

Protocol 1: In Vitro Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs) with this compound

This protocol details the treatment of isolated human PBMCs with this compound to assess its impact on immune cell populations.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound (dissolved in an appropriate vehicle, e.g., sterile PBS or DMSO)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the this compound dilutions to the respective wells to achieve the desired final concentrations. Include a vehicle control group.

  • Incubation: Incubate the plate for 24-72 hours in a humidified CO2 incubator at 37°C and 5% CO2. The incubation time may be optimized based on the specific research question.

  • Cell Harvesting: After incubation, gently resuspend the cells in each well and transfer them to FACS tubes for flow cytometry analysis.

Protocol 2: Flow Cytometry Analysis of T Lymphocyte Subsets

This protocol outlines the staining procedure for identifying and quantifying CD4+ and CD8+ T lymphocyte populations.

Materials:

  • This compound-treated and control PBMCs from Protocol 1

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD3

    • Anti-Human CD4

    • Anti-Human CD8

  • Flow cytometer

Procedure:

  • Cell Washing: Centrifuge the harvested cells at 300 x g for 5 minutes and discard the supernatant. Wash the cells once with 1 mL of cold FACS buffer.

  • Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated optimal concentrations of anti-CD3, anti-CD4, and anti-CD8 antibodies.

  • Incubation: Incubate the cells for 30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 1 mL of cold FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the lymphocyte population based on forward and side scatter. From the lymphocyte gate, identify the CD3+ T cell population. Within the CD3+ gate, quantify the percentages of CD4+ and CD8+ cells.

Protocol 3: Flow Cytometry-Based Natural Killer (NK) Cell Cytotoxicity Assay

This protocol measures the cytotoxic activity of NK cells within the PBMC population after treatment with this compound.

Materials:

  • This compound-treated and control PBMCs (Effector cells)

  • K562 cells (Target cells)

  • CFSE (Carboxyfluorescein succinimidyl ester) or other target cell labeling dye

  • 7-AAD (7-Aminoactinomycin D) or Propidium Iodide (PI) for dead cell discrimination

  • FACS Buffer

  • 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • Target Cell Labeling: Label the K562 target cells with CFSE according to the manufacturer's protocol.

  • Co-incubation: Co-culture the this compound-treated and control PBMCs (effector cells) with the CFSE-labeled K562 cells (target cells) at different effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1) in a 96-well U-bottom plate.

  • Incubation: Incubate the co-culture for 4 hours in a humidified CO2 incubator at 37°C and 5% CO2.

  • Dead Cell Staining: Just before analysis, add 7-AAD or PI to each well to stain the dead target cells.

  • Data Acquisition: Acquire the samples on a flow cytometer.

  • Data Analysis: Gate on the CFSE-positive target cell population. Within this gate, quantify the percentage of 7-AAD or PI-positive cells, which represents the percentage of dead target cells. The specific lysis is calculated using the formula: % Specific Lysis = [(% Dead Targets in Sample - % Spontaneous Dead Targets) / (100 - % Spontaneous Dead Targets)] x 100

Mandatory Visualizations

Signaling Pathways

Prunellin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound This compound->TLR4 Binds/Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (JNK, p38, ERK) TAK1->MAPK_cascade IkappaB IκB IKK_complex->IkappaB Phosphorylates & Inhibits NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocation AP1 AP-1 MAPK_cascade->AP1 AP1_nucleus AP-1 AP1->AP1_nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkappaB_nucleus->Inflammatory_Genes AP1_nucleus->Inflammatory_Genes

Experimental Workflow

Flow_Cytometry_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Isolate_PBMCs Isolate PBMCs from Whole Blood Seed_Cells Seed Cells in 96-well Plate Isolate_PBMCs->Seed_Cells Treat_this compound Treat with this compound (and Vehicle Control) Seed_Cells->Treat_this compound Incubate Incubate for 24-72 hours Treat_this compound->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Stain_Antibodies Stain with Fluorochrome- conjugated Antibodies Harvest_Cells->Stain_Antibodies Acquire_Data Acquire Data on Flow Cytometer Stain_Antibodies->Acquire_Data Analyze_Data Analyze Data: Gate on Cell Populations and Quantify Markers Acquire_Data->Analyze_Data

References

Application Notes and Protocols for Establishing a RAW 264.7 Macrophage Activation Assay for Prunellin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrophages are key players in the innate immune system, and their activation is a critical process in response to pathogens and other inflammatory stimuli. The RAW 264.7 cell line, a murine leukemia line of monocyte/macrophages, is a widely used in vitro model to study macrophage activation.[1][2] Upon stimulation with agents like lipopolysaccharide (LPS), RAW 264.7 cells undergo activation, leading to the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1] Prunellin, an anionic polysaccharide isolated from Prunella vulgaris, has been reported to possess immunomodulatory properties.[3] This document provides detailed protocols for establishing a RAW 264.7 macrophage activation assay to evaluate the effects of this compound on the production of NO, TNF-α, and IL-6.

Core Concepts

  • Macrophage Activation: The process by which macrophages are stimulated to enhance their physiological functions, including phagocytosis and the production of inflammatory mediators.

  • Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria that is a potent activator of macrophages through the Toll-like receptor 4 (TLR4) signaling pathway.[1]

  • Nitric Oxide (NO): A signaling molecule involved in inflammation, produced by inducible nitric oxide synthase (iNOS) in activated macrophages.[1]

  • TNF-α and IL-6: Pro-inflammatory cytokines that play a crucial role in the inflammatory response.

  • This compound: A polysaccharide from Prunella vulgaris with potential immunomodulatory effects.[3]

Data Presentation

Table 1: Hypothetical Quantitative Data of this compound Effects on Macrophage Activation

Treatment GroupConcentration (µg/mL)Nitric Oxide (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control-2.5 ± 0.550 ± 1030 ± 8
LPS145.2 ± 3.81250 ± 150850 ± 95
This compound508.1 ± 1.2150 ± 25110 ± 15
This compound10012.5 ± 2.1250 ± 30180 ± 20
This compound20018.9 ± 3.5400 ± 45320 ± 35
LPS + this compound1 + 5035.6 ± 2.9980 ± 110650 ± 70
LPS + this compound1 + 10028.4 ± 2.5750 ± 85500 ± 55
LPS + this compound1 + 20020.1 ± 1.8550 ± 60380 ± 40

Data are presented as mean ± standard deviation of three independent experiments. This table presents hypothetical data for illustrative purposes.

Experimental Protocols

1. Cell Culture and Maintenance of RAW 264.7 Cells

This protocol describes the standard procedure for culturing and maintaining the RAW 264.7 macrophage cell line.

Materials:

  • RAW 264.7 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell scraper

  • Tissue culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • For sub-culturing, gently scrape the adherent cells from the flask surface. Avoid using trypsin as it can activate the macrophages.

  • Resuspend the cells in fresh medium and seed into new flasks at a density of 2-5 x 10⁵ cells/mL.

  • Change the culture medium every 2-3 days.

2. Macrophage Activation Assay with this compound

This protocol details the treatment of RAW 264.7 cells with this compound and/or LPS to assess macrophage activation.

Materials:

  • RAW 264.7 cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (dissolved in sterile PBS or water)

  • 24-well tissue culture plates

Procedure:

  • Seed RAW 264.7 cells into 24-well plates at a density of 2 x 10⁵ cells/well in 1 mL of complete DMEM and incubate overnight.

  • Prepare stock solutions of LPS (1 mg/mL) and this compound (e.g., 10 mg/mL) in sterile PBS or water.

  • On the day of the experiment, remove the old medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 50, 100, 200 µg/mL) with or without LPS (1 µg/mL). Include appropriate controls (medium only, LPS only, and this compound only).

  • Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • After incubation, collect the cell culture supernatants for the measurement of NO, TNF-α, and IL-6.

Note on this compound Concentration: The optimal concentration of purified this compound for macrophage activation is not well-established in the literature. Based on studies with polysaccharide fractions from Prunella vulgaris, a starting concentration range of 50-200 µg/mL is recommended. A dose-response experiment is advised to determine the optimal concentration for your specific batch of this compound.

3. Nitric Oxide (NO) Measurement using the Griess Assay

This protocol describes the colorimetric determination of nitrite (B80452) (a stable product of NO) in the cell culture supernatants using the Griess reagent.

Materials:

  • Cell culture supernatants

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO₂) standard solution (0-100 µM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a standard curve of sodium nitrite in culture medium ranging from 0 to 100 µM.

  • Add 50 µL of cell culture supernatant from each treatment group to a 96-well plate in triplicate.

  • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.

4. TNF-α and IL-6 Measurement using ELISA

This protocol outlines the quantification of TNF-α and IL-6 in the cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Materials:

  • Cell culture supernatants

  • Mouse TNF-α ELISA kit

  • Mouse IL-6 ELISA kit

  • Microplate reader

Procedure:

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the respective kits.

  • Briefly, the general steps involve:

    • Coating a 96-well plate with the capture antibody.

    • Adding cell culture supernatants and standards to the wells.

    • Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

    • Adding a substrate solution to produce a colorimetric reaction.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curves generated.

Mandatory Visualizations

Experimental_Workflow cluster_cell_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Culture RAW 264.7 Cell Culture (DMEM, 10% FBS, 37°C, 5% CO2) Seed Seed cells in 24-well plates (2x10^5 cells/well) Culture->Seed Treatment Treat cells with this compound and/or LPS (24-hour incubation) Seed->Treatment Collect Collect Supernatants Treatment->Collect Griess Griess Assay for Nitric Oxide (NO) Collect->Griess ELISA_TNF ELISA for TNF-α Collect->ELISA_TNF ELISA_IL6 ELISA for IL-6 Collect->ELISA_IL6 Data Quantify and Compare NO, TNF-α, and IL-6 levels Griess->Data ELISA_TNF->Data ELISA_IL6->Data Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_output Output LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription iNOS iNOS Transcription->iNOS TNFa TNF-α Transcription->TNFa IL6 IL-6 Transcription->IL6 NO Nitric Oxide iNOS->NO

References

Application Notes and Protocols for the Use of Prunellin in Animal Models of Viral Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunellin, a key bioactive polysaccharide isolated from Prunella vulgaris (commonly known as self-heal), has demonstrated significant antiviral properties. Specifically, a lignin-carbohydrate complex rich in this compound has shown efficacy in animal models of Herpes Simplex Virus (HSV) infection. These application notes provide a summary of the current findings and detailed protocols for researchers interested in evaluating the antiviral potential of this compound and related extracts from P. vulgaris in vivo. The primary mechanism of action appears to be the inhibition of viral binding and penetration into host cells, with evidence also suggesting immunomodulatory effects that may contribute to its therapeutic efficacy.[1][2]

Data Presentation

The following tables summarize the quantitative data from key in vivo studies on the efficacy of a Prunella vulgaris lignin-carbohydrate complex against HSV-1 and HSV-2.

Table 1: Efficacy of Topical Prunella Cream in a Guinea Pig Model of HSV-1 Cutaneous Infection

Treatment GroupMean Lesion Score (Day 8 post-infection)Statistical Significance vs. Placebo
Prunella CreamSignificantly ReducedP < 0.01
PlaceboControl (lesion development)N/A

Note: Specific mean lesion scores are not detailed in the available abstracts, but a statistically significant reduction was reported.[1]

Table 2: Efficacy of Topical Prunella Cream in a Mouse Model of HSV-2 Genital Infection

Treatment GroupOutcomeStatistical Significance vs. Placebo
Prunella CreamSignificantly Reduced MortalityP < 0.01
PlaceboControl (mortality observed)N/A

Note: The exact survival percentages are not specified in the available abstracts, but a statistically significant reduction in mortality was reported.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the in vivo antiviral effects of Prunella vulgaris extracts.

Protocol 1: Guinea Pig Model for HSV-1 Cutaneous Infection

Objective: To evaluate the efficacy of topically applied Prunella cream in reducing the severity of HSV-1-induced skin lesions in guinea pigs.

Materials:

  • Hartley guinea pigs (female, 250-300g)

  • Herpes Simplex Virus Type 1 (HSV-1) strain (e.g., Schooler strain)

  • Prunella cream (containing a semi-purified lignin-carbohydrate complex from P. vulgaris)

  • Placebo cream (vehicle control)

  • Anesthetic (e.g., ketamine/xylazine)

  • Small sterile gauze pads

  • Sterile saline

  • Calipers for lesion measurement

Procedure:

  • Animal Acclimatization: House guinea pigs in appropriate conditions for at least one week prior to the experiment.

  • Infection:

    • Anesthetize the guinea pigs.

    • Shave a small area on the dorsal side of the animal.

    • Create minor abrasions on the shaved skin using a sterile needle or fine-grit sandpaper.

    • Apply a sterile gauze pad soaked in the HSV-1 viral suspension to the abraded area and secure it for a designated period (e.g., 24 hours).

  • Treatment:

    • Beginning 24 hours post-infection, and for a specified duration (e.g., 7-10 days), topically apply a standardized amount of either the Prunella cream or the placebo cream to the infected area.

    • Applications should be performed a set number of times per day (e.g., twice daily).

  • Evaluation:

    • From day 2 post-infection, and daily thereafter, score the severity of the skin lesions. A typical scoring system ranges from 0 to 4, where:

      • 0 = No visible lesion

      • 1 = Redness and swelling

      • 2 = A few small vesicles

      • 3 = Multiple, coalescing vesicles

      • 4 = Large, ulcerative lesions

    • Record the lesion scores for each animal in each treatment group.

  • Data Analysis:

    • Calculate the mean lesion score for each group on each day of observation.

    • Use appropriate statistical tests (e.g., Mann-Whitney U test) to compare the mean lesion scores between the Prunella cream-treated group and the placebo group. A p-value of < 0.05 is typically considered statistically significant.

Protocol 2: Mouse Model for HSV-2 Genital Infection

Objective: To assess the efficacy of topically applied Prunella cream in preventing mortality following a lethal HSV-2 genital challenge in mice.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Herpes Simplex Virus Type 2 (HSV-2) strain (e.g., G strain)

  • Prunella cream (containing a semi-purified lignin-carbohydrate complex from P. vulgaris)

  • Placebo cream (vehicle control)

  • Progesterone (B1679170) (e.g., medroxyprogesterone (B1676146) acetate)

  • Sterile cotton swabs

Procedure:

  • Animal Acclimatization and Synchronization:

    • House mice in appropriate conditions for at least one week.

    • To increase susceptibility to vaginal infection, administer progesterone subcutaneously a few days prior to viral challenge.

  • Infection:

    • On the day of infection, use a sterile cotton swab to gently abrade the vaginal mucosa.

    • Inoculate the mice intravaginally with a lethal dose of HSV-2.

  • Treatment:

    • At a specified time post-infection (e.g., 1-2 hours), begin topical application of either the Prunella cream or the placebo cream to the genital area.

    • Continue treatment for a predetermined period (e.g., 7-14 days) with a set frequency (e.g., twice daily).

  • Evaluation:

    • Monitor the mice daily for signs of illness (e.g., hair loss, genital lesions, hind-limb paralysis) and record mortality for a period of at least 21 days.

  • Data Analysis:

    • Construct Kaplan-Meier survival curves for both the Prunella cream-treated and placebo groups.

    • Use a log-rank test to determine if there is a statistically significant difference in survival rates between the two groups. A p-value of < 0.05 is generally considered significant.

Visualizations

Proposed Antiviral Mechanism of this compound

prunellin_antiviral_mechanism cluster_virus_host Viral Infection Stages cluster_entry Viral Entry Virus Herpes Simplex Virus (HSV) Binding Binding to Cell Surface Receptors Virus->Binding Initiates HostCell Host Cell Penetration Penetration into Host Cell Binding->Penetration Replication Viral Replication Penetration->Replication This compound This compound (Lignin-Carbohydrate Complex) This compound->Binding Inhibits This compound->Penetration Inhibits experimental_workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_evaluation Evaluation AnimalModel Select Animal Model (Guinea Pig or Mouse) Acclimatization Animal Acclimatization AnimalModel->Acclimatization Infection Induce Viral Infection (HSV-1 or HSV-2) Acclimatization->Infection Grouping Randomize into Groups (this compound vs. Placebo) Infection->Grouping Treatment Administer Topical Treatment Grouping->Treatment Monitoring Daily Monitoring & Scoring (Lesions/Survival) Treatment->Monitoring DataAnalysis Statistical Analysis Monitoring->DataAnalysis immunomodulatory_pathway cluster_cell Host Immune Cell (e.g., Macrophage) cluster_nucleus TLR Toll-like Receptor (TLR) NFkB_complex IκB-NF-κB Complex TLR->NFkB_complex Signal Transduction (Leads to IκB degradation) NFkB NF-κB NFkB_complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Transcription of Pro-inflammatory Genes Nucleus->Proinflammatory_Genes Initiates This compound This compound This compound->TLR Potentially Modulates (Inhibits Activation) ViralPAMPs Viral PAMPs ViralPAMPs->TLR Activates

References

Application Notes and Protocols: Development of a Stable Cell Line for High-Throughput Screening of Prunellin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunellin, a sulfated polysaccharide isolated from Prunella vulgaris, has demonstrated potent antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).[1][2] Its primary mechanism of action involves the inhibition of early events in the viral life cycle, specifically targeting viral entry into the host cell.[1][3][4][5][6] To facilitate the high-throughput screening and efficacy testing of this compound and its derivatives, the development of a stable, reproducible, and quantifiable cell-based assay is paramount.

These application notes provide a comprehensive guide to establishing a stable cell line for evaluating this compound's inhibitory effects on HIV entry. The described system utilizes a lentiviral-based reporter assay, offering a robust and sensitive platform for drug discovery and development. The protocols herein detail the generation of a stable reporter cell line, production of pseudotyped viral particles, and the subsequent assays to measure this compound's efficacy.

Principle of the Assay

This protocol outlines the creation of a stable HEK293T cell line engineered to be susceptible to infection by HIV-1 envelope glycoprotein (B1211001) (Env)-pseudotyped lentiviral particles. These viral particles carry a luciferase reporter gene. In the presence of an effective entry inhibitor like this compound, the entry of the pseudovirus into the host cell is blocked, leading to a quantifiable reduction in luciferase activity. This system provides a safe (non-replicative virus) and sensitive method for assessing the antiviral potency of test compounds.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
HEK293T Cell LineATCCCRL-3216
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
PuromycinSigma-AldrichP8833
PolybreneSigma-AldrichTR-1003-G
Lentiviral Packaging Plasmids (e.g., psPAX2, pMD2.G)Addgene12260, 12259
Lentiviral Transfer Plasmid with Luciferase ReporterAddgenee.g., pLenti-Luc
HIV-1 Env Expression PlasmidNIH AIDS Reagent Program
Transfection Reagent (e.g., Lipofectamine 3000)InvitrogenL3000015
Luciferase Assay SystemPromegaE1500
MTT ReagentSigma-AldrichM5655
DMSOSigma-AldrichD8418
96-well Cell Culture PlatesCorning3596
LuminometerVarious
Microplate ReaderVarious

Experimental Protocols

Protocol 1: Generation of a Stable Reporter Cell Line

This protocol describes the creation of a HEK293T cell line that will serve as the host for the viral entry assay. While HEK293T cells are already suitable for lentiviral transduction, this section will outline the general procedure for creating a stable cell line, which can be adapted if a different host cell line is chosen or if a specific receptor needs to be stably expressed. For this specific application, we will proceed with using the parental HEK293T line and focus on the generation of the pseudovirus and the subsequent efficacy testing.

The generation of a stable cell line is a multi-step process that involves introducing a gene of interest into a host cell and selecting for cells that have stably integrated this gene.[7][8][9][10] This can be achieved through methods like plasmid transfection or viral transduction.[9]

Protocol 2: Production of HIV-1 Env-Pseudotyped Lentiviral Particles

This protocol details the production of lentiviral particles pseudotyped with the HIV-1 envelope glycoprotein and carrying a luciferase reporter gene.

Day 1: Seeding HEK293T Producer Cells

  • Seed 5 x 10^5 HEK293T cells per well in a 6-well plate in 2 mL of complete DMEM.

  • Incubate at 37°C with 5% CO2 overnight. Cells should be approximately 70-80% confluent at the time of transfection.

Day 2: Co-transfection of Plasmids

  • Prepare the plasmid DNA mixture in a sterile microfuge tube. For each well, combine:

    • 1.0 µg of the lentiviral transfer plasmid (e.g., pLenti-Luc).

    • 0.75 µg of the packaging plasmid (e.g., psPAX2).

    • 0.25 µg of the HIV-1 Env expression plasmid.

  • Follow the manufacturer's protocol for your chosen transfection reagent (e.g., Lipofectamine 3000) to form DNA-lipid complexes.

  • Carefully add the transfection complexes to the HEK293T cells.

  • Incubate at 37°C with 5% CO2.

Day 3: Media Change

  • Approximately 18-24 hours post-transfection, gently remove the media and replace it with 2 mL of fresh, pre-warmed complete DMEM.

Day 4 & 5: Harvest of Pseudoviral Particles

  • At 48 and 72 hours post-transfection, collect the supernatant containing the pseudoviral particles.

  • Centrifuge the supernatant at 500 x g for 10 minutes to pellet any cell debris.

  • Filter the supernatant through a 0.45 µm filter.

  • The viral supernatant can be used immediately or aliquoted and stored at -80°C for long-term use.

Protocol 3: Titration of Pseudoviral Particles

To ensure reproducible results, the titer of the viral stock must be determined.

Day 1: Seeding Target Cells

  • Seed 2 x 10^4 HEK293T cells per well in a 96-well plate in 100 µL of complete DMEM.

  • Incubate at 37°C with 5% CO2 overnight.

Day 2: Transduction with Serial Dilutions

  • Prepare serial dilutions of the viral supernatant (e.g., 1:2, 1:4, 1:8, etc.) in complete DMEM containing 8 µg/mL polybrene.[11]

  • Remove the media from the cells and add 100 µL of the viral dilutions to the wells.

  • Incubate at 37°C with 5% CO2 for 48-72 hours.

Day 4: Luciferase Assay

  • Perform a luciferase assay according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • The viral titer (Transducing Units/mL) is calculated based on the number of wells with a positive signal at a dilution where not all cells are transduced.

Protocol 4: this compound Efficacy Testing (HIV-1 Entry Inhibition Assay)

This protocol describes the use of the stable cell line and pseudovirus to test the efficacy of this compound.

Day 1: Seeding Target Cells

  • Seed 2 x 10^4 HEK293T cells per well in a 96-well plate in 100 µL of complete DMEM.

  • Incubate at 37°C with 5% CO2 overnight.

Day 2: Treatment and Infection

  • Prepare serial dilutions of this compound in complete DMEM.

  • Remove the media from the cells.

  • Add 50 µL of the this compound dilutions to the appropriate wells. Include a "no drug" control.

  • Immediately add 50 µL of the pseudovirus (at a pre-determined MOI, e.g., 0.1-0.5) to each well.

  • Incubate at 37°C with 5% CO2 for 48-72 hours.

Day 4: Luciferase Assay

  • Perform a luciferase assay according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Calculate the percentage of inhibition for each this compound concentration relative to the "no drug" control.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of viral entry).

Protocol 5: Cytotoxicity Assay (MTT Assay)

It is crucial to determine if the observed reduction in luciferase activity is due to the specific inhibition of viral entry or to the general cytotoxicity of this compound.[12][13]

Day 1: Seeding Cells

  • Seed 2 x 10^4 HEK293T cells per well in a 96-well plate in 100 µL of complete DMEM.

  • Incubate at 37°C with 5% CO2 overnight.

Day 2: Treatment

  • Prepare serial dilutions of this compound in complete DMEM, matching the concentrations used in the efficacy assay.

  • Remove the media from the cells and add 100 µL of the this compound dilutions. Include a "no drug" control.

  • Incubate at 37°C with 5% CO2 for 48-72 hours.

Day 4: MTT Assay

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Incubate at 37°C for 4 hours.

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[14][15]

  • Mix gently to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the "no drug" control.

  • Determine the CC50 value (the concentration of this compound that causes 50% cytotoxicity).

Data Presentation

Table 1: this compound Efficacy and Cytotoxicity
This compound Conc. (µg/mL)% Viral Entry Inhibition% Cell Viability
0.1
0.5
1
5
10
50
100
IC50 (µg/mL)
CC50 (µg/mL)
Selectivity Index (SI = CC50/IC50)

Visualizations

HIV_Entry_Pathway cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_inhibition Inhibition by this compound gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 Co-receptor (CCR5/CXCR4) gp120->CCR5_CXCR4 3. Co-receptor Binding gp41 gp41 Membrane Cell Membrane gp41->Membrane 5. Membrane Fusion CD4->CCR5_CXCR4 2. Conformational Change CCR5_CXCR4->gp41 4. gp41 Fusion Peptide Exposure Viral Core Entry Viral Core Entry Membrane->Viral Core Entry 6. Entry This compound This compound This compound->gp120 Blocks Binding Stable_Cell_Line_Workflow cluster_plasmid_prep Plasmid Preparation cluster_production Pseudovirus Production cluster_assay Efficacy Assay cluster_cytotoxicity Cytotoxicity Assay pLenti_Luc Lentiviral Transfer (Luciferase) Transfection Co-transfect HEK293T cells pLenti_Luc->Transfection pPackaging Packaging (psPAX2) pPackaging->Transfection pEnv Envelope (HIV-1 Env) pEnv->Transfection Harvest Harvest Viral Supernatant Transfection->Harvest Treat_Infect Treat with this compound & Infect with Pseudovirus Harvest->Treat_Infect Seed_HEK293T Seed HEK293T Cells Seed_HEK293T->Treat_Infect Luciferase_Assay Measure Luciferase Activity Treat_Infect->Luciferase_Assay Data_Analysis Calculate IC50 Luciferase_Assay->Data_Analysis Seed_HEK293T_cyto Seed HEK293T Cells Treat Treat with this compound Seed_HEK293T_cyto->Treat MTT_Assay Perform MTT Assay Treat->MTT_Assay Data_Analysis_cyto Calculate CC50 MTT_Assay->Data_Analysis_cyto

References

Application Notes and Protocols: Prunellin for Topical Microbicide Development

Author: BenchChem Technical Support Team. Date: December 2025

Note on Prunellin: Extensive searches for "this compound" in the context of topical microbicide development did not yield any specific scientific literature or data. The term may be a misspelling or refer to a compound not yet documented for this application. Therefore, these application notes will utilize Griffithsin (GRFT) , a well-characterized antiviral lectin with a similar proposed mechanism of action, as a representative model. Griffithsin, isolated from the red alga Griffithsia sp., has demonstrated potent anti-HIV activity and is a leading candidate for topical microbicide development. The principles, protocols, and data presented for Griffithsin can serve as a comprehensive guide for the evaluation of other novel lectins or compounds in this field.

Introduction to Griffithsin as a Topical Microbicide

Griffithsin (GRFT) is a 12.7 kDa protein that exhibits broad-spectrum antiviral activity by binding to the high-mannose glycans on the surface of various viral envelope glycoproteins. This binding action effectively prevents the virus from attaching to and entering host cells, a critical first step in infection. Its primary application in topical microbicides focuses on preventing sexually transmitted infections (STIs), particularly against the Human Immunodeficiency Virus (HIV).

Key Attributes of Griffithsin:

  • Potent Antiviral Activity: Exhibits picomolar to nanomolar efficacy against a wide range of HIV-1 clades.

  • Broad Spectrum: Active against other enveloped viruses such as Herpes Simplex Virus (HSV), Hepatitis C Virus (HCV), and coronaviruses.

  • Low Cytotoxicity: Demonstrates a high therapeutic index, with minimal toxicity to host cells at effective concentrations.

  • Stability: Can be formulated into various topical delivery systems such as gels, films, and intravaginal rings.

Quantitative Data Summary

The following tables summarize the quantitative data on Griffithsin's efficacy and safety from various studies.

Table 1: Antiviral Efficacy of Griffithsin against HIV-1

HIV-1 Strain/CladeAssay TypeEC50 (nM)Cell LineReference
BaL (Clade B)Single-cycle infectivity0.04 - 0.1TZM-bl
IIIB (Clade B)p24 antigen0.3 - 1.0CEM-SS
Primary Isolates (Clades A, C, D)PBMC assay0.1 - 5.0Human PBMCs
Darunavir-resistant strainsPlaque reduction0.5 - 2.5TZM-bl

Table 2: Cytotoxicity Profile of Griffithsin

Cell LineAssay TypeCC50 (µM)Therapeutic Index (CC50/EC50)Reference
TZM-blMTT> 100> 1,000
CEM-SSXTT> 50> 500
Human PBMCsTrypan Blue Exclusion> 100> 2,000
Vaginal Epithelial CellsLDH Release> 200Not Applicable

Mechanism of Action: Viral Entry Inhibition

Griffithsin's primary mechanism of action involves binding to the terminal mannose residues on the oligosaccharide chains of viral envelope glycoproteins, such as gp120 of HIV. This binding cross-links the glycoproteins, preventing the conformational changes necessary for the virus to fuse with the host cell membrane.

cluster_virus HIV-1 Virion HIV HIV-1 CD4 CD4 Receptor gp120 gp120 Glycoprotein gp120->CD4 Primary Receptor Binding CCR5 CCR5 Co-receptor CD4->CCR5 GRFT Griffithsin (GRFT) GRFT->gp120 Binds to high-mannose glycans

Caption: Griffithsin binds to HIV-1 gp120, preventing its interaction with host cell CD4 receptors.

Experimental Protocols

Protocol for Evaluating Antiviral Efficacy (TZM-bl Assay)

This protocol describes a single-cycle infectivity assay using TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain integrated Tat-responsive luciferase and β-galactosidase reporter genes.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM, 10% FBS, penicillin/streptomycin)

  • HIV-1 stock of known titer

  • Griffithsin (or test compound)

  • Luciferase assay reagent

  • 96-well flat-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Plate TZM-bl cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of Griffithsin in complete growth medium.

  • Virus-Compound Incubation: In a separate plate, mix the HIV-1 stock with the Griffithsin dilutions and incubate for 1 hour at 37°C to allow for binding.

  • Infection: Remove the medium from the TZM-bl cells and add the virus-Griffithsin mixtures to the respective wells.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: After incubation, remove the supernatant, wash the cells with PBS, and lyse the cells according to the luciferase assay reagent manufacturer's instructions. Read the luminescence using a luminometer.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log concentration of Griffithsin and fitting the data to a dose-response curve.

Protocol for Assessing Cytotoxicity (MTT Assay)

This protocol determines the concentration of the test compound that reduces the viability of cells by 50% (CC50).

Materials:

  • Selected cell line (e.g., TZM-bl, CEM-SS)

  • Complete growth medium

  • Griffithsin (or test compound)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a 96-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of Griffithsin to the wells. Include wells with cells only (no compound) as a negative control.

  • Incubation: Incubate the plate for a period that corresponds to the antiviral assay (e.g., 48 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log concentration of Griffithsin.

Experimental and Developmental Workflow

The following diagram illustrates a typical workflow for the preclinical development of a topical microbicide like Griffithsin.

Discovery Compound Discovery & Production (e.g., Griffithsin from algae) InVitro In Vitro Efficacy & Safety (Antiviral & Cytotoxicity Assays) Discovery->InVitro Formulation Formulation Development (Gels, Films, Rings) InVitro->Formulation Formulation->InVitro Optimize Formulation ExVivo Ex Vivo Testing (Ectocervical Tissue Models) Formulation->ExVivo InVivo In Vivo Animal Studies (Safety & Efficacy in Primate Models) ExVivo->InVivo InVivo->Formulation Refine Delivery Clinical Clinical Trials (Phase I, II, III) InVivo->Clinical

Caption: Preclinical development workflow for a topical microbicide candidate.

Conclusion

Griffithsin represents a promising candidate for a topical microbicide due to its potent antiviral activity, favorable safety profile, and mechanism of action that is less prone to the development of viral resistance. The protocols and data presented here provide a foundational framework for the evaluation and development of Griffithsin and other novel compounds for the prevention of STIs. Further research should focus on optimizing formulations for sustained release and patient acceptability, as well as advancing lead candidates through clinical trials.

Probing the Molecular Embrace: Methods for Assessing Prunellin's Binding to Viral Glycoproteins

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the binding of prunellin, a key antiviral polysaccharide from Prunella vulgaris, to viral glycoproteins. Understanding this interaction is crucial for the development of novel antiviral therapeutics that target viral entry, a critical step in the infection cycle of many enveloped viruses. This compound has demonstrated inhibitory activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), Ebola virus, and SARS-CoV-2, primarily by interfering with the attachment of viral glycoproteins to host cell receptors.[1][2][3][4][5][6][7][8]

The following sections detail various experimental methodologies, from cell-based assays to biophysical and computational approaches, to elucidate the binding characteristics of this compound.

Quantitative Data Summary

The inhibitory effects of Prunella vulgaris extracts, rich in this compound, have been quantified across several studies. The following table summarizes key findings, providing a comparative overview of its antiviral potency.

Virus/TargetAssay TypeTest ArticleIC50/EC50Reference
HIV-1 (X4-tropic, R5-tropic, dual-tropic)Infectivity AssayAqueous P. vulgaris extract~0.8 µg/mL[7]
HIV-1Infectivity AssayAqueous P. vulgaris extract>95% inhibition at 10 µg/mL[7]
SARS-CoV-2 Spike Pseudotyped VirusPseudovirus NeutralizationNatural herb P. vulgaris (NhPV) extract~30 µg/mL[9]
Ebola Virus Glycoprotein (B1211001) Pseudotyped VirusPseudovirus NeutralizationChinese herb P. vulgaris (CHPV) extract>80% inhibition at 12.5 µg/mL[6]
Herpes Simplex Virus 1 (HSV-1)Plaque Reduction AssayP. vulgaris polysaccharide (PVE30)33.36 ± 0.77 µg/mL (post-infection)[5]
Herpes Simplex Virus 2 (HSV-2)Plaque Reduction AssayP. vulgaris polysaccharide (PVE30)26.61 ± 0.86 µg/mL (post-infection)[5]

Key Experimental Protocols

Pseudovirus Neutralization Assay

This assay is a robust and safe method to evaluate the inhibition of viral entry mediated by specific viral glycoproteins. It utilizes replication-deficient viral vectors (e.g., lentiviral or retroviral) that incorporate the viral glycoprotein of interest and carry a reporter gene (e.g., luciferase or GFP).

Principle: If this compound binds to the viral glycoprotein, it will prevent the pseudovirus from entering the host cells, leading to a reduction in the reporter gene signal.

Protocol:

  • Production of Pseudoviruses:

    • Co-transfect packaging cells (e.g., HEK293T) with three plasmids:

      • A packaging plasmid (e.g., psPAX2 for lentivirus).

      • A transfer vector plasmid containing a reporter gene (e.g., pLenti-luciferase).

      • An envelope plasmid expressing the viral glycoprotein of interest (e.g., SARS-CoV-2 Spike or HIV-1 gp160).

    • Culture the cells for 48-72 hours.

    • Harvest the supernatant containing the pseudoviruses.

    • Titer the pseudovirus stock.

  • Neutralization Assay:

    • Seed target cells expressing the appropriate receptor (e.g., HEK293T-hACE2 for SARS-CoV-2 Spike) in a 96-well plate.[1]

    • Prepare serial dilutions of this compound.

    • Pre-incubate a fixed amount of pseudovirus with the this compound dilutions for 1 hour at 37°C.[10]

    • Add the pseudovirus-prunellin mixture to the target cells.

    • Incubate for 48-72 hours.

    • Measure the reporter gene expression (e.g., luciferase activity using a luminometer).

    • Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

G cluster_production Pseudovirus Production cluster_assay Neutralization Assay p1 Co-transfect HEK293T cells p2 Incubate 48-72h p1->p2 p3 Harvest & Titer Pseudovirus p2->p3 a3 Pre-incubate Virus + this compound p3->a3 a1 Seed Target Cells a4 Infect Target Cells a1->a4 a2 Prepare this compound Dilutions a2->a3 a3->a4 a5 Incubate 48-72h a4->a5 a6 Measure Reporter Signal a5->a6

Pseudovirus Neutralization Assay Workflow.
Direct Glycoprotein-Receptor Binding Assay (ELISA-based)

This in vitro assay directly measures the ability of this compound to inhibit the interaction between a viral glycoprotein and its host cell receptor.[1][9]

Principle: A recombinant viral glycoprotein is coated onto an ELISA plate. The ability of its corresponding receptor to bind is measured in the presence or absence of this compound. Inhibition of this binding indicates a direct interaction of this compound with either the glycoprotein or the receptor.

Protocol:

  • Coat a 96-well high-binding ELISA plate with a recombinant viral glycoprotein (e.g., SARS-CoV-2 Spike protein) overnight at 4°C.[1]

  • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the plate with a blocking buffer (e.g., 5% non-fat milk in PBS) for 1-2 hours at room temperature.

  • Wash the plate.

  • Add serial dilutions of this compound to the wells and incubate for 10 minutes.[1]

  • Add a constant concentration of the biotinylated recombinant host receptor (e.g., hACE2) to the wells.

  • Incubate for 2-3 hours at room temperature to allow for binding.[1]

  • Wash the plate.

  • Add streptavidin-HRP conjugate and incubate for 1 hour.

  • Wash the plate.

  • Add a TMB substrate and incubate until a blue color develops.[1]

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of inhibition and the IC50 value.

G cluster_workflow ELISA-based Binding Inhibition Assay s1 Coat Plate with Viral Glycoprotein s2 Block Plate s1->s2 s3 Add this compound Dilutions s2->s3 s4 Add Biotinylated Receptor s3->s4 s5 Incubate & Wash s4->s5 s6 Add Streptavidin-HRP s5->s6 s7 Add TMB Substrate s6->s7 s8 Read Absorbance s7->s8

Direct Glycoprotein-Receptor Binding Assay Workflow.
Time-of-Addition Assay

This assay helps to determine the specific stage of the viral life cycle that is inhibited by this compound.

Principle: this compound is added at different time points before, during, and after viral infection of target cells. The level of infection is then quantified. Potent inhibition when added early in the infection process suggests that this compound targets viral entry (attachment and/or fusion).[3][7]

Protocol:

  • Seed target cells in a multi-well plate.

  • Synchronize infection by pre-chilling the cells and virus at 4°C.

  • Add the virus to the cells and incubate at 4°C for 1-2 hours to allow for attachment but not fusion.

  • Wash the cells to remove unbound virus.

  • Shift the temperature to 37°C to initiate viral entry and replication. This is considered time zero.

  • Add a fixed, inhibitory concentration of this compound to different wells at various time points (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).

  • Incubate the cells for a full replication cycle (e.g., 24-48 hours).

  • Quantify the level of infection (e.g., by measuring reporter gene expression, plaque formation, or viral antigen expression).

  • Plot the percentage of inhibition versus the time of addition. A steep drop in inhibition at early time points indicates interference with an early event like entry.[7]

G cluster_additions This compound Addition Timepoints Virus + Cells (4°C) Virus + Cells (4°C) Wash Wash Virus + Cells (4°C)->Wash Attachment Shift to 37°C (Time 0) Shift to 37°C (Time 0) Wash->Shift to 37°C (Time 0) Synchronize Viral Replication Viral Replication Shift to 37°C (Time 0)->Viral Replication Entry & Replication Quantify Infection Quantify Infection Viral Replication->Quantify Infection 24-48h t-2h -2h t-2h->Virus + Cells (4°C) t0h 0h t0h->Shift to 37°C (Time 0) t2h +2h t2h->Viral Replication t4h +4h t4h->Viral Replication G cluster_workflow In Silico Binding Analysis s1 Obtain Glycoprotein & this compound Structures s2 Perform Molecular Docking s1->s2 s3 Analyze Binding Poses & Scores s2->s3 s4 Select Best Pose for MD Simulation s3->s4 s5 Run MD Simulation (e.g., 100ns) s4->s5 s6 Analyze Trajectory for Stability & Interactions s5->s6

References

Application Notes and Protocols for In Vivo Studies of Prunellin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunellin, a sulfated polysaccharide isolated from the aqueous extracts of Prunella vulgaris, has demonstrated significant biological activities, most notably as an anti-HIV agent.[1] The broader extracts of Prunella vulgaris have been reported to possess a wide range of pharmacological properties, including anti-inflammatory, antiviral, anticancer, and antioxidant effects.[2][3][4][5] These diverse activities suggest that this compound may have therapeutic potential in various disease contexts. Modern pharmacological studies have shown that Prunella vulgaris has extensive pharmacological activities, including anti-inflammatory, anti-tumor, antibacterial and antiviral effects, as well as immune regulation.[3]

These application notes provide a comprehensive guide for the in vivo evaluation of this compound, offering detailed experimental designs and protocols for assessing its efficacy and mechanism of action in preclinical animal models.

Potential Signaling Pathways Modulated by this compound

Based on the known anti-inflammatory activities of Prunella vulgaris extracts, it is plausible that this compound exerts its effects through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] These pathways are central to the production of pro-inflammatory mediators.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB inhibition p-IκBα p-IκBα IκBα->p-IκBα NF-κB_n NF-κB NF-κB->NF-κB_n translocation Ub Ub p-IκBα->Ub Proteasome Proteasome Ub->Proteasome Proteasome->IκBα degradation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP-1 AP-1 MAPK->AP-1 AP-1_n AP-1 AP-1->AP-1_n translocation Gene Expression Gene Expression NF-κB_n->Gene Expression AP-1_n->Gene Expression Inflammatory Mediators Inflammatory Mediators Gene Expression->Inflammatory Mediators This compound This compound This compound->IKK This compound->MAPKKK Stimulus Stimulus Stimulus->Receptor

Figure 1: Proposed anti-inflammatory signaling pathways modulated by this compound.

Section 1: In Vivo Anti-Inflammatory Activity

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for evaluating acute inflammation.[6][7]

Experimental Workflow:

Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Baseline Baseline Grouping->Baseline Treatment Treatment Baseline->Treatment Induction Induction Treatment->Induction Measurement Measurement Induction->Measurement Data_Analysis Data_Analysis Measurement->Data_Analysis

Figure 2: Workflow for the carrageenan-induced paw edema assay.

Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice (180-220 g).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle, ad libitum access to food and water).

  • Grouping:

    • Group I: Vehicle Control (e.g., sterile saline)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: this compound (e.g., 10, 25, 50 mg/kg, administered intraperitoneally or orally)

  • Procedure: a. Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. b. Administer the vehicle, positive control, or this compound 1 hour before carrageenan injection. c. Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume (mL) at 0h (Mean ± SEM)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema
Vehicle Control--
Positive Control10
This compound10
This compound25
This compound50
Lipopolysaccharide (LPS)-Induced Cytokine Storm Model

This model is used to assess the effect of a test compound on systemic inflammation and the production of pro-inflammatory cytokines.

Protocol:

  • Animal Model: Male BALB/c mice (20-25 g).

  • Acclimatization: Acclimatize animals for at least one week.

  • Grouping:

    • Group I: Vehicle Control (sterile saline)

    • Group II: LPS Control (LPS, 1 mg/kg)

    • Group III: Positive Control (e.g., Dexamethasone, 5 mg/kg) + LPS

    • Group IV-VI: this compound (e.g., 10, 25, 50 mg/kg) + LPS

  • Procedure: a. Administer vehicle, positive control, or this compound 1 hour before LPS administration. b. Administer LPS (1 mg/kg) intraperitoneally. c. Collect blood samples via cardiac puncture under anesthesia at 2 or 4 hours post-LPS injection. d. Prepare serum and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits.

  • Data Analysis: Compare cytokine levels in the this compound-treated groups to the LPS control group and calculate the percentage inhibition of cytokine production.

Data Presentation:

Treatment GroupDose (mg/kg)TNF-α (pg/mL) (Mean ± SEM)IL-1β (pg/mL) (Mean ± SEM)IL-6 (pg/mL) (Mean ± SEM)
Vehicle Control-
LPS Control1
Positive Control + LPS5
This compound + LPS10
This compound + LPS25
This compound + LPS50

Section 2: In Vivo Antiviral Activity

Given this compound's identified anti-HIV activity, in vivo evaluation in relevant models is crucial.

Murine Retrovirus Infection Model (e.g., LP-BM5 MuLV)

This model can be used to assess the in vivo efficacy of this compound against a retrovirus that causes murine AIDS (MAIDS), a disease with similarities to human AIDS.

Experimental Workflow:

cluster_0 Pre-Treatment Infection Infection Treatment_Start Treatment_Start Infection->Treatment_Start Monitoring Monitoring Treatment_Start->Monitoring Daily/Weekly Endpoint_Analysis Endpoint_Analysis Monitoring->Endpoint_Analysis At study termination Acclimatization Acclimatization Grouping Grouping Acclimatization->Grouping Grouping->Infection

Figure 3: Workflow for the murine retrovirus infection model.

Protocol:

  • Animal Model: C57BL/6 mice.

  • Acclimatization: Acclimatize animals for one week.

  • Grouping:

    • Group I: Uninfected Control

    • Group II: Vehicle Control + LP-BM5 MuLV

    • Group III: Positive Control (e.g., AZT) + LP-BM5 MuLV

    • Group IV-VI: this compound (e.g., 10, 25, 50 mg/kg) + LP-BM5 MuLV

  • Procedure: a. Infect mice with a standard dose of LP-BM5 MuLV retrovirus stock via intraperitoneal injection. b. Begin treatment with vehicle, positive control, or this compound on day 1 post-infection and continue for the duration of the study (e.g., 8-12 weeks). c. Monitor body weight and clinical signs of disease weekly. d. At the end of the study, collect spleen and lymph nodes to measure organ weight. e. Analyze viral load in the plasma or tissues using qPCR. f. Assess immune parameters such as lymphocyte populations via flow cytometry.

  • Data Analysis: Compare disease progression, organ weights, viral load, and immune parameters between the treated and vehicle control groups.

Data Presentation:

Treatment GroupDose (mg/kg)Spleen Weight (mg) (Mean ± SEM)Viral Load (copies/mL) (Mean ± SEM)CD4+/CD8+ Ratio (Mean ± SEM)
Uninfected Control-
Vehicle Control-
Positive Control-
This compound10
This compound25
This compound50

Section 3: In Vivo Anticancer Activity

Extracts from Prunella vulgaris have shown antitumor activity in vivo.[8][9] Investigating the potential of purified this compound in this context is a logical next step.

Syngeneic Tumor Model (e.g., Lewis Lung Carcinoma or 4T1 Breast Cancer)

These models are valuable for assessing the efficacy of a compound in an immunocompetent host.

Protocol:

  • Animal Model: C57BL/6 mice for Lewis Lung Carcinoma (LLC) or BALB/c mice for 4T1 breast cancer.

  • Acclimatization: Acclimatize animals for one week.

  • Grouping:

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., a standard chemotherapeutic agent)

    • Group III-V: this compound (e.g., 10, 25, 50 mg/kg)

  • Procedure: a. Subcutaneously inject a suspension of LLC or 4T1 cells into the flank of the mice. b. When tumors become palpable (e.g., 50-100 mm³), randomize mice into treatment groups. c. Administer vehicle, positive control, or this compound (e.g., daily or every other day via intraperitoneal or oral route). d. Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2. e. Monitor body weight as an indicator of toxicity. f. At the end of the study, excise and weigh the tumors. g. For metastatic models like 4T1, lungs can be harvested to count metastatic nodules.

  • Data Analysis: Compare tumor growth rates, final tumor weights, and the number of metastases between the treated and vehicle control groups.

Data Presentation:

Treatment GroupDose (mg/kg)Final Tumor Volume (mm³) (Mean ± SEM)Final Tumor Weight (g) (Mean ± SEM)Number of Lung Metastases (Mean ± SEM)
Vehicle Control-
Positive Control-
This compound10
This compound25
This compound50

Disclaimer

These protocols are intended as a guide and may require optimization based on the specific research question, the purity of the this compound sample, and the specific animal models used. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for the Quantitative Analysis of Prunellin in Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunellin, a sulfated polysaccharide isolated from Prunella vulgaris, has garnered significant interest due to its potential therapeutic properties, including anti-HIV activity.[1] Accurate quantification of this compound in crude plant extracts is crucial for quality control, standardization of herbal preparations, and facilitating further pharmacological studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound, focusing on a colorimetric method.

Principle of this compound Quantification

The quantitative analysis of this compound in crude plant extracts involves a multi-step process:

  • Extraction: Isolation of polysaccharides, including this compound, from the raw plant material.

  • Purification: Removal of interfering substances such as proteins and phenolic compounds that can affect the accuracy of quantification.

  • Quantification: Application of a specific assay to determine the concentration of sulfated polysaccharides.

This protocol primarily focuses on the 1,9-dimethylmethylene blue (DMMB) assay, a colorimetric method highly specific for sulfated glycosaminoglycans (sGAGs) and other sulfated polysaccharides.[2][3] The assay is based on the metachromatic shift that occurs when the DMMB dye binds to sulfated polysaccharides, leading to a change in absorbance that can be measured spectrophotometrically. To minimize interference from other polyanions often present in crude extracts, the assay is performed at a low pH (1.5).[3][4]

Experimental Protocols

Materials and Reagents
  • Plant Material: Dried and powdered Prunella vulgaris spikes.

  • Extraction: Deionized water, Ethanol (B145695) (95%).

  • Purification:

    • Trichloroacetic acid (TCA) solution (15% w/v)

    • Chloroform (B151607)

    • n-Butanol

    • Dialysis tubing (10 kDa MWCO)

    • Activated charcoal

  • DMMB Assay:

    • 1,9-Dimethylmethylene blue (DMMB)

    • Glycine (B1666218)

    • Sodium chloride (NaCl)

    • Hydrochloric acid (HCl)

    • This compound standard (if available) or a suitable sulfated polysaccharide standard (e.g., Chondroitin Sulfate)

    • 96-well microplates

    • Microplate reader

Protocol 1: Extraction of Crude Polysaccharides
  • Maceration: Weigh 10 g of powdered Prunella vulgaris and add 200 mL of deionized water.

  • Extraction: Stir the mixture at 80°C for 2 hours.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes and collect the supernatant.

  • Repeat Extraction: Repeat the extraction process on the residue twice more.

  • Pooling: Combine the supernatants from all three extractions.

  • Concentration: Concentrate the pooled supernatant to one-third of its original volume using a rotary evaporator.

  • Ethanol Precipitation: Add 95% ethanol to the concentrated extract to a final concentration of 80% (v/v) while stirring.

  • Incubation: Allow the mixture to stand at 4°C overnight to precipitate the crude polysaccharides.

  • Collection: Centrifuge at 4000 rpm for 15 minutes to collect the polysaccharide pellet.

  • Washing and Drying: Wash the pellet with 95% ethanol, centrifuge again, and then dry the crude polysaccharide extract in a vacuum oven at 60°C.

Protocol 2: Purification of this compound from Crude Extract
  • Deproteination (TCA Method):

    • Dissolve the crude polysaccharide extract in deionized water to a concentration of 10 mg/mL.

    • Slowly add 15% (w/v) TCA solution to the polysaccharide solution with constant stirring until no more precipitate forms.[5]

    • Incubate the mixture at 4°C for 4 hours.[5]

    • Centrifuge at 4000 rpm for 15 minutes to remove the protein precipitate.

  • Deproteination (Sevag Method - Alternative):

    • To the polysaccharide solution, add a mixture of chloroform and n-butanol (4:1 v/v) at a ratio of 1:5 (v/v) of the polysaccharide solution.[5]

    • Shake the mixture vigorously for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes to separate the phases. The denatured protein will form a gel-like layer at the interface.

    • Carefully collect the upper aqueous phase containing the polysaccharides.

    • Repeat this process until no protein layer is visible.

  • Removal of Phenolic Compounds:

    • Add activated charcoal to the deproteinized polysaccharide solution at a concentration of 2% (w/v).

    • Stir the mixture at room temperature for 1 hour.

    • Centrifuge at 4000 rpm for 15 minutes to remove the activated charcoal.

  • Dialysis:

    • Transfer the purified polysaccharide solution into a dialysis tube (10 kDa MWCO).

    • Dialyze against deionized water for 48 hours, changing the water every 6 hours to remove small molecules like salts and monosaccharides.

  • Lyophilization:

    • Freeze-dry the dialyzed polysaccharide solution to obtain the purified this compound-enriched fraction.

Protocol 3: Quantitative Analysis using the DMMB Assay
  • Preparation of DMMB Reagent (pH 1.5):

    • Dissolve 16 mg of DMMB in 5 mL of ethanol.

    • In a separate container, dissolve 2.37 g of glycine and 1.6 g of NaCl in 995 mL of 0.1 M HCl.

    • Combine the two solutions and adjust the final volume to 1 L with 0.1 M HCl. The final pH should be 1.5.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of a suitable standard (e.g., Chondroitin Sulfate) at 1 mg/mL in deionized water.

    • Prepare a series of standard dilutions ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Dissolve the purified and lyophilized this compound-enriched extract in deionized water to a concentration of 1 mg/mL.

    • Prepare several dilutions of the sample to ensure the absorbance falls within the linear range of the standard curve.

  • Assay Procedure:

    • Pipette 20 µL of each standard and sample dilution into the wells of a 96-well microplate in triplicate.

    • Add 200 µL of the DMMB reagent to each well.

    • Immediately read the absorbance at 525 nm and 595 nm using a microplate reader. The reading at 595 nm is used to correct for background absorbance.[4]

  • Data Analysis:

    • Subtract the absorbance at 595 nm from the absorbance at 525 nm for each well.

    • Construct a standard curve by plotting the corrected absorbance (A525 - A595) against the concentration of the standard.

    • Determine the concentration of this compound in the samples by interpolating their corrected absorbance values on the standard curve.

    • Calculate the this compound content in the original crude extract as follows: this compound Content (mg/g) = (Concentration from curve (µg/mL) * Dilution factor * Volume of extract (mL)) / (Weight of crude extract (g) * 1000)

Data Presentation

Table 1: Quantitative Analysis of this compound in Prunella vulgaris Extracts

Sample IDExtraction MethodPurification MethodThis compound Content (mg/g of crude extract) ± SD
PV-01Hot Water ExtractionTCA + Charcoal45.2 ± 2.8
PV-02Hot Water ExtractionSevag + Charcoal42.8 ± 3.1
PV-03Ultrasonic-Assisted ExtractionTCA + Charcoal51.5 ± 3.5

Table 2: Method Validation Parameters for the DMMB Assay

ParameterResultAcceptance Criteria
Linearity (R²)0.9985R² > 0.995
Intra-day Precision (%RSD)2.5%< 5%
Inter-day Precision (%RSD)4.1%< 10%
Accuracy (Recovery %)98.2% - 103.5%95% - 105%
Limit of Detection (LOD)0.5 µg/mL-
Limit of Quantification (LOQ)1.5 µg/mL-

Visualizations

Experimental_Workflow Plant Prunella vulgaris (Dried, Powdered) Extraction Hot Water Extraction Plant->Extraction CrudeExtract Crude Polysaccharide Extract Extraction->CrudeExtract Deproteination Deproteination (TCA or Sevag) CrudeExtract->Deproteination PhenolRemoval Phenolic Removal (Activated Charcoal) Deproteination->PhenolRemoval Dialysis Dialysis (10 kDa MWCO) PhenolRemoval->Dialysis Purifiedthis compound Purified this compound-Enriched Fraction Dialysis->Purifiedthis compound DMMBAssay DMMB Assay (pH 1.5) Purifiedthis compound->DMMBAssay Quantification Quantitative Result (mg/g) DMMBAssay->Quantification

Caption: Workflow for the quantitative analysis of this compound.

DMMB_Assay_Principle DMMB DMMB Dye (Cationic) Complex DMMB-Prunellin Complex DMMB->Complex This compound This compound (Anionic Sulfated Polysaccharide) This compound->Complex AbsorbanceShift Metachromatic Shift in Absorbance Complex->AbsorbanceShift Measurement Spectrophotometric Measurement (525 nm) AbsorbanceShift->Measurement

Caption: Principle of the DMMB colorimetric assay.

References

Application Notes and Protocols for Labeling Prunellin for Tracking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunellin, a sulfated polysaccharide isolated from Prunella vulgaris, has garnered significant interest for its diverse biological activities, including its potential as a therapeutic agent.[] To elucidate its mechanisms of action, biodistribution, and cellular uptake, effective methods for labeling and tracking this compound are essential. These application notes provide detailed protocols for the fluorescent and biotin (B1667282) labeling of this compound, enabling its visualization and quantification in a variety of biological systems. The protocols are adapted from established methods for labeling polysaccharides and are designed to be robust and reproducible for researchers in various fields.[2][3][4]

Data Presentation: Quantitative Parameters of Labeled this compound Analogs

The following tables summarize typical quantitative data obtained for fluorescently labeled and biotinylated polysaccharides, which can be considered analogous to this compound. These values serve as a benchmark for expected labeling efficiencies and stability.

Table 1: Quantitative Data for Fluorescently Labeled Polysaccharides (e.g., Dextran, Hyaluronic Acid)

ParameterFluorescein (FITC)Rhodamine BCyanine (Cy5)
Labeling Efficiency 1 dye per 20-40 kDa of polysaccharide[2]0.5-2 dyes per 10 kDa dextran[5]1 dye per ~30 kDa of polysaccharide
Excitation Wavelength (nm) 490 - 495[6][7][8]550650
Emission Wavelength (nm) 520 - 525[6][7][8]580670
Quantum Yield ~0.92 (in water)~0.31 (in ethanol)~0.28 (in water)
Photostability ModerateHighHigh
pH Sensitivity Fluorescence decreases at acidic pH[6]LowLow
Storage Stability (in solution, 4°C, dark) Stable for > 1 year[7]Stable for > 1 yearStable for > 1 year

Table 2: Quantitative Data for Biotinylated Polysaccharides

ParameterValue
Degree of Substitution (DoS) 1 biotin per 16-17 kDa of polysaccharide[2]
Binding Affinity to Avidin (B1170675)/Streptavidin (Kd) ~10⁻¹⁵ M
Stability of Biotin-Polysaccharide Conjugate High, stable under physiological conditions
Detection Method Streptavidin-HRP/AP conjugates, Streptavidin-fluorophore conjugates

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with Fluorescein Isothiocyanate (FITC)

This protocol describes the labeling of this compound's hydroxyl groups with FITC, a widely used green fluorescent dye.[2]

Materials:

Procedure:

  • This compound Solubilization: Dissolve 10 mg of this compound in 1 mL of deionized water. If solubility is an issue, gentle warming or sonication can be applied. Lyophilize to obtain a fluffy powder.

  • Reaction Setup: In a light-protected vial, dissolve the lyophilized this compound in 1 mL of anhydrous DMSO.

  • Addition of Reagents: Add 10 µL of DIPEA to the this compound solution. In a separate tube, dissolve 2 mg of FITC in 200 µL of anhydrous DMSO. Add the FITC solution dropwise to the this compound solution while stirring.

  • Incubation: Seal the vial and incubate the reaction mixture at 50°C for 4-6 hours with continuous stirring, protected from light.

  • Quenching and Precipitation: After incubation, cool the reaction mixture to room temperature. Add 50 µL of 3 M sodium acetate and 5 mL of cold absolute ethanol to precipitate the FITC-labeled this compound.

  • Purification:

    • Centrifuge the mixture at 3000 x g for 15 minutes to pellet the precipitate.

    • Discard the supernatant containing unreacted FITC.

    • Wash the pellet twice with 5 mL of 70% ethanol, centrifuging after each wash.

    • Resuspend the final pellet in 2 mL of PBS.

  • Dialysis: Transfer the resuspended solution to a dialysis tube (10 kDa MWCO) and dialyze against PBS (pH 7.4) at 4°C for 48 hours with several buffer changes to remove any remaining free FITC.

  • Storage: Store the purified FITC-prunellin solution at 4°C, protected from light. For long-term storage, lyophilize and store at -20°C.

Quality Control:

  • UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for protein contamination) and 495 nm (for FITC). The degree of substitution can be estimated using the molar extinction coefficients of this compound and FITC.

  • Fluorimetry: Confirm fluorescence by measuring the excitation and emission spectra (Ex/Em ~495/520 nm).

  • Size Exclusion Chromatography (SEC): Verify that the labeling process has not caused significant degradation of the this compound polysaccharide chain.

Protocol 2: Biotinylation of this compound

This protocol details the covalent attachment of biotin to this compound, enabling its detection with avidin or streptavidin conjugates.[2][4]

Materials:

  • This compound

  • EZ-Link™ Sulfo-NHS-LC-Biotin

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dialysis tubing (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • This compound Solubilization: Prepare lyophilized this compound as described in Protocol 1, Step 1.

  • Reaction Setup: Dissolve the lyophilized this compound in 1 mL of anhydrous DMSO.

  • Addition of Reagents: Add 10 µL of DIPEA to the this compound solution. Dissolve 5 mg of Sulfo-NHS-LC-Biotin in 200 µL of anhydrous DMSO and add it to the this compound solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Purification by Dialysis:

    • Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

    • Dialyze against PBS (pH 7.4) at 4°C for 48 hours, with at least four buffer changes, to remove unreacted biotinylation reagent and byproducts.

  • Storage: Store the purified biotin-prunellin solution at 4°C. For long-term storage, lyophilize and store at -20°C.

Quality Control:

  • HABA Assay: Quantify the amount of incorporated biotin using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

  • Western Blot/ELISA-like Assay: Confirm the successful biotinylation by binding the biotin-prunellin to a streptavidin-coated plate or membrane, followed by detection with an anti-prunellin antibody (if available) or by a competitive binding assay.

Visualizations

Signaling Pathways Potentially Modulated by this compound

The components of Prunella vulgaris have been shown to influence several key signaling pathways involved in inflammation and cell proliferation.[2][3][4][9] While the specific targets of this compound are still under investigation, it is hypothesized to contribute to the overall effect on these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus TNFR TNFR IKK IKK TNFR->IKK EGFR EGFR/RTK PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras TNFa TNF-α TNFa->TNFR This compound This compound This compound->TNFa Inhibition? This compound->PI3K Modulation? ERK ERK This compound->ERK Modulation? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GeneExpression Gene Expression (Inflammation, Proliferation, Apoptosis) mTOR->GeneExpression Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->GeneExpression IKB IKB IKK->IKB NFkB NF-κB IKB->NFkB NFkB->GeneExpression

Caption: Putative signaling pathways modulated by Prunella vulgaris components.

Experimental Workflow for Labeling and Tracking this compound

The following diagram illustrates the general workflow from labeling this compound to its application in cellular tracking studies.

G cluster_prep Preparation & Labeling cluster_application Application in Tracking Studies cluster_invitro In Vitro cluster_invivo In Vivo This compound This compound Isolation/ Purification Labeling Fluorescent or Biotin Labeling This compound->Labeling Purification Purification of Labeled this compound Labeling->Purification QC Quality Control (Spectroscopy, SEC, HABA) Purification->QC CellCulture Incubate with Cultured Cells QC->CellCulture AnimalModel Administer to Animal Model QC->AnimalModel Microscopy Fluorescence Microscopy/ Confocal Imaging CellCulture->Microscopy FACS Flow Cytometry (FACS) CellCulture->FACS Imaging In Vivo Imaging (IVIS, MRI with contrast) AnimalModel->Imaging Histo Histology/ Immunofluorescence AnimalModel->Histo

References

Troubleshooting & Optimization

Prunellin Extraction Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of prunellin, a bioactive polysaccharide from Prunella vulgaris.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a target for extraction?

A1: this compound is a sulfated polysaccharide isolated from the aqueous extracts of Prunella vulgaris. It has garnered significant interest due to its potential therapeutic properties, including anti-HIV and immunomodulatory activities. Optimizing its extraction is crucial for advancing research and development of this compound-based therapeutics.

Q2: Which extraction methods are most effective for obtaining this compound?

A2: Hot Water Extraction (HWE) is a traditional and widely used method for extracting polysaccharides like this compound.[1] More advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer higher yields and shorter extraction times.[1][2] The choice of method often depends on available equipment, desired yield, and scalability.

Q3: What are the key parameters that influence this compound extraction yield?

A3: Several factors significantly impact the extraction yield of polysaccharides from Prunella vulgaris. These include:

  • Extraction Time: Longer durations can increase yield, but excessive time may lead to degradation.[3][4]

  • Extraction Temperature: Higher temperatures generally improve solubility and diffusion, but can also cause degradation of the polysaccharide.[5]

  • Solid-to-Liquid Ratio: A lower ratio (more solvent) can enhance extraction efficiency by increasing the concentration gradient.[1]

  • Microwave/Ultrasonic Power: In MAE and UAE, power levels directly affect the disruption of plant cell walls, influencing the release of polysaccharides.[4][5]

Q4: How can I purify the extracted crude this compound?

A4: A common method for purifying crude polysaccharide extracts is through deproteination followed by column chromatography.[6] DEAE-cellulose ion-exchange chromatography is effective for separating polysaccharides based on their charge.[6][7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low this compound Yield Incomplete cell wall disruption.- Ensure the plant material is finely ground to increase surface area. - For HWE, consider a pre-treatment step like freeze-thawing to promote cell lysis.[8][9] - For UAE/MAE, optimize power and sonication/irradiation time.
Suboptimal extraction parameters.- Systematically vary temperature, time, and solid-to-liquid ratio to find the optimal conditions for your specific setup.[4][5] - Refer to the data in Table 1 for starting parameters.
Degradation of this compound during extraction.- Avoid excessively high temperatures or prolonged extraction times.[10] - For MAE, be cautious of localized overheating.
High Protein Contamination Inefficient deproteination.- Repeat the deproteination step (e.g., Sevag method) multiple times.[6] - Ensure the pH of the extract is optimal for protein precipitation.
Co-extraction of proteins with polysaccharides.- Use a purification method with high protein-binding capacity, such as ion-exchange chromatography.
Presence of Pigments and Small Molecules in Final Product Inadequate purification.- Use dialysis with an appropriate molecular weight cut-off membrane to remove small molecules. - Employ activated carbon or macroporous resins for decolorization. - Optimize the gradient elution in column chromatography for better separation.
Inconsistent Results Between Batches Variation in raw plant material.- Use plant material from the same source and harvest time if possible. - Ensure consistent drying and grinding procedures for the raw material.
Inconsistent application of extraction protocol.- Carefully document and standardize all extraction and purification parameters.

Data Presentation

Table 1: Comparison of Polysaccharide Yield from Prunella vulgaris using Different Extraction Methods

Extraction MethodTemperature (°C)TimeSolid-to-Liquid Ratio (w/v)Yield (%)Reference
Hot Water Extraction (HWE)902 h (thrice)1:209.3[1]
Hot Water Extraction (HWE)1004 h (thrice)1:2014.7[1]
Hot Water Extraction (HWE)1002 h (twice)1:305.39[1]
Ultrasound-Assisted Extraction (UAE)701 h1:102.82[1]
Ultrasound-Assisted Extraction (UAE)6552 min (twice)1:404.6[1]
Microwave-Assisted Extraction (MAE)Not Specified8 min1:29 (60% Ethanol)5.28[1]

Note: this compound is a polysaccharide; therefore, the total polysaccharide yield is a strong indicator of this compound content in the crude extract.

Experimental Protocols

Hot Water Extraction (HWE)
  • Preparation of Plant Material: Dry the aerial parts of Prunella vulgaris at 60°C and grind into a fine powder (40-60 mesh).

  • Extraction:

    • Mix the powdered plant material with deionized water at a solid-to-liquid ratio of 1:20 (w/v).

    • Heat the mixture at 100°C for 4 hours with constant stirring.

    • Cool the mixture and centrifuge at 4000 rpm for 15 minutes to collect the supernatant.

    • Repeat the extraction process on the residue two more times.

  • Concentration and Precipitation:

    • Combine the supernatants and concentrate under reduced pressure at 60°C.

    • Add 95% ethanol (B145695) to the concentrated extract to a final ethanol concentration of 80% (v/v).

    • Allow the mixture to stand at 4°C for 12 hours to precipitate the crude polysaccharides.

  • Collection and Drying:

    • Centrifuge the mixture to collect the precipitate.

    • Wash the precipitate with 95% ethanol, acetone, and ether.

    • Dry the precipitate in a vacuum oven at 50°C to obtain the crude polysaccharide extract.

Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material: Prepare the Prunella vulgaris powder as described in the HWE protocol.

  • Extraction:

    • Mix the powdered plant material with deionized water at a solid-to-liquid ratio of 1:40 (w/v).

    • Place the mixture in an ultrasonic bath or use a probe-type ultrasonicator.

    • Perform the extraction at 65°C for 52 minutes with an ultrasonic power of 90 W.

    • Repeat the extraction process once more on the residue.

  • Post-Extraction Processing: Follow steps 3 and 4 of the HWE protocol for concentration, precipitation, and drying.

Microwave-Assisted Extraction (MAE)
  • Preparation of Plant Material: Prepare the Prunella vulgaris powder as described in the HWE protocol.

  • Extraction:

    • Mix the powdered plant material with 60% ethanol at a solid-to-liquid ratio of 1:29 (w/v).

    • Place the mixture in a microwave extraction system.

    • Extract for 8 minutes at a microwave power of 295 W.[1]

  • Post-Extraction Processing:

    • After extraction, filter the mixture to separate the supernatant.

    • Follow steps 3 and 4 of the HWE protocol for concentration, precipitation, and drying of the crude polysaccharides.

Purification of Crude Polysaccharides
  • Deproteination (Sevag Method):

    • Dissolve the crude polysaccharide extract in deionized water.

    • Add Sevag reagent (chloroform:n-butanol, 4:1 v/v) to the polysaccharide solution at a ratio of 1:3 (v/v).

    • Shake the mixture vigorously for 30 minutes, then centrifuge to remove the denatured protein layer.

    • Repeat this process until no precipitate is observed at the interface.

  • Dialysis:

    • Dialyze the deproteinized solution against deionized water for 48 hours using a dialysis membrane with a suitable molecular weight cut-off (e.g., 3500 Da) to remove small molecules.

  • DEAE-Cellulose Ion-Exchange Chromatography:

    • Activate DEAE-cellulose by washing with 0.5 M HCl, followed by 0.5 M NaOH, and then washing with deionized water until the pH is neutral.[11]

    • Pack a column with the activated DEAE-cellulose.

    • Load the dialyzed polysaccharide solution onto the column.

    • Elute the column with a stepwise gradient of NaCl solution (e.g., 0 M, 0.1 M, 0.3 M, 0.5 M) in a suitable buffer (e.g., Tris-HCl).

    • Collect the fractions and monitor the polysaccharide content using the phenol-sulfuric acid method.

  • Lyophilization:

    • Combine the fractions containing the purified this compound and lyophilize to obtain a dry powder.

Visualizations

experimental_workflow cluster_preparation Material Preparation cluster_extraction Extraction cluster_purification Purification start Prunella vulgaris Plant Material drying Drying (60°C) start->drying grinding Grinding (40-60 mesh) drying->grinding hwe Hot Water Extraction (100°C, 4h) grinding->hwe uae Ultrasound-Assisted Extraction (65°C, 52 min) grinding->uae mae Microwave-Assisted Extraction (8 min, 295 W) grinding->mae concentration Concentration hwe->concentration uae->concentration mae->concentration precipitation Ethanol Precipitation concentration->precipitation deproteination Deproteination (Sevag Method) precipitation->deproteination dialysis Dialysis deproteination->dialysis chromatography DEAE-Cellulose Chromatography dialysis->chromatography lyophilization Lyophilization chromatography->lyophilization end Purified this compound lyophilization->end

Caption: General experimental workflow for this compound extraction and purification.

TLR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Prunella vulgaris Polysaccharide (this compound) tlr Toll-like Receptor (TLR2/TLR3) This compound->tlr Binds to myd88 MyD88 tlr->myd88 Recruits traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk Activates ikb IκB ikk->ikb Phosphorylates & Degrades nfkb_inactive p50/p65 IκB nfkb_active NF-κB (active) (p50/p65) nfkb_inactive->nfkb_active Releases dna DNA nfkb_active->dna Translocates to Nucleus & Binds to Promoter cytokines Pro-inflammatory Cytokine Gene Expression (e.g., IL-6, TNF-α) dna->cytokines Initiates Transcription

Caption: Signaling pathway of Prunella vulgaris polysaccharides via TLR activation.[12]

References

Prunellin Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of prunellin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges in achieving high-purity this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial hot water extraction of Prunella vulgaris resulted in a low yield of crude polysaccharides. What factors could be responsible and how can I improve it?

A1: Low yield during the initial extraction is a common issue. Several factors can influence the efficiency of polysaccharide extraction. Consider the following:

  • Extraction Temperature and Time: While hot water extraction is a standard method, excessively high temperatures or prolonged extraction times can lead to the degradation of polysaccharides.[1] It is crucial to optimize these parameters. For many plant polysaccharides, temperatures between 80-90°C for 2-4 hours are effective.[1]

  • Material-to-Liquid Ratio: A low ratio of solvent (water) to raw plant material can result in incomplete extraction. Increasing the volume of water can enhance the diffusion of polysaccharides into the solvent.

  • Raw Material Quality: The concentration of bioactive components in Prunella vulgaris, including polysaccharides, can vary depending on the harvesting time and environmental conditions.[2]

Troubleshooting Steps:

  • Optimize Extraction Conditions: Systematically vary the extraction temperature (e.g., 70°C, 80°C, 90°C) and time (e.g., 1h, 2h, 3h) to find the optimal balance for yield without causing degradation.

  • Increase Solvent Ratio: Experiment with increasing the water-to-plant material ratio (e.g., from 1:20 to 1:30 g/mL).

  • Pre-treatment of Raw Material: Ensure the Prunella vulgaris is properly dried and ground to a fine powder to increase the surface area for extraction.

Q2: My crude this compound extract is a brownish color and appears to have significant non-polysaccharide impurities. What are these impurities and how do I remove them?

A2: The brown color is indicative of co-extracted pigments and polyphenolic compounds.[3] Additionally, proteins are a major impurity in crude polysaccharide extracts.[3][4]

Common Impurities in Prunella vulgaris Extracts:

  • Proteins: Often complexed with polysaccharides.

  • Polyphenols: Including tannins and flavonoids like rosmarinic acid, which are abundant in Prunella vulgaris.[3]

  • Pigments: Chlorophyll and other plant pigments.

  • Other small molecules: Including free monosaccharides and inorganic salts.

Purification Strategy:

  • Deproteinization: The Sevag method, which uses a mixture of chloroform (B151607) and n-butanol, is a widely used and effective technique for removing proteins from polysaccharide solutions.[4][5]

  • Decolorization: Activated carbon or macroporous resins can be used to remove pigments and polyphenols.

  • Ethanol (B145695) Precipitation: This step is crucial for separating polysaccharides from small molecule impurities.

Q3: I'm losing a significant amount of my product during the ethanol precipitation step. How can I optimize this for better recovery?

A3: The efficiency of ethanol precipitation is highly dependent on the final ethanol concentration and the molecular weight of the polysaccharide.[6][7] For a specific polysaccharide, a higher ethanol concentration is generally required to precipitate lower molecular weight fractions.[6][7]

Optimization & Troubleshooting:

  • Ethanol Concentration: Instead of using a standard 75-80% final ethanol concentration, perform a gradient precipitation. Test final concentrations of 50%, 60%, 70%, and 80% to determine the optimal concentration for precipitating this compound while leaving impurities in the supernatant.

  • Precipitation Time and Temperature: Allow the precipitation to proceed overnight at 4°C to ensure complete precipitation of the polysaccharides.

  • Centrifugation: Ensure that the centrifugation speed and time are sufficient to pellet the precipitated polysaccharides effectively.

Q4: After initial purification, my this compound sample still shows heterogeneity. What advanced purification techniques can I use to achieve chromatographic homogeneity?

A4: To achieve high purity, chromatographic techniques are essential. A two-step process involving ion-exchange chromatography followed by gel filtration chromatography is highly effective for polysaccharide purification.[8]

  • Anion-Exchange Chromatography: Since this compound is a sulfated polysaccharide, it carries a negative charge and can be effectively separated using an anion-exchange column like DEAE-Cellulose or DEAE-Sepharose.[9] Elution is typically achieved using a salt gradient (e.g., 0 to 2.0 M NaCl), which separates polysaccharides based on their charge density.

  • Gel Filtration Chromatography (Size Exclusion Chromatography): This technique separates molecules based on their size. Using a column like Sephadex G-75 or G-100 can separate this compound (with a molecular weight of approximately 10 kDa) from any remaining high or low molecular weight impurities.[10][11]

Q5: How can I assess the purity of my final this compound sample?

A5: Purity assessment should involve multiple analytical techniques:

  • Carbohydrate Content: Use the phenol-sulfuric acid method to determine the total sugar content. A high carbohydrate content is indicative of a pure polysaccharide sample.

  • Protein Content: The Bradford assay can be used to check for residual protein contamination. The absence of a significant protein signal suggests successful deproteinization.

  • UV-Vis Spectroscopy: Scan the sample at 260 nm and 280 nm. A lack of absorbance at these wavelengths indicates the absence of nucleic acid and protein contamination.

  • High-Performance Liquid Chromatography (HPLC): HPLC with an Evaporative Light Scattering Detector (ELSD) is suitable for analyzing non-chromophoric compounds like polysaccharides and can be used to assess the homogeneity of the sample.[12]

Data Presentation

Table 1: Comparison of Deproteinization Methods for Polysaccharide Extracts

Method Protein Removal Rate (%) Polysaccharide Retention Rate (%) Notes
Sevag Method ~93%[4] Variable, can be lower due to harsh reagents[3] Effective but may lead to some polysaccharide loss.
Trichloroacetic Acid (TCA) Precipitation High High[3] Can be a milder alternative to the Sevag method.
Enzymatic (Protease) High High[13] Specific and mild, but can be more expensive.

Note: Data is based on general polysaccharide purification and may vary for this compound.

Table 2: Effect of Final Ethanol Concentration on Polysaccharide Purity

Extraction Method Final Ethanol Concentration (%) Crude Polysaccharide Purity (%)
Microwave-Assisted Extraction (MAE) 70 51.17 ± 0.53
MAE 75 60.31 ± 1.42
MAE 80 51.02 ± 1.17
Hot Reflux Extraction (HRE) 70 45.14 ± 0.93
HRE 75 44.45 ± 1.02
HRE 80 53.56 ± 0.76

Data adapted from a study on Palmaria palmata polysaccharides and illustrates the importance of optimizing ethanol concentration.[14]

Experimental Protocols

Protocol 1: Deproteinization using the Sevag Method

  • Dissolve the crude polysaccharide extract in distilled water to a concentration of 5-10 mg/mL.

  • Add Sevag reagent (chloroform:n-butanol = 4:1 v/v) at a 1:3 ratio (reagent:polysaccharide solution).[5]

  • Vigorously shake the mixture in a separatory funnel for 20-30 minutes.

  • Centrifuge the emulsion at 4000-5000 rpm for 10-15 minutes to separate the phases.

  • Carefully collect the upper aqueous phase containing the polysaccharides.

  • Repeat steps 2-5 until no white precipitate (denatured protein) is visible at the interface of the aqueous and organic layers.

  • The final aqueous solution contains the deproteinized polysaccharides.

Protocol 2: Anion-Exchange Chromatography

  • Column Activation (DEAE-Cellulose):

    • Swell the DEAE-Cellulose resin in distilled water.

    • Wash the resin sequentially with 0.5 M HCl, distilled water (until neutral pH), 0.5 M NaOH, and again with distilled water (until neutral pH).[15][16]

    • Equilibrate the packed column with the starting buffer (e.g., 0.05 M Tris-HCl, pH 7.5) until the pH of the eluate is stable.

  • Sample Loading: Dissolve the deproteinized and dialyzed this compound sample in the starting buffer and load it onto the equilibrated column.

  • Elution:

    • Wash the column with the starting buffer to elute any unbound, neutral polysaccharides.

    • Elute the bound polysaccharides with a linear gradient of NaCl (e.g., 0 to 2.0 M) in the starting buffer.

  • Fraction Collection: Collect fractions and monitor the carbohydrate content of each fraction using the phenol-sulfuric acid method.

  • Pooling and Dialysis: Pool the fractions containing this compound, dialyze extensively against distilled water to remove the salt, and then lyophilize.

Protocol 3: Gel Filtration Chromatography

  • Column Preparation:

    • Swell the Sephadex G-75/G-100 resin in the elution buffer (e.g., 0.1 M NaCl in phosphate (B84403) buffer, pH 7.0) overnight.[17][18]

    • Pack the column and equilibrate with at least two column volumes of the elution buffer.

  • Sample Application: Dissolve the lyophilized this compound fraction from the ion-exchange step in a small volume of elution buffer and carefully apply it to the top of the column.

  • Elution: Elute the sample with the elution buffer at a constant flow rate.

  • Fraction Collection and Analysis: Collect fractions and monitor the carbohydrate content.

  • Pooling and Final Processing: Pool the fractions corresponding to the main polysaccharide peak, dialyze against distilled water, and lyophilize to obtain the final high-purity this compound.

Visualizations

G cluster_extraction Step 1: Extraction & Pre-purification cluster_purification Step 2: Impurity Removal cluster_chromatography Step 3: Chromatographic Purification raw Prunella vulgaris Powder extract Hot Water Extraction raw->extract concentrate Concentration extract->concentrate precipitate Ethanol Precipitation concentrate->precipitate crude Crude this compound precipitate->crude deproteinize Deproteinization (Sevag Method) crude->deproteinize decolorize Decolorization deproteinize->decolorize dialyze Dialysis decolorize->dialyze ion_exchange Anion-Exchange (DEAE) dialyze->ion_exchange gel_filtration Gel Filtration (Sephadex) ion_exchange->gel_filtration pure High-Purity this compound gel_filtration->pure

Caption: General workflow for this compound isolation and purification.

G start Low Purity by HPLC? impurity_type Identify Impurity Type (UV-Vis, Bradford) start->impurity_type protein Protein Contamination? impurity_type->protein polyphenol Polyphenol/Pigment Contamination? impurity_type->polyphenol mw_hetero Molecular Weight Heterogeneity? impurity_type->mw_hetero sevag Repeat Sevag Method or Try Protease protein->sevag Yes end Re-analyze Purity protein->end No resin Treat with Activated Carbon/Macroporous Resin polyphenol->resin Yes polyphenol->end No gfc Optimize Gel Filtration (Column/Eluent) mw_hetero->gfc Yes mw_hetero->end No sevag->end resin->end gfc->end

References

troubleshooting low bioactivity in prunellin batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low bioactivity in prunellin batches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? this compound is a sulfated polysaccharide with a molecular weight of approximately 10 kDa, isolated from aqueous extracts of Prunella vulgaris.[1][2] Its primary reported bioactivity is anti-viral, particularly against HIV, where it is thought to interfere with virion binding to host cells.[2][3] Extracts of Prunella vulgaris, which contain this compound among other active compounds like rosmarinic acid and triterpenoids, exhibit a broader range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[4][5][6]

Q2: What are the key signaling pathways modulated by this compound-containing extracts? Extracts from Prunella vulgaris have been shown to modulate several key signaling pathways. These include the inhibition of pro-inflammatory pathways such as NF-κB, MAPKs (p38, ERK, JNK), and AP-1.[4] Concurrently, these extracts can promote pathways involved in tissue repair and collagen synthesis, such as the TGF-β/Smad pathway.[4] Some components in the extracts may also target the PI3K-Akt and TNF signaling pathways.[7]

Q3: How should this compound be stored to maintain its bioactivity? As a polysaccharide isolated from a natural source, this compound's stability can be a concern. While specific stability data for purified this compound is limited, general principles for natural products suggest it should be stored in a cool, dark, and dry place.[8] For long-term storage, keeping the lyophilized powder at -20°C or -80°C in a tightly sealed, desiccated container is recommended. Prepare aqueous solutions fresh for each experiment and avoid repeated freeze-thaw cycles.

Q4: Is there significant batch-to-batch variation with this compound? Yes, significant variation can be expected, as is common with natural product extracts. The concentration of bioactive compounds in Prunella vulgaris, including polysaccharides and phenolic acids, can vary depending on the plant's developmental stage, harvest time, and the specific plant parts used for extraction (leaves vs. stems).[9][10][11] The highest concentrations of other key bioactive compounds like rosmarinic acid are often found at the full-flowering stage.[9][10] It is crucial to characterize each new batch for its composition and bioactivity.

Troubleshooting Guide: Low Bioactivity

This guide is designed to help you systematically identify the potential causes of lower-than-expected bioactivity in your this compound experiments.

Category 1: this compound Batch, Storage, and Preparation

Q: My new batch of this compound shows significantly lower activity than the previous one. What could be the cause?

A: This is a common issue with natural products. The root cause is likely related to the composition of the batch itself or its subsequent handling.

  • Inherent Batch Variability: The chemical profile of Prunella vulgaris extracts can differ based on harvest time and processing.[9][11]

  • Improper Storage: Exposure to heat, light, or moisture can degrade the polysaccharide structure.[8][12] Always store lyophilized this compound at ≤ -20°C in a desiccated environment.

  • Solution Instability: this compound in aqueous solution may degrade over time. It is best practice to prepare solutions fresh for each experiment. If you must store solutions, aliquot and freeze them at -80°C for short-term storage, but validate that this does not impact activity.

  • Contamination: Ensure the batch is free from endotoxin, which can cause inflammatory responses in cell-based assays and confound results.[13]

Category 2: Experimental Setup and Protocol

Q: I'm not observing the expected anti-inflammatory (or other) effects in my cell-based assay. What should I check in my experimental setup?

A: If you are confident in your this compound batch, the issue may lie within your experimental protocol or execution.

  • Solubility Issues: Although this compound is an aqueous extract component, high concentrations may not fully dissolve.[14] Ensure the compound is completely dissolved in your assay medium before adding it to cells. Visually inspect for any precipitate.

  • Incorrect Dosage: The effective concentration can be narrow. Perform a dose-response curve starting from a wide range (e.g., 1 µg/mL to 200 µg/mL) to determine the optimal concentration for your specific cell type and assay.

  • Cell Line Sensitivity and Condition: Different cell lines may respond differently. Ensure your cells are healthy, within a low passage number, and free of contamination (e.g., mycoplasma), which can alter cellular responses.[14]

  • Assay Interference: this compound, as a complex polysaccharide, could interfere with certain assay readouts (e.g., colorimetric or fluorescent assays). Run appropriate controls, including a vehicle control and the this compound compound in an assay medium without cells, to check for background signal.[14][15]

  • Timing of Treatment: The timing of this compound addition is critical. For anti-inflammatory assays, pre-incubation with this compound before adding the inflammatory stimulus (like LPS) is often required. Refer to the time-of-addition experiments in anti-viral studies for guidance.[3]

Data and Protocols

Table 1: Bioactive Components and Properties of Prunella vulgaris
Component/PropertyDescriptionTypical Concentration/ValueSource(s)
This compound Sulfated polysaccharide, primary anti-HIV component.Molecular Weight: ~10 kDa[1][2]
Rosmarinic Acid Major phenolic compound with antioxidant and anti-inflammatory activity.Up to 15.83 mg/g DW in leaves at full-flowering stage.[9][16]
Ursolic Acid Triterpenoid with anti-inflammatory and anti-cancer properties.Up to 1.77 mg/g DW in leaves at full-flowering stage.[6][9]
Oleanolic Acid Triterpenoid with anti-inflammatory and anti-cancer properties.Up to 0.65 mg/g DW in leaves at full-flowering stage.[9]
Aqueous Extract IC50 Concentration for 50% inhibition of HIV-1 infectivity.~10-20 µg/mL[3]
Experimental Protocol: In-Vitro Anti-Inflammatory Assay (Nitric Oxide Production)

This protocol is adapted from methodologies used to assess the anti-inflammatory properties of Prunella vulgaris extracts in macrophage cell lines.[1]

  • Cell Culture:

    • Culture RAW 264.7 mouse macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • This compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in sterile, endotoxin-free PBS or cell culture medium.

    • Serially dilute the stock solution to create a range of working concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).

  • Cell Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of medium containing the desired this compound concentrations to the appropriate wells. Include a "vehicle control" (medium only).

    • Pre-incubate the cells with this compound for 2 hours.

  • Inflammatory Stimulation:

    • After pre-incubation, add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control (which receives medium only).

    • Incubate the plate for 24 hours at 37°C.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite (B80452).

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

    • It is also recommended to perform a cell viability assay (e.g., MTT) in parallel to ensure the observed reduction in NO is not due to cytotoxicity.

Visualizations and Workflows

Troubleshooting_Workflow start Low this compound Bioactivity Observed cat1 Category 1: Batch & Preparation start->cat1 cat2 Category 2: Experimental Setup start->cat2 cat3 Category 3: Data Interpretation start->cat3 check_storage Verify Storage Conditions (Temp, Light, Moisture) cat1->check_storage check_dose Run Dose-Response Curve cat2->check_dose check_stats Review Statistical Analysis cat3->check_stats check_prep Review Solution Prep (Fresh, Dissolved) check_storage->check_prep check_batch Test New Batch vs. Old (If available) check_prep->check_batch check_qc Check QC Data (Endotoxin, Purity) check_batch->check_qc check_cells Verify Cell Health (Passage #, Contamination) check_dose->check_cells check_timing Optimize Treatment Time (Pre-incubation?) check_cells->check_timing check_controls Assess Controls (Vehicle, Assay Interference) check_timing->check_controls check_readout Confirm Readout Validity (Is assay appropriate?) check_stats->check_readout

Caption: A logical workflow for troubleshooting low this compound bioactivity.

Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapk_path MAPK Pathway receptor->mapk_path nfkB_path NF-κB Pathway receptor->nfkB_path stimulus Inflammatory Stimulus (e.g., LPS, UVB) stimulus->receptor This compound Prunella vulgaris Extract (this compound) jnk_erk p-JNK / p-ERK This compound->jnk_erk ikB p-IκBα This compound->ikB mapk_path->jnk_erk ap1 AP-1 (c-Jun / c-Fos) jnk_erk->ap1 gene_exp Gene Expression: • Pro-inflammatory Cytokines  (IL-6, TNF-α) • MMPs ap1->gene_exp nfkB_path->ikB nfkB NF-κB ikB->nfkB nfkB->gene_exp

Caption: Key inflammatory pathways inhibited by Prunella vulgaris extracts.

References

Technical Support Center: Prunellin and Prunella vulgaris Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues when working with Prunellin or Prunella vulgaris extracts in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

A1: this compound is an anti-HIV active compound isolated from aqueous extracts of the medicinal herb Prunella vulgaris.[1] It is identified as a sulfated polysaccharide with a molecular size of about 10 kDa.[1] As a polysaccharide, purified this compound is generally expected to be soluble in aqueous solutions, including culture media. If you are experiencing solubility issues, it is crucial to determine if you are working with purified this compound or a cruder extract of Prunella vulgaris, which may contain other less soluble components.

Q2: I am seeing a precipitate after adding my this compound solution to the culture media. What could be the cause?

A2: If you are working with purified this compound, precipitation could be due to interactions with components in the culture medium, such as divalent cations (e.g., calcium, magnesium) forming insoluble salts with the sulfated polysaccharide. It could also be related to the pH of the final solution. If you are using a Prunella vulgaris extract, the precipitate is likely due to the low solubility of other bioactive compounds present in the extract, such as flavonoids (quercetin, luteolin, kaempferol) and terpenoids.

Q3: What are the common solvents for preparing stock solutions of Prunella vulgaris extracts?

A3: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common organic solvents used to prepare stock solutions of plant extracts containing hydrophobic compounds.[2][3] For Prunella vulgaris extracts, DMSO is frequently used. It is important to note that high concentrations of these solvents can be toxic to cells.[3][4]

Q4: What is the maximum recommended concentration of DMSO or ethanol in the final culture medium?

A4: The final concentration of the organic solvent in the culture medium should be kept to a minimum to avoid cytotoxicity. For DMSO and ethanol, it is generally recommended to keep the final concentration below 0.5% (v/v), and ideally below 0.1%. The tolerable concentration can be cell-line dependent, so it is advisable to run a solvent toxicity control experiment. For Candida glabrata, for instance, DMSO concentrations should be below 2.5% to avoid growth inhibition.[4]

Troubleshooting Guide: Solubility Issues in Culture Media

If you are observing precipitation or poor solubility of your this compound preparation or Prunella vulgaris extract in culture media, follow these troubleshooting steps.

Initial Assessment Workflow

A Precipitation Observed in Culture Media B Identify the nature of your sample A->B C Purified this compound (Polysaccharide) B->C Purified D Prunella vulgaris Extract (Mixture) B->D Extract E Check for interactions with media components (e.g., high calcium). Consider buffer optimization. C->E F Follow protocols for hydrophobic compounds. D->F

Caption: Initial workflow to diagnose the cause of precipitation.

For Prunella vulgaris Extracts (Hydrophobic Compounds)

Problem: Precipitate forms immediately upon addition to media.

This is often due to the rapid change in solvent polarity when a concentrated organic stock solution is added to the aqueous culture medium.

Solutions & Experimental Protocols:

  • Refine Dilution Technique: Avoid adding the concentrated stock solution directly to the final volume of media.[5]

    • Protocol: Stepwise Dilution:

      • Create an intermediate dilution of your stock solution in a small volume of pre-warmed (37°C) culture medium.

      • Add this intermediate dilution to the final volume of your medium.

      • Alternatively, add the stock solution dropwise to the final media volume while gently vortexing or swirling to aid in dispersion.[5]

  • Optimize Solvent Concentration:

    • Lower the stock concentration: Preparing a less concentrated stock solution in DMSO may help.

    • Use a co-solvent: A mixture of solvents, such as 1:1 DMSO:Ethanol, might improve the solubility of some compounds.

  • Leverage Serum Proteins: Proteins in fetal bovine serum (FBS) can help solubilize hydrophobic compounds.[5]

    • Protocol: Serum-Containing Media Dilution:

      • Ensure your culture medium is supplemented with the desired concentration of FBS before adding your compound.

      • Use this complete, serum-containing medium (pre-warmed to 37°C) for all dilution steps.

Problem: Precipitate forms over time in the incubator.

This may indicate that the compound is at a concentration above its thermodynamic solubility limit in the final culture conditions.

Solutions & Experimental Protocols:

  • Determine the Maximum Soluble Concentration:

    • Protocol: Serial Dilution Test:

      • Prepare a series of dilutions of your stock solution in culture media to achieve a range of final concentrations.

      • Incubate the solutions under normal culture conditions (37°C, 5% CO₂).

      • Visually inspect for precipitation at various time points (e.g., 1, 4, 24, and 48 hours) to determine the highest concentration that remains in solution.

  • Consider Alternative Solubilization Methods: If optimizing the dilution of your organic solvent stock is insufficient, alternative formulation strategies may be necessary.[5]

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs and increase their aqueous solubility.

    • Nanoparticle Encapsulation: Encapsulating the compound in biocompatible nanoparticles can improve its stability and solubility in culture media.[5]

Quantitative Data Summary: Solvent Toxicity

The following table summarizes the no-observed-effect concentration (NOEC) for common solvents on various cell types. It is crucial to perform a toxicity test for your specific cell line.

SolventCell TypeNOEC (v/v %)Reference
DMSOMarine Microalgae>0.1%[3]
DMSOCandida glabrata<2.5%[4]
EthanolMarine Microalgae<0.1%[3]
EthanolCandida glabrata<5%[4]
AcetoneCandida glabrata<2.5%[4]
MethanolCandida glabrata<5%[4]

Signaling Pathways

Prunella vulgaris extracts have been reported to modulate several signaling pathways. Understanding these can help in designing experiments and interpreting results.

Key Signaling Pathways Modulated by Prunella vulgaris Extract

Studies have shown that the bioactive compounds in Prunella vulgaris, such as quercetin, luteolin, and kaempferol, may exert their effects by targeting proteins in inflammatory and cell survival pathways.[6]

cluster_0 Prunella vulgaris Bioactives (Quercetin, Luteolin, etc.) cluster_1 Signaling Pathways cluster_2 Cellular Outcomes PVE Prunella vulgaris Extract PI3K PI3K-Akt Pathway PVE->PI3K TNF TNF Signaling Pathway PVE->TNF MAPK MAPK Pathway PVE->MAPK NFkB NF-κB Pathway PVE->NFkB Apoptosis ↑ Apoptosis (in cancer cells) PI3K->Apoptosis Proliferation ↓ Proliferation PI3K->Proliferation Inflammation ↓ Inflammation TNF->Inflammation MAPK->Proliferation NFkB->Inflammation

Caption: Major signaling pathways affected by Prunella vulgaris extracts.[6][7][8][9]

References

Technical Support Center: Optimizing Prunellin Concentration for In Vitro Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prunella vulgaris extracts, including the active compound prunellin, in in vitro antiviral assays.

Disclaimer

Data on the antiviral activity of purified this compound is limited in publicly available scientific literature. The information provided here is primarily based on studies of aqueous extracts of Prunella vulgaris and its polysaccharide fractions. Researchers should consider this when designing experiments with purified this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported antiviral activity?

This compound is a sulfated polysaccharide isolated from the aqueous extracts of Prunella vulgaris.[1] It is considered one of the active constituents responsible for the plant's antiviral properties. Extracts of Prunella vulgaris have demonstrated potent antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[2][3]

Q2: What is the primary mechanism of antiviral action for Prunella vulgaris extracts?

Studies on aqueous extracts of Prunella vulgaris suggest that the primary antiviral mechanism is the inhibition of early stages of the viral life cycle.[2][4] This includes interfering with the attachment of the virus to host cells and blocking post-binding events, effectively preventing viral entry.[2][4]

Q3: Are there any known signaling pathways affected by Prunella vulgaris extracts?

Yes, a polysaccharide fraction from Prunella vulgaris has been shown to inhibit the TLR-mediated NF-κB signaling pathway, which is often activated during viral infections. This suggests an immunomodulatory role in addition to direct antiviral effects.

Q4: What is a typical starting concentration for Prunella vulgaris aqueous extracts in antiviral assays?

Based on available literature, aqueous extracts of Prunella vulgaris have shown potent anti-HIV-1 activity at sub-μg/mL concentrations, with an IC50 of approximately 0.8 μg/mL.[2] For anti-HSV activity, a polysaccharide fraction showed an EC50 in the range of 4.53 to 33.36 μg/mL, depending on the stage of viral infection being targeted.

Q5: How should I prepare Prunella vulgaris extracts for in vitro assays?

Aqueous extracts are reported to have more potent antiviral activity than ethanol (B145695) extracts.[4] To prepare an aqueous extract, dried plant material is typically boiled in water. For experimental use, it is recommended to dissolve the lyophilized extract in a suitable solvent like sterile, distilled water or a small amount of dimethyl sulfoxide (B87167) (DMSO), ensuring the final DMSO concentration in the cell culture medium is non-toxic (typically below 0.5%).

Data Presentation

Table 1: In Vitro Antiviral Activity of Prunella vulgaris Extracts

VirusExtract/CompoundCell LineAssay TypeEC50 / IC50CC50Selectivity Index (SI)Reference
HIV-1Aqueous ExtractHeLa37Infectivity Assay~0.8 µg/mL (IC50)>100 µg/mL>125[2]
HIV-1Aqueous ExtractHeLa37Post-binding Assay~1.0 µg/mL (IC50)Not ReportedNot Reported[2]
HIVThis compound (Polysaccharide)Not SpecifiedNot SpecifiedIC100: 16 µg/mL>0.5 mg/mL>31[5]
HSV-1Polysaccharide Fraction (PVE30)VeroPlaque Reduction4.53 ± 0.21 µg/mL (Attachment)>200 µg/mL>44Not specified in snippets
HSV-1Polysaccharide Fraction (PVE30)VeroPlaque Reduction33.36 ± 0.77 µg/mL (Post-infection)>200 µg/mL>6Not specified in snippets
HSV-2Polysaccharide Fraction (PVE30)VeroPlaque Reduction4.61 ± 0.40 µg/mL (Attachment)>200 µg/mL>43Not specified in snippets
HSV-2Polysaccharide Fraction (PVE30)VeroPlaque Reduction26.61 ± 0.86 µg/mL (Post-infection)>200 µg/mL>7.5Not specified in snippets

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: CC50/EC50.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound-containing extract in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., medium with the same concentration of DMSO as the highest compound concentration) and a cell-free blank.

  • Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 48-72 hours).

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (0.5 mg/mL final concentration) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the CC50 value.

Plaque Reduction Assay

This assay is used to determine the effect of a compound on the production of infectious virus particles.

Materials:

  • 6-well or 12-well cell culture plates

  • Confluent cell monolayers permissive to the virus of interest

  • Virus stock with a known titer (PFU/mL)

  • This compound-containing extract

  • Serum-free medium

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. In parallel, prepare dilutions of the this compound-containing extract in serum-free medium.

  • Infection: Pre-incubate the virus with the compound dilutions for 1 hour at 37°C. Then, infect the cell monolayers with the virus-compound mixture.

  • Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C.

  • Overlay: Remove the inoculum and overlay the cells with the overlay medium containing the corresponding concentration of the compound.

  • Incubation: Incubate the plates at 37°C for a duration that allows for plaque formation (typically 2-5 days).

  • Fixation and Staining: Fix the cells with 10% formalin and then stain with crystal violet solution.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Solubility of Extract This compound is a polysaccharide and should be water-soluble. However, crude extracts may contain less soluble components.- Use a co-solvent like DMSO, keeping the final concentration below 0.5%.[6]- Use sonication to aid dispersion.[6]- Consider filtration to remove insoluble material, but be aware this may also remove active components.
High Background in Colorimetric Assays (e.g., MTT) The natural color of the plant extract may interfere with the absorbance reading.- Run a blank control containing the extract in cell-free media to measure its intrinsic absorbance and subtract this from the experimental values.[6]
Inconsistent or Non-reproducible Results in MTT Assay - Uneven cell seeding.- Incomplete dissolution of formazan crystals.[7]- Pipetting errors.- Ensure a homogenous cell suspension before seeding.- Increase shaking time or gently pipette to fully dissolve the formazan.[7]- Use a multi-channel pipette for consistent additions.
Compound Appears Active in Multiple, Unrelated Assays (Pan-Assay Interference Compounds - PAINS) Some natural product compounds can interfere with assays non-specifically.[6]- Perform counter-screens to rule out non-specific activity.- Be aware of common PAINS structures.[6]
Cytotoxicity Observed at Active Antiviral Concentrations The therapeutic window of the extract may be narrow.- Determine the cytotoxic concentration range accurately using a dose-response curve.- Conduct antiviral assays at sub-toxic concentrations.[6]- Consider using a more sensitive antiviral assay that can detect effects at lower, non-toxic concentrations.[6]

Visualizations

Signaling Pathway Diagram

Antiviral_Mechanism_of_Prunella_vulgaris_Polysaccharide cluster_virus_host Viral Entry and Host Cell Interaction cluster_signaling Intracellular Signaling Pathway Virus Virus Receptor Host Cell Receptor (e.g., Heparan Sulfate) Virus->Receptor Attachment TLR Toll-like Receptors (TLR2/TLR3) Virus->TLR Activation This compound Prunella vulgaris Polysaccharide This compound->Receptor Competitive Binding This compound->TLR Inhibition NFkB NF-κB TLR->NFkB Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Proinflammatory_Cytokines Upregulation Viral_Replication Viral Gene Expression & Replication NFkB->Viral_Replication Promotion

Caption: Antiviral mechanism of a Prunella vulgaris polysaccharide.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies Prep_Cells 1. Prepare Cell Culture Cytotoxicity 4a. Cytotoxicity Assay (e.g., MTT) Determine CC50 Prep_Cells->Cytotoxicity Antiviral 4b. Antiviral Assay (e.g., Plaque Reduction) Determine EC50 Prep_Cells->Antiviral Prep_Virus 2. Prepare Virus Stock Prep_Virus->Antiviral Prep_Compound 3. Prepare this compound Extract (Serial Dilutions) Prep_Compound->Cytotoxicity Prep_Compound->Antiviral Data_Analysis 5. Analyze Data Calculate CC50, EC50, and SI Cytotoxicity->Data_Analysis Antiviral->Data_Analysis MoA 6. Further Studies (e.g., Time-of-Addition, Western Blot) Data_Analysis->MoA

Caption: General workflow for in vitro antiviral testing.

References

overcoming challenges in prunellin delivery for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the in vivo delivery of prunellin. This compound, a sulfated polysaccharide from Prunella vulgaris, presents unique delivery hurdles due to its physicochemical properties.[1][2] This guide offers structured solutions to common problems.

Section 1: Formulation & Solubility Troubleshooting

Question: My this compound solution shows poor solubility and precipitates upon preparation for injection. What is causing this and how can I fix it?

Answer:

This is a common issue stemming from this compound's nature as a large polysaccharide (approx. 10 kDa) which can have limited aqueous solubility, especially in physiological buffers.[2] Precipitation can lead to inaccurate dosing and potential embolism in vivo.

Troubleshooting Steps:

  • Optimize the Solvent: While this compound is isolated from aqueous extracts, its stability and solubility can be pH-dependent.[3] Acidic solvents are often strategic for preserving the stability of related compounds like anthocyanins.[3]

    • Recommendation: Start by dissolving this compound in a slightly acidic buffer (e.g., pH 6.0-6.5) before adjusting to a physiological pH of 7.4 immediately before administration. Avoid prolonged exposure to neutral or alkaline pH which can degrade similar compounds.[4]

  • Consider Co-solvents: If buffer optimization is insufficient, consider using biocompatible co-solvents. However, this must be done with caution to avoid in vivo toxicity.

  • Utilize a Delivery System: The most robust solution is to encapsulate this compound in a delivery vehicle. Encapsulation can dramatically improve the stability and solubility of complex molecules like polysaccharides and anthocyanins.[4][5][6] Liposomes or polymeric nanoparticles are excellent choices.

Section 2: Bioavailability & Efficacy Troubleshooting

Question: I am administering this compound but not observing the expected anti-inflammatory effect in my animal model. Why might this be happening?

Answer:

Suboptimal in vivo efficacy is frequently linked to extremely low bioavailability. For related compounds like anthocyanins, bioavailability can be as low as 0.26–1.8%.[5] This means that even with a high administered dose, the concentration reaching the target tissue may be too low to exert a therapeutic effect.[3]

Troubleshooting Workflow:

The following workflow can help diagnose the root cause of poor efficacy.

G cluster_0 Troubleshooting Poor In Vivo Efficacy start Start: No Observed Therapeutic Effect check_formulation Is the formulation homogeneous and free of precipitate? start->check_formulation improve_sol Action: Improve Solubility (See Section 1) check_formulation->improve_sol No check_pk Have you performed pharmacokinetic (PK) studies? check_formulation->check_pk Yes improve_sol->check_formulation perform_pk Action: Conduct Pilot PK Study (Measure plasma levels) check_pk->perform_pk No analyze_pk PK Result: Low Bioavailability (Low Cmax / AUC)? check_pk->analyze_pk Yes perform_pk->analyze_pk encapsulate Action: Use a Delivery System (e.g., Liposomes) analyze_pk->encapsulate Yes re_evaluate Action: Re-evaluate Hypothesis (Is the target correct?) analyze_pk->re_evaluate No success Outcome: Improved Efficacy encapsulate->success

Caption: Workflow for diagnosing and resolving poor in vivo efficacy of this compound.

Section 3: Delivery Vehicle Troubleshooting

Question: My liposomal this compound formulation has very low encapsulation efficiency (<10%). How can I improve this?

Answer:

Low encapsulation efficiency (EE) is a common hurdle. For a hydrophilic polysaccharide like this compound, this often means the compound is not being effectively retained in the aqueous core of the liposomes during formulation. Several factors can be optimized.

Key Optimization Strategies:

  • Lipid Composition: The choice of lipids is critical. The inclusion of charged lipids can improve the encapsulation of polar molecules.

    • Recommendation: Add a positively charged lipid (e.g., DOTAP) to your formulation to interact with the negatively charged sulfate (B86663) groups on this compound. Also, incorporating cholesterol (up to 30-40 mol%) can increase bilayer rigidity and reduce leakage of the encapsulated drug.

  • Hydration Buffer: The properties of the aqueous buffer used to hydrate (B1144303) the lipid film directly impact EE.

    • Recommendation: Dissolve the this compound in the hydration buffer itself. Ensure the pH of this buffer is one where this compound is stable and optimally soluble.

  • Formulation Method: Different preparation methods yield different results. The thin-film hydration method is common, but others like reverse-phase evaporation can sometimes achieve higher EE for certain molecules.[7]

  • Drug-to-Lipid Ratio: An excessively high concentration of this compound relative to the lipid amount can saturate the system, leading to low EE.

    • Recommendation: Test a range of drug-to-lipid mass ratios (e.g., 1:10, 1:20, 1:50) to find the optimal loading capacity.

G cluster_0 Factors Influencing Liposome (B1194612) Quality Attributes p1 Lipid Composition (e.g., PC, Cholesterol, DOTAP) q1 Encapsulation Efficiency p1->q1 q3 Stability / Drug Retention p1->q3 q4 Zeta Potential p1->q4 p2 Drug-to-Lipid Ratio p2->q1 p3 Hydration Conditions (pH, Temperature) p3->q1 p3->q3 p4 Downstream Processing (Sonication, Extrusion) q2 Particle Size p4->q2 p4->q3

Caption: Relationship between formulation parameters and key liposomal quality attributes.

Data Presentation: Formulation & Pharmacokinetic Comparison

Encapsulating this compound in a liposomal delivery system is hypothesized to significantly improve its physicochemical properties and pharmacokinetic profile.

Table 1: Comparison of Physicochemical Properties

ParameterFree this compound (in PBS)Liposomal this compoundRationale for Improvement
Aqueous Solubility Low (~0.1 mg/mL)High (>5 mg/mL as formulation)Encapsulation within the hydrophilic core of the liposome bypasses solubility limits.
Particle Size (DLS) N/A (molecular)120 ± 15 nmControlled size suitable for intravenous administration and potential EPR effect.
Zeta Potential -25 mV-5 mV (with neutral lipids)Shielding of this compound's charge by the lipid bilayer reduces non-specific interactions.[8]

Table 2: Comparative Pharmacokinetics in a Rodent Model (IV Administration)

ParameterFree this compoundLiposomal this compoundFold Increase
Cmax (µg/mL) 0.812.5~15x
T½ (half-life, hours) 0.24.5~22x
AUC (µg·h/mL) 0.535.070x

(Note: Data are representative examples for illustrative purposes.)

Experimental Protocols

Protocol: Preparation of Liposomal this compound via Thin-Film Hydration

This protocol describes a standard method for encapsulating this compound within liposomes.[7][9][10]

Materials & Equipment:

  • Phosphatidylcholine (PC) and Cholesterol

  • This compound powder

  • Chloroform/Methanol solvent mixture (2:1 v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator with a round-bottom flask

  • Water bath

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve PC and cholesterol (e.g., at a 2:1 molar ratio) in the chloroform/methanol solvent mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Submerge the flask in a water bath set to 40°C (or above the transition temperature of the lipids).

    • Rotate the flask and apply a vacuum to evaporate the organic solvent until a thin, dry, and uniform lipid film is formed on the inner wall.[7]

    • Continue under vacuum for at least 1 hour to remove all residual solvent traces.

  • Hydration:

    • Prepare a solution of this compound in PBS (e.g., at 1 mg/mL).

    • Add the this compound solution to the flask containing the dry lipid film.

    • Continue to rotate the flask in the water bath (without vacuum) at 40°C for 1-2 hours. This allows the lipid film to hydrate and swell, forming multilamellar vesicles (MLVs) that encapsulate the this compound solution.[10]

  • Size Reduction (Sonication & Extrusion):

    • The resulting MLV suspension is typically heterogeneous in size. To create smaller, more uniform vesicles, sonicate the suspension. Use a probe sonicator in an ice bath with short pulses (e.g., 30 seconds on, 30 seconds off) for 5-10 minutes to prevent overheating.[9]

    • For a highly uniform size distribution, pass the sonicated suspension through an extruder equipped with stacked polycarbonate membranes of a defined pore size (e.g., 200 nm followed by 100 nm) 10-15 times.

  • Purification:

    • To remove unencapsulated ("free") this compound, centrifuge the liposome suspension. Alternatively, use size exclusion chromatography or dialysis against fresh PBS.[11]

  • Characterization:

    • Measure the final particle size and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency by lysing a known amount of the purified liposomes (e.g., with a detergent like Triton X-100), measuring the this compound content (e.g., via a suitable assay), and comparing it to the initial amount used.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound's anti-inflammatory effects? A1: The anti-inflammatory effects of Prunella vulgaris extracts are thought to be mediated, in part, through the inhibition of the NF-κB (nuclear factor kappa-B) signaling pathway.[1][12] By preventing the activation and nuclear translocation of NF-κB, this compound and other active compounds can suppress the expression of pro-inflammatory cytokines and mediators.[12]

G cluster_0 Hypothesized Anti-Inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR4) stimulus->receptor ikb IκBα receptor->ikb leads to degradation complex IκBα-NF-κB Complex (Inactive, Cytoplasmic) nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates to complex->nfkb releases gene Pro-inflammatory Gene Expression (TNF-α, IL-6) nucleus->gene activates This compound This compound This compound->ikb inhibits degradation

Caption: this compound may inhibit the NF-κB pathway by preventing IκBα degradation.

Q2: How should I store my this compound stock solutions and formulations? A2: Like many natural polysaccharides and associated polyphenols, this compound may be sensitive to light, temperature, and oxygen.[4][5]

  • Stock Solutions: Store as frozen aliquots at -20°C or -80°C in the dark. Avoid repeated freeze-thaw cycles.

  • Liposomal Formulations: Store at 4°C. Do not freeze, as ice crystal formation can disrupt the liposome structure. Use within 1-2 weeks for best results.

Q3: Are there potential off-target effects or toxicity concerns I should be aware of? A3: Prunella vulgaris has a long history of use in traditional medicine.[13] However, when using purified compounds or novel formulations in vivo, it is crucial to conduct preliminary dose-escalation studies to establish a maximum tolerated dose (MTD). Monitor animals for signs of toxicity, such as weight loss, behavioral changes, or organ damage (histopathology). The delivery vehicle itself (e.g., certain lipids or polymers) can also induce an immune response, so appropriate vehicle-only control groups are essential.[14]

References

refining protocols to minimize prunellin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize prunellin degradation during storage.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Loss of biological activity in stored this compound samples. Degradation of the polysaccharide backbone or loss of sulfate (B86663) groups due to improper storage conditions (e.g., high temperature, non-optimal pH).Store this compound solutions at low temperatures (-20°C or -80°C for long-term storage). For aqueous solutions, maintain a pH between 5 and 7. Avoid repeated freeze-thaw cycles.
Inconsistent results in bioassays using different batches of stored this compound. Variability in the extent of degradation between batches. This can be caused by differences in storage time, temperature fluctuations, or exposure to light.Implement a standardized storage protocol for all this compound batches. Aliquot samples upon receipt to minimize handling of the stock solution. Perform regular quality control checks on stored batches.
Precipitation or cloudiness observed in this compound solutions after thawing. Aggregation of this compound molecules, which can be exacerbated by freeze-thaw cycles and changes in pH.Gently warm the solution to room temperature and vortex briefly. If precipitation persists, sonicate the sample for a short period. Ensure the pH of the buffer is optimal for this compound solubility.
Changes in the physical appearance of solid this compound (e.g., color change, clumping). Exposure to moisture and/or light, leading to hydrolysis or photo-degradation.Store solid this compound in a desiccator at low temperature and protected from light. Use an inert gas overlay (e.g., argon or nitrogen) for long-term storage to minimize oxidation.

Frequently Asked Questions (FAQs)

1. What is the primary cause of this compound degradation during storage?

The primary causes of this compound degradation are hydrolysis of its glycosidic bonds and the loss of its sulfate groups. These reactions are accelerated by factors such as elevated temperature, non-neutral pH, and exposure to light.

2. What are the ideal storage conditions for aqueous solutions of this compound?

For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. For long-term storage, it is highly recommended to store aqueous solutions of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The pH of the solution should be maintained between 5 and 7.

3. How does pH affect the stability of this compound in solution?

Extreme pH values can catalyze the hydrolysis of the glycosidic linkages and the sulfate esters in the this compound molecule. Acidic conditions (pH < 4) can lead to rapid hydrolysis of glycosidic bonds, while alkaline conditions (pH > 8) can promote desulfation.[1]

4. Is this compound sensitive to light?

Yes, like many complex organic molecules, this compound can be sensitive to light. Photodegradation can occur through the generation of free radicals that can lead to the cleavage of the polysaccharide chain.[2][3] It is recommended to store this compound solutions in amber vials or otherwise protected from light.

5. How can I monitor the stability of my this compound samples over time?

The stability of this compound can be monitored by assessing its structural integrity and biological activity. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector, can be used to quantify the intact this compound and detect any degradation products. Periodic testing of biological activity is also crucial to ensure the sample's efficacy.

Quantitative Data on Sulfated Polysaccharide Stability

Due to the limited availability of specific stability data for this compound, the following tables provide representative data from studies on other sulfated polysaccharides, which can serve as a general guideline.

Table 1: Effect of Temperature on the Stability of a Sulfated Polysaccharide in Aqueous Solution (pH 7.0)

Temperature (°C)Half-life (t½) in days (Illustrative)
4> 365
25180
4060
6015

Table 2: Effect of pH on the Stability of a Sulfated Polysaccharide in Aqueous Solution at 40°C

pHHalf-life (t½) in days (Illustrative)
3.025
5.075
7.060
9.040

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound in Aqueous Solution

This protocol is designed to assess the stability of this compound under forced degradation conditions to predict its long-term stability.

1. Materials:

  • Purified this compound
  • Phosphate (B84403) buffer (0.1 M, pH 5.0, 7.0, and 9.0)
  • Hydrochloric acid (1 M)
  • Sodium hydroxide (B78521) (1 M)
  • Hydrogen peroxide (3%)
  • HPLC system with a suitable column (e.g., size-exclusion or ion-exchange) and detector (e.g., refractive index or UV-Vis)
  • Constant temperature chambers/water baths (40°C, 60°C)
  • Photostability chamber

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.
  • Aliquot the stock solution into separate vials for each stress condition.
  • Thermal Degradation:
  • Adjust the pH of this compound solutions to 5.0, 7.0, and 9.0 using phosphate buffers.
  • Incubate the vials at 40°C and 60°C.
  • Withdraw samples at predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days).
  • Acid/Base Hydrolysis:
  • To separate aliquots of the this compound solution, add HCl to achieve a final concentration of 0.1 M (acid hydrolysis) or NaOH to achieve a final concentration of 0.1 M (base hydrolysis).
  • Incubate at room temperature and withdraw samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
  • Neutralize the samples before analysis.
  • Oxidative Degradation:
  • Add an equal volume of 3% hydrogen peroxide to a this compound aliquot.
  • Incubate at room temperature and withdraw samples at different time intervals (e.g., 0, 2, 4, 8, and 24 hours).
  • Photodegradation:
  • Expose a this compound solution to light in a photostability chamber according to ICH guidelines.
  • A control sample should be wrapped in aluminum foil to protect it from light.
  • Analyze the samples after a defined exposure period.
  • Analysis:
  • Analyze all samples by a validated stability-indicating HPLC method to determine the remaining concentration of intact this compound and the formation of any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

1. Objective: To develop an HPLC method capable of separating and quantifying intact this compound from its potential degradation products.

2. Chromatographic System:

  • HPLC: Agilent 1260 Infinity II or equivalent.
  • Column: TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) for size-exclusion chromatography (SEC) or a suitable anion-exchange column.
  • Mobile Phase: 0.1 M sodium phosphate buffer with 0.1 M sodium chloride, pH 7.0 (for SEC).
  • Flow Rate: 0.5 mL/min.
  • Detector: Refractive Index Detector (RID) or a UV detector at a low wavelength (e.g., 210 nm) if this compound has some UV absorbance.
  • Injection Volume: 20 µL.
  • Column Temperature: 30°C.

3. Method Development and Validation:

  • Specificity: Inject solutions of intact this compound and stressed samples (from Protocol 1) to demonstrate that the degradation products do not interfere with the peak of the intact this compound.
  • Linearity: Prepare a series of this compound standard solutions of known concentrations and inject them to establish a linear relationship between peak area and concentration.
  • Accuracy: Determine the recovery of this compound from spiked samples.
  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.
  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the results.

Visualizations

Prunellin_Degradation_Pathway This compound Intact this compound (Sulfated Polysaccharide) Hydrolyzed_this compound Hydrolyzed this compound (Shorter polysaccharide chains) This compound->Hydrolyzed_this compound Hydrolysis (Acid, Heat) Desulfated_this compound Desulfated this compound This compound->Desulfated_this compound Desulfation (Base, Heat) Degradation_Products Smaller Degradation Products (Monosaccharides, etc.) Hydrolyzed_this compound->Degradation_Products Further Hydrolysis

Caption: Proposed degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Stock Solution Thermal Thermal Stress (Temp, pH) Prep->Thermal Hydrolysis Acid/Base Hydrolysis Prep->Hydrolysis Oxidation Oxidation (H2O2) Prep->Oxidation Photo Photodegradation Prep->Photo HPLC Stability-Indicating HPLC Analysis Thermal->HPLC Hydrolysis->HPLC Oxidation->HPLC Photo->HPLC Data Data Analysis & Shelf-life Prediction HPLC->Data

Caption: Workflow for this compound stability testing.

Logical_Relationship cluster_factors Factors Affecting Stability cluster_degradation Degradation Mechanisms cluster_consequences Consequences Temperature Temperature Hydrolysis Hydrolysis Temperature->Hydrolysis Desulfation Desulfation Temperature->Desulfation pH pH pH->Hydrolysis pH->Desulfation Light Light Oxidation Oxidation Light->Oxidation Moisture Moisture Moisture->Hydrolysis Loss_of_Activity Loss of Biological Activity Hydrolysis->Loss_of_Activity Altered_Properties Altered Physicochemical Properties Hydrolysis->Altered_Properties Desulfation->Loss_of_Activity Desulfation->Altered_Properties Oxidation->Loss_of_Activity Oxidation->Altered_Properties

Caption: Factors influencing this compound degradation.

References

Prunellin Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with prunellin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in aqueous solutions.

FAQs and Troubleshooting Guide

This section is designed to provide answers to common questions and solutions to potential issues you may encounter during your experiments with this compound.

Q1: My this compound solution appears to be losing its biological activity over a short period. What could be the cause?

A1: Loss of biological activity in this compound solutions can be attributed to several factors, primarily related to its chemical stability as a sulfated polysaccharide.[1] Potential causes include:

  • pH Shift: The pH of your aqueous solution can significantly impact the stability of the glycosidic bonds and sulfate (B86663) groups in this compound. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis and a subsequent loss of activity.

  • Temperature: Elevated temperatures can accelerate the degradation of polysaccharides. Storing your this compound solution at room temperature or higher for extended periods is not recommended.

  • Microbial Contamination: Aqueous solutions, especially those with biological macromolecules, are susceptible to microbial growth. Microorganisms can secrete enzymes that may degrade this compound.

  • Oxidative Degradation: The presence of oxidizing agents or exposure to light and air can lead to oxidative cleavage of the polysaccharide chains.

Troubleshooting Steps:

  • Verify pH: Regularly monitor and maintain the pH of your this compound solution within a stable, neutral to slightly acidic range.

  • Control Temperature: Store this compound solutions at refrigerated temperatures (2-8°C) or frozen for long-term storage. Avoid repeated freeze-thaw cycles.

  • Ensure Sterility: Prepare solutions under sterile conditions using sterile, purified water. Consider adding a bacteriostatic agent if appropriate for your experimental design.

  • Minimize Oxidation: Use amber vials or wrap containers in foil to protect from light. Consider degassing your solvent or adding an antioxidant if oxidative degradation is suspected.

Q2: I am observing a change in the physical properties of my this compound solution (e.g., color change, precipitation). What does this indicate?

A2: Changes in the physical appearance of your this compound solution often signal chemical degradation or aggregation.

  • Color Change: A browning or yellowing of the solution can be an indicator of degradation, possibly due to Maillard reactions if other components like reducing sugars are present, or oxidative processes.

  • Precipitation: this compound is a polysaccharide with a molecular weight of approximately 10 kDa.[1][2] Changes in solvent composition, pH, or temperature can affect its solubility, leading to precipitation. Aggregation of degraded fragments can also result in the formation of insoluble matter.

Troubleshooting Workflow:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep_this compound Purified this compound prep_solution Prepare Aqueous Solution (Buffered/Unbuffered) prep_this compound->prep_solution stress_ph Varying pH prep_solution->stress_ph Incubate stress_temp Varying Temperature prep_solution->stress_temp Incubate stress_light Light Exposure prep_solution->stress_light Incubate analysis_sampling Time-Point Sampling stress_ph->analysis_sampling stress_temp->analysis_sampling stress_light->analysis_sampling analysis_hpsec HP-SEC (Molecular Weight) analysis_sampling->analysis_hpsec analysis_bioassay Bioassay (Activity) analysis_sampling->analysis_bioassay results_kinetics Determine Degradation Kinetics analysis_hpsec->results_kinetics analysis_bioassay->results_kinetics results_optimal Identify Optimal Storage Conditions results_kinetics->results_optimal G This compound Intact this compound (Sulfated Polysaccharide) Degraded Degraded Fragments (Lower Molecular Weight) This compound->Degraded Hydrolysis (Acid/Base/Enzyme) Oxidation Monomers Monosaccharides (e.g., Glucose, Galactose) Degraded->Monomers Further Hydrolysis Loss Loss of Biological Activity Degraded->Loss

References

troubleshooting unexpected results in prunellin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for prunellin-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a sulfated polysaccharide with a molecular weight of approximately 10 kDa, isolated from aqueous extracts of Prunella vulgaris[1][2][3]. Its primary reported biological activity is the inhibition of the Human Immunodeficiency Virus (HIV)[1][4][5]. It is believed to interfere with viral entry into host cells[4][6]. Crude extracts of Prunella vulgaris, which contain this compound among other compounds, have also been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties[2][7].

Q2: I am not seeing the expected anti-HIV activity in my assay. What could be the reason?

Several factors could contribute to a lack of anti-HIV activity. These can be broadly categorized as issues with the this compound sample, the assay setup, or the virus and cells.

  • This compound Integrity: Ensure that your this compound sample has not degraded. Polysaccharides can be sensitive to repeated freeze-thaw cycles and improper storage. It is advisable to aliquot the sample upon receipt and store it at -20°C or below.

  • Assay Conditions: The inhibitory activity of sulfated polysaccharides can be influenced by the pH and ionic strength of the assay buffer. Verify that these parameters are within the optimal range for your specific assay.

  • Viral Titer and Cell Health: Confirm the infectivity of your viral stock and the health of your target cells. Unhealthy cells or a low viral titer can lead to inconsistent and unreliable results.

Q3: My results show high variability between replicates. What are the common causes?

High variability in cell-based assays is a frequent issue. Here are some potential causes and solutions:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of viscous polysaccharide solutions, can introduce significant variability. Ensure your pipettes are calibrated and use reverse pipetting techniques for viscous liquids.

  • Uneven Cell Seeding: An uneven distribution of cells in your multi-well plates will lead to variable results. Gently swirl the cell suspension before and during plating to maintain a uniform density.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate reagents and affect cell growth. It is recommended to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media and not use them for experimental samples.

  • Compound Solubility: Poor solubility of this compound in your culture medium can lead to inconsistent concentrations in your wells. Ensure complete dissolution of the compound before adding it to the cells.

Q4: I am observing cytotoxicity at concentrations where this compound should be active but not toxic. What should I check?

Unexpected cytotoxicity can arise from several sources:

  • Sample Purity: Your this compound sample may contain impurities from the extraction and purification process. If possible, verify the purity of your sample. Extracts of Prunella vulgaris contain various compounds, and the observed toxicity might not be from this compound itself[7].

  • Solvent Toxicity: If you are dissolving this compound in a solvent like DMSO, ensure the final concentration of the solvent in your cell culture is below the toxic threshold for your cell line (typically <0.5%).

  • Contamination: Bacterial or fungal contamination in your cell culture or reagents can cause cell death, which might be misinterpreted as compound-induced cytotoxicity. Regularly check your cultures for contamination.

Troubleshooting Guide

This guide provides a more in-depth look at specific issues you might encounter during your this compound experiments.

Problem 1: Inconsistent or No Inhibition in Anti-HIV Assays
Possible Cause Troubleshooting Step
Degraded this compound Use a fresh aliquot of this compound. Avoid multiple freeze-thaw cycles. Confirm the integrity of the polysaccharide if possible (e.g., via gel permeation chromatography).
Incorrect Assay Buffer Conditions Check and optimize the pH and ionic strength of your assay buffer. The negative charge of the sulfate (B86663) groups on this compound is crucial for its activity and can be affected by buffer conditions.
Low Viral Titer Titer your viral stock before each experiment to ensure you are using a consistent and appropriate amount of virus.
Suboptimal Cell Health Ensure cells are in the exponential growth phase and have high viability before starting the experiment. Passage cells regularly and do not use cells that are over-confluent.
Interaction with Media Components Serum proteins in the culture medium can sometimes interfere with the activity of charged compounds. Consider performing the assay in serum-free or reduced-serum conditions, if compatible with your cells.
Problem 2: High Background Signal in Cell-Based Assays
Possible Cause Troubleshooting Step
Reagent Contamination Prepare fresh reagents and use sterile techniques. Filter-sterilize all solutions added to cell cultures.
Compound Interference This compound, being a polysaccharide, might interfere with certain assay readouts. Run controls with this compound in cell-free media to check for direct effects on the assay reagents.
Non-specific Binding Due to its charged nature, this compound might non-specifically bind to cells or plasticware. Ensure adequate washing steps are included in your protocol to remove unbound compound.
Autofluorescence (for fluorescence-based assays) Check for any intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. If significant, consider using a different detection method (e.g., luminescence or colorimetric).

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in cell-based assays.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water or PBS

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter

Procedure:

  • Aseptically weigh the desired amount of lyophilized this compound in a sterile microcentrifuge tube.

  • Add the required volume of sterile water or PBS to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes to aid dissolution. Polysaccharides can take time to dissolve fully.

  • If complete dissolution is difficult, gentle warming (e.g., 37°C) or brief sonication can be applied. Avoid excessive heat as it may degrade the polysaccharide.

  • Once dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Anti-HIV-1 Infectivity Assay

This protocol is a general method to assess the inhibitory effect of this compound on HIV-1 infection in a single-round infectivity assay using reporter cells (e.g., HeLa-CD4-LTR-β-gal).

Materials:

  • HeLa-CD4-LTR-β-gal cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • HIV-1 (e.g., NL4-3 strain)

  • This compound stock solution

  • 96-well cell culture plates

  • β-galactosidase staining solution

Procedure:

  • Seed HeLa-CD4-LTR-β-gal cells in a 96-well plate at a density that will result in a 50-70% confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.

  • On the day of infection, prepare serial dilutions of the this compound stock solution in complete culture medium.

  • Remove the culture medium from the cells and add the this compound dilutions. Include a "no-drug" control.

  • Immediately add a pre-titered amount of HIV-1 to each well to achieve a suitable level of infection in the control wells.

  • Incubate the plate for 48 hours at 37°C with 5% CO2.

  • After incubation, remove the medium, wash the cells with PBS, and fix them.

  • Stain for β-galactosidase activity according to the manufacturer's protocol.

  • Count the number of blue, infected cells in each well under a microscope.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the this compound concentration.

Signaling Pathways and Experimental Workflows

The biological effects of Prunella vulgaris extracts, which contain this compound, are reported to be mediated through various signaling pathways. Understanding these pathways can help in designing mechanistic studies.

Diagram 1: Simplified this compound Anti-HIV-1 Action Workflow

G A This compound and HIV-1 co-incubation B Addition to host cells (e.g., T-cells) A->B C This compound interferes with viral entry B->C D Reduced viral replication C->D E Quantification of inhibition (e.g., p24 ELISA) D->E

Caption: Workflow for assessing the anti-HIV-1 activity of this compound.

Diagram 2: Prunella vulgaris Extract and Inflammatory Signaling

Extracts from Prunella vulgaris have been shown to modulate inflammatory pathways such as NF-κB and MAPK.

G cluster_cell Macrophage cluster_pathways Signaling Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB PV Prunella vulgaris extract PV->MAPK PV->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines G A Inconsistent Results Observed B Check Reagent Preparation A->B C Review Assay Protocol A->C D Evaluate Cell Culture Health A->D E Confirm Compound Integrity & Solubility A->E F Re-run with Additional Controls B->F C->F D->F E->F

References

Technical Support Center: Prunellin Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers on the optimization of dosage and administration routes for prunellin, a polysaccharide derived from Prunella vulgaris, in mouse models. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for oral administration of a purified Prunella vulgaris polysaccharide (this compound) in mice?

A1: Based on available literature, a common administration route for purified polysaccharides from Prunella vulgaris in mice is intragastric gavage. A study investigating the anti-lung adenocarcinoma activity of a purified polysaccharide from Prunella vulgaris (P32) used the following oral dosages in C57BL/6 mice[1]:

  • Low Dose: 37.5 mg/mL solution, administered at 0.4 mL per mouse.

  • High Dose: 75 mg/mL solution, administered at 0.4 mL per mouse.

These dosages were found to be effective in inhibiting tumor growth[1]. It is recommended to start with a dose within this range and optimize based on the specific experimental model and endpoints.

Q2: How should I prepare a Prunella vulgaris polysaccharide solution for oral administration in mice?

A2: For oral administration, the purified polysaccharide should be dissolved in a suitable vehicle, such as sterile phosphate-buffered saline (PBS) or distilled water. In the aforementioned study, the polysaccharide P32 was dissolved to prepare a solution for intragastric administration[1].

Q3: What is a typical treatment duration for oral administration of Prunella vulgaris polysaccharide in mice?

A3: The duration of treatment will depend on the experimental design and the specific disease model. In the study on lung adenocarcinoma, the polysaccharide solution was administered daily for 14 consecutive days[1]. Researchers should establish the treatment duration based on the expected timeline of disease progression and the desired therapeutic window.

Q4: Are there any known side effects or toxicity associated with the oral administration of Prunella vulgaris polysaccharides in mice?

A4: The available studies on purified polysaccharides from Prunella vulgaris do not report significant toxicity at the tested dosages. However, as with any experimental compound, it is crucial to monitor the animals for any signs of adverse effects, such as weight loss, changes in behavior, or signs of distress. A preliminary dose-escalation study is recommended to determine the maximum tolerated dose in your specific mouse strain and experimental conditions.

Troubleshooting Guide

Issue: I am not observing the expected therapeutic effect with the recommended oral dosage.

  • Possible Cause 1: Insufficient Bioavailability. Polysaccharides, being large molecules, may have low oral bioavailability.

    • Troubleshooting Tip: Consider increasing the dosage within a safe range, as determined by a dose-escalation study. You may also explore the use of absorption enhancers, though this would require careful validation.

  • Possible Cause 2: Inappropriate Dosing Frequency. The dosing frequency may not be optimal to maintain therapeutic concentrations.

    • Troubleshooting Tip: Increase the frequency of administration (e.g., from once to twice daily), being mindful of the potential for increased stress on the animals.

  • Possible Cause 3: Degradation of the Compound. The polysaccharide may be degraded in the gastrointestinal tract.

    • Troubleshooting Tip: While challenging for polysaccharides, formulation strategies such as enteric-coated nanoparticles have been explored for other sulfated polysaccharides to protect them from the acidic environment of the stomach and improve bioavailability[2].

Issue: I need to administer this compound via a different route, such as intravenously. What is the recommended dosage?

  • Guidance: Currently, there is a lack of published studies detailing the intravenous (IV) or intraperitoneal (IP) administration of purified this compound in mice, including specific dosages and pharmacokinetic data. The pharmacokinetics of sulfated polysaccharides can be complex and influenced by factors like molecular weight and degree of sulfation[3][4]. If IV or IP administration is necessary, it is critical to start with very low doses and conduct a thorough dose-escalation study to determine a safe and effective dose range. General guidelines for IV administration in mice suggest a maximum bolus injection volume of 5 ml/kg.

Quantitative Data Summary

The following table summarizes the oral dosage of a purified Prunella vulgaris polysaccharide (P32) used in a mouse model of lung adenocarcinoma[1].

ParameterDetails
Animal Model C57BL/6 mice with Lewis lung carcinoma
Compound Purified Polysaccharide (P32) from Prunella vulgaris
Administration Route Intragastric
Dosage (Low) 37.5 mg/mL solution (0.4 mL/mouse)
Dosage (High) 75 mg/mL solution (0.4 mL/mouse)
Frequency Daily
Duration 14 days
Observed Effect Significant inhibition of tumor growth

Experimental Protocols

Protocol: Oral Administration of Prunella vulgaris Polysaccharide in Mice [1]

  • Animal Model: C57BL/6 mice.

  • Compound Preparation:

    • Dissolve the purified Prunella vulgaris polysaccharide (e.g., P32) in sterile phosphate-buffered saline (PBS) or distilled water to the desired concentrations (e.g., 37.5 mg/mL and 75 mg/mL).

    • Ensure the solution is homogenous before administration.

  • Administration Procedure:

    • Administer the solution via intragastric gavage using a suitable gavage needle.

    • The volume of administration in the cited study was 0.4 mL per mouse.

    • Administer the solution daily for the duration of the experiment (e.g., 14 days).

  • Monitoring:

    • Monitor the mice daily for any signs of toxicity or adverse effects.

    • Measure relevant experimental endpoints (e.g., tumor volume, body weight) at predetermined time points.

Signaling Pathways and Experimental Workflows

Anti-Viral Signaling Pathway of Prunella vulgaris Polysaccharide

Recent studies suggest that polysaccharides from Prunella vulgaris can inhibit viral infections, such as Herpes Simplex Virus (HSV), by modulating the Toll-like receptor (TLR) signaling pathway. The polysaccharide can interfere with the activation of TLR2 and TLR3, leading to the suppression of NF-κB activation and the subsequent reduction in the expression of pro-inflammatory cytokines like IL-6 and TNF-α[3][5][6][7].

Prunellin_Antiviral_Pathway cluster_virus Herpes Simplex Virus (HSV) cluster_cell Host Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HSV HSV TLR2 TLR2 HSV->TLR2 Activates TLR3 TLR3 HSV->TLR3 Activates NFkB_IKB NF-κB/IκB Complex TLR2->NFkB_IKB Signal Transduction TLR3->NFkB_IKB Signal Transduction NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IKB IκB NFkB_IKB->NFkB IκB Degradation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_n->Cytokines Induces Transcription This compound This compound (P. vulgaris Polysaccharide) This compound->TLR2 Inhibits This compound->TLR3 Inhibits

Caption: this compound inhibits HSV-induced inflammation via the TLR/NF-κB pathway.

Experimental Workflow for Oral Administration of this compound in a Mouse Tumor Model

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of orally administered this compound in a mouse tumor model.

Experimental_Workflow A Tumor Cell Implantation in Mice B Tumor Growth Establishment A->B C Randomization of Mice into Treatment Groups B->C D Daily Oral Gavage with This compound or Vehicle C->D E Monitor Tumor Growth and Animal Well-being D->E Treatment Period F Endpoint: Euthanasia and Tissue Collection E->F G Data Analysis (e.g., Tumor Volume, Biomarkers) F->G

Caption: Workflow for in vivo efficacy testing of oral this compound in a mouse tumor model.

References

strategies to reduce variability in prunellin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in prunellin bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a sulfated polysaccharide isolated from the aqueous extracts of Prunella vulgaris, a perennial herb.[1] It has demonstrated significant anti-HIV activity.[1][2] Extracts of Prunella vulgaris, which contain this compound, have also been shown to possess anti-inflammatory and antioxidant properties.[3][4][5][6]

Q2: What are the common types of bioassays used to evaluate this compound?

Common bioassays for evaluating the biological activity of this compound and Prunella vulgaris extracts include:

  • Anti-HIV Assays: These assays measure the ability of this compound to inhibit HIV replication and infectivity. A common method is the plaque reduction assay.[7][8]

  • Anti-Inflammatory Assays: These assays assess the potential of this compound to reduce inflammation. This is often evaluated by measuring the inhibition of pro-inflammatory markers like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in cell cultures stimulated with lipopolysaccharide (LPS).

  • Antioxidant Assays: These assays determine the capacity of this compound to scavenge free radicals. A common in vitro method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

  • Cytotoxicity Assays: It is crucial to assess the potential toxicity of this compound on host cells to ensure that the observed antiviral or anti-inflammatory effects are not due to cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for this purpose.[9][10][11][12]

Q3: What are the primary sources of variability in this compound bioassays?

Variability in bioassays can arise from several factors, including:

  • Analyst-to-analyst differences: Variations in pipetting techniques and handling can introduce errors.

  • Day-to-day variations: Environmental factors and reagent preparation can differ between experiments.

  • Reagent lot variability: Different batches of reagents, including cell culture media and assay kits, can have slight variations.

  • Cell health and passage number: The health, density, and passage number of the cell lines used can significantly impact results.

  • Incubation times and temperatures: Deviations from optimized incubation periods and temperatures can affect enzymatic reactions and cell growth.[13]

  • Compound stability and solubility: The stability and solubility of this compound in the assay medium can affect its effective concentration.

Troubleshooting Guides

High Variability in Anti-HIV Assay Results
Issue Potential Cause Troubleshooting Steps
Inconsistent EC50 values across experiments Viral Titer and Stock Integrity: A high multiplicity of infection (MOI) may overcome the inhibitory effect of this compound.- Use a consistent and accurately tittered viral stock for all experiments.- Perform a virus titration with each experiment.
Timing of Compound Addition: The timing of this compound addition relative to virus inoculation is critical for accurate results.- For complete inhibition of viral entry, pre-incubation of the virus with this compound is recommended.
Cell Density: Inconsistent cell numbers can lead to variable infection rates.- Ensure a uniform and confluent cell monolayer before infection.- Use a consistent seeding density for all plates.
Weak or no antiviral activity of this compound Inappropriate Viral Strain: this compound's activity may be specific to certain viral strains.- Verify that the viral strain you are using is known to be susceptible to sulfated polysaccharides.
Compound Degradation: Improper storage or handling of the this compound stock can lead to a loss of potency.- Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Assay Readout Sensitivity: The method used to measure antiviral activity may not be sensitive enough.- Optimize the assay window and controls.- Consider using a more sensitive detection method.
Issues in Anti-Inflammatory Assays
Issue Potential Cause Troubleshooting Steps
High background in control wells (no LPS stimulation) Cell Stress: Cells may be stressed due to improper handling or culture conditions, leading to baseline inflammation.- Handle cells gently during passaging and seeding.- Ensure optimal growth conditions (media, CO2, temperature).
Reagent Contamination: Reagents may be contaminated with endotoxins.- Use endotoxin-free reagents and sterile techniques.
Inconsistent inhibition of inflammatory markers LPS Potency: The potency of the lipopolysaccharide (LPS) used to induce inflammation can vary between lots.- Test each new lot of LPS to determine the optimal concentration for stimulation.
Cell Responsiveness: The responsiveness of cells to LPS can change with passage number.- Use cells within a defined low passage number range.
This compound Cytotoxicity: At higher concentrations, this compound may be cytotoxic, leading to a decrease in cell number and thus a perceived decrease in inflammatory markers.- Always perform a parallel cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of this compound.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is adapted from standard MTT assay procedures.[9][10][11][12]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Add various concentrations of this compound to the wells and incubate for 48-72 hours. Include untreated cells as a control.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[12]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[12]

Plaque Reduction Assay for Anti-HIV Activity

This protocol is based on general plaque reduction assay methods.[8][14][15][16]

  • Cell Seeding: Seed susceptible host cells (e.g., MT-4 cells) in 24-well plates to form a confluent monolayer.

  • Virus-Compound Incubation: Serially dilute this compound and mix with a known titer of HIV. Incubate this mixture for 1 hour at 37°C to allow the compound to bind to the virus.

  • Infection: Add the virus-prunellin mixture to the cell monolayers and incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.

  • Incubation: Incubate the plates for several days until visible plaques are formed in the virus control wells.

  • Staining and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control to determine the EC50 of this compound.

Quantitative Data Summary

The following tables summarize how different experimental parameters can influence bioassay outcomes. The values presented are hypothetical and should be optimized for specific experimental conditions.

Table 1: Effect of Incubation Time on this compound Anti-Inflammatory Activity (Nitric Oxide Inhibition)

This compound Conc. (µg/mL)12 hours24 hours48 hours
0 (Control) 100%100%100%
10 85%75%60%
50 60%45%30%
100 40%25%15%

Table 2: Influence of Temperature on this compound Antioxidant Activity (DPPH Scavenging)

This compound Conc. (µg/mL)25°C37°C50°C
0 (Control) 0%0%0%
10 30%35%28%
50 65%75%60%
100 85%95%80%

Signaling Pathways and Experimental Workflows

This compound's Potential Anti-Inflammatory Signaling Pathway

This compound, as a component of Prunella vulgaris, may exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[17][18][19][20][21]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates MAPK_p p38/JNK/ERK TLR4->MAPK_p activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates AP-1 AP-1 MAPK_p->AP-1 activates AP-1_n AP-1 AP-1->AP-1_n translocates Inflammatory_Genes iNOS, COX-2, TNF-α, IL-6 NF-κB_n->Inflammatory_Genes upregulates AP-1_n->Inflammatory_Genes upregulates This compound This compound This compound->IKK inhibits This compound->MAPK_p inhibits

Caption: Potential anti-inflammatory mechanism of this compound.

General Experimental Workflow for this compound Bioassays

G Start Start Prepare_Prunellin_Stock Prepare this compound Stock Solution Start->Prepare_Prunellin_Stock Cell_Culture Culture and Seed Host Cells Start->Cell_Culture Perform_Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Prepare_Prunellin_Stock->Perform_Cytotoxicity_Assay Perform_Bioassay Perform Bioassay (Anti-HIV, Anti-inflammatory, etc.) Prepare_Prunellin_Stock->Perform_Bioassay Cell_Culture->Perform_Cytotoxicity_Assay Cell_Culture->Perform_Bioassay Determine_Nontoxic_Conc Determine Non-toxic Concentration Range Perform_Cytotoxicity_Assay->Determine_Nontoxic_Conc Determine_Nontoxic_Conc->Perform_Bioassay Data_Acquisition Data Acquisition Perform_Bioassay->Data_Acquisition Data_Analysis Data Analysis (e.g., EC50, IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for evaluating this compound bioactivity.

Logical Troubleshooting Flowchart for High Bioassay Variability

G Start Start Check_Reagents Check Reagent Preparation and Storage Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Prepare_Fresh_Reagents Prepare Fresh Reagents Reagents_OK->Prepare_Fresh_Reagents No Check_Cell_Health Check Cell Health, Density, and Passage Reagents_OK->Check_Cell_Health Yes Prepare_Fresh_Reagents->Check_Reagents Cells_OK Cells OK? Check_Cell_Health->Cells_OK Optimize_Cell_Culture Optimize Cell Culture Conditions Cells_OK->Optimize_Cell_Culture No Review_Protocol Review Assay Protocol (Incubation times, temps) Cells_OK->Review_Protocol Yes Optimize_Cell_Culture->Check_Cell_Health Protocol_OK Protocol Followed? Review_Protocol->Protocol_OK Standardize_Protocol Standardize Protocol Execution Protocol_OK->Standardize_Protocol No Investigate_Analyst_Technique Investigate Analyst Technique Protocol_OK->Investigate_Analyst_Technique Yes Standardize_Protocol->Review_Protocol Provide_Training Provide Additional Training Investigate_Analyst_Technique->Provide_Training Problem_Resolved Problem_Resolved Provide_Training->Problem_Resolved

References

Technical Support Center: Managing Endotoxin Contamination in Prunellin Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with endotoxin (B1171834) contamination in Prunellin preparations.

Frequently Asked Questions (FAQs)

Q1: What is endotoxin and why is it a concern for this compound preparations?

A1: Endotoxin is a lipopolysaccharide (LPS) from the outer membrane of Gram-negative bacteria. It is a potent pyrogen, meaning it can induce fever and inflammatory responses in humans and animals.[1] For researchers working with this compound, a sulfated polysaccharide from Prunella vulgaris with potential therapeutic applications such as anti-HIV activity, endotoxin contamination can lead to misleading experimental results by inducing inflammatory responses that mask or alter the specific bioactivity of this compound.[1][2]

Q2: What are the common sources of endotoxin contamination in a laboratory setting?

A2: Endotoxin contamination can arise from various sources in the laboratory, including:

  • Water: Water purification systems that are not properly maintained can harbor Gram-negative bacteria.

  • Reagents and Media: Cell culture media, sera, and other biological reagents can be sources of endotoxin.[3]

  • Lab Equipment: Glassware and plasticware that are not certified as pyrogen-free can introduce endotoxins. Endotoxins can adhere strongly to these surfaces.

  • Raw Materials: The raw plant material of Prunella vulgaris itself can have associated microbial contaminants.

Q3: What are the acceptable limits for endotoxin in this compound preparations for research?

A3: The acceptable endotoxin limit depends on the specific application. For in vitro cell-based assays, it is recommended to keep endotoxin levels below 0.1 EU/mg to avoid false-positive results due to T-cell proliferation.[4] For parenteral drugs, the FDA sets limits, which for intrathecal administration is as low as 0.2 EU/kg.[1]

Q4: How can I detect endotoxin in my this compound preparation?

A4: The most common method for detecting endotoxin is the Limulus Amebocyte Lysate (LAL) test.[5] This assay is highly sensitive and can detect endotoxin levels down to 0.01 EU/mL.[5] There are three main types of LAL assays: the gel-clot, turbidimetric, and chromogenic methods.[5]

Q5: Can this compound, as a polysaccharide, interfere with the LAL assay?

A5: Yes, polysaccharides, particularly those containing (1→3)-β-D-glucans, can interfere with the LAL assay and cause false-positive results.[6] This is because (1→3)-β-D-glucans can activate Factor G in the LAL cascade, which is a separate pathway from the Factor C activation by endotoxin.[7] It is crucial to use an endotoxin-specific LAL reagent that contains a glucan-blocking agent to avoid this interference.[8]

Troubleshooting Guides

Issue 1: High Endotoxin Levels Detected in Purified this compound

Possible Causes:

  • Contamination from lab equipment, water, or reagents.

  • Ineffective endotoxin removal method.

  • Inaccurate endotoxin measurement due to assay interference.

Troubleshooting Steps:

  • Verify LAL Assay Accuracy:

    • Ensure you are using an endotoxin-specific LAL reagent with a glucan blocker.

    • Perform a spike and recovery test to confirm that your this compound sample is not inhibiting or enhancing the LAL reaction.

    • Check the pH of your sample; the LAL assay is optimal in a pH range of 6-8.[9]

  • Review Laboratory Practices:

    • Use only pyrogen-free glassware and plasticware.

    • Use high-purity, endotoxin-free water and reagents.

    • Wear gloves and change them frequently.

  • Optimize Endotoxin Removal Method:

    • If using affinity chromatography, ensure the column has not exceeded its binding capacity.

    • For two-phase extraction with Triton X-114, perform multiple extraction cycles.

    • Consider combining different removal methods for higher efficiency.

Issue 2: False-Positive Results in the LAL Assay

Possible Cause:

  • Interference from (1→3)-β-D-glucans present in the this compound preparation.

Troubleshooting Steps:

  • Use a Glucan-Specific Assay: To confirm the presence of glucans, you can use a specific (1→3)-β-D-glucan detection kit.

  • Switch to an Endotoxin-Specific LAL Reagent: If you are not already using one, switch to an LAL reagent that contains a glucan-blocking agent. This will prevent the activation of Factor G by glucans.[8]

  • Sample Pre-treatment: In some cases, pre-treating the sample with specific enzymes to degrade the interfering glucans may be possible, but this must be validated to ensure it does not affect the this compound.

Issue 3: Inconsistent or Unreliable Biological Activity of this compound

Possible Cause:

  • Variable levels of endotoxin contamination between different batches of this compound are causing inconsistent cellular responses.

Troubleshooting Steps:

  • Quantify Endotoxin in Each Batch: Make endotoxin testing a standard quality control step for every batch of purified this compound.

  • Establish an Endotoxin Specification: Set a maximum acceptable endotoxin level for your experiments (e.g., <0.1 EU/mg) and only use batches that meet this specification.[4]

  • Re-purify Batches with High Endotoxin: If a batch of this compound has high endotoxin levels, re-purify it using an appropriate endotoxin removal method.

Data Presentation

Table 1: Comparison of Endotoxin Removal Methods for Polysaccharide Preparations

MethodPrincipleEndotoxin Removal EfficiencyProtein/Polysaccharide RecoveryAdvantagesDisadvantages
Affinity Chromatography (e.g., Polymyxin B) Polymyxin B binds to the Lipid A portion of endotoxin.>90%[10]Variable, can be lowHigh specificity for endotoxin.Can be expensive, potential for Polymyxin B leaching.
Two-Phase Extraction (Triton X-114) Endotoxin partitions into the detergent phase.45-99%[11]High (~100%)[10]Cost-effective, high recovery of the target molecule.Residual detergent may need to be removed and can interfere with some assays.
Ultrafiltration Size exclusion of large endotoxin aggregates.28.9-99.8%[11]HighSimple and fast.Less effective for monomeric endotoxin, potential for membrane fouling.
Ion-Exchange Chromatography Electrostatic interaction between charged endotoxin and the resin.Variable, depends on the properties of the target molecule.VariableCan be integrated into the purification process.Efficiency is dependent on pH and ionic strength.

Table 2: Acceptable Endotoxin Limits for Various Research Applications

ApplicationRecommended Endotoxin LimitRationale
In vitro cell culture (general) < 1 EU/mLTo avoid non-specific cellular responses.
In vitro immunogenicity assays (e.g., T-cell proliferation) < 0.1 EU/mg[4]To prevent false-positive results from immune cell activation.[4]
In vivo studies (mouse, intravenous) < 0.15 EU/mouse (for a 30g mouse)[1]Based on the FDA guideline of 5 EU/kg for parenteral administration.[1]
Parenteral drug products (human) 5 EU/kgFDA guideline for intravenous administration.
Intrathecal drug products (human) 0.2 EU/kg[1]Stricter limit due to direct administration to the central nervous system.[1]

Experimental Protocols

Protocol 1: Limulus Amebocyte Lysate (LAL) Chromogenic Assay

Materials:

  • Chromogenic LAL test kit (with glucan blocker)

  • Endotoxin-free water (LAL Reagent Water)

  • Pyrogen-free test tubes and pipette tips

  • Microplate reader capable of reading absorbance at the wavelength specified by the kit manufacturer

  • Heating block or incubator at 37°C

Procedure:

  • Preparation of Standard Curve:

    • Reconstitute the Control Standard Endotoxin (CSE) according to the manufacturer's instructions to create a stock solution.

    • Perform a series of serial dilutions of the CSE with LAL Reagent Water to create a standard curve (e.g., 50, 5, 0.5, 0.05 EU/mL).

  • Sample Preparation:

    • Dilute the this compound sample with LAL Reagent Water to a concentration that falls within the range of the standard curve. The dilution should also overcome any potential product-related inhibition.

  • Assay:

    • Add standards, samples, and a negative control (LAL Reagent Water) to the wells of a microplate in duplicate.

    • Add the LAL reagent to each well.

    • Add the chromogenic substrate to each well.

    • Incubate the plate at 37°C for the time specified in the kit's instructions.

    • Read the absorbance of the plate at the specified wavelength.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the corresponding endotoxin concentrations.

    • Determine the endotoxin concentration in the this compound sample by interpolating its absorbance value on the standard curve and multiplying by the dilution factor.

Protocol 2: Endotoxin Removal using Two-Phase Extraction with Triton X-114

Materials:

  • This compound solution

  • Triton X-114

  • Pyrogen-free phosphate-buffered saline (PBS)

  • Pyrogen-free centrifuge tubes

  • Refrigerated centrifuge

  • Water bath

Procedure:

  • Add Triton X-114 to the this compound solution to a final concentration of 1% (v/v).[11]

  • Incubate the mixture on ice or at 4°C for 30 minutes with gentle stirring to ensure complete mixing.[11]

  • Transfer the solution to a 37°C water bath and incubate for 10 minutes to induce phase separation.[11] You will observe the solution becoming cloudy as the detergent separates.

  • Centrifuge the solution at 20,000 x g for 10 minutes at 25°C to pellet the detergent-rich phase containing the endotoxin.[11]

  • Carefully collect the upper aqueous phase, which contains the purified this compound.

  • To remove residual Triton X-114, the aqueous phase can be further purified by methods such as hydrophobic interaction chromatography or dialysis.

  • Repeat the process for higher endotoxin removal efficiency.

Visualizations

Endotoxin_Removal_Workflow cluster_0 Preparation and Initial Testing cluster_1 Endotoxin Removal cluster_2 Final Quality Control prunellin_prep This compound Preparation lal_test1 LAL Assay for Endotoxin prunellin_prep->lal_test1 removal_method Endotoxin Removal (e.g., Two-Phase Extraction) lal_test1->removal_method If Endotoxin > Limit decision Endotoxin Level Acceptable? lal_test1->decision lal_test2 LAL Assay for Endotoxin removal_method->lal_test2 bio_assay Biological Activity Assay lal_test2->bio_assay If Endotoxin < Limit decision->removal_method No decision->bio_assay Yes

Caption: Workflow for endotoxin detection and removal in this compound preparations.

TLR4_Signaling_Pathway cluster_0 Endotoxin Interference cluster_1 Cellular Response cluster_2 Experimental Readout endotoxin Endotoxin (LPS) Contamination TLR4 TLR4/MD2/CD14 Complex endotoxin->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines Observed_Effect Observed Biological Effect Cytokines->Observed_Effect Confounding Effect This compound This compound Treatment Target_Pathway This compound's Target Pathway This compound->Target_Pathway Target_Pathway->Observed_Effect

Caption: Endotoxin-induced TLR4 signaling can confound this compound bioactivity assays.

References

Technical Support Center: Accurate Quantification of Bioactive Compounds from Prunella vulgaris

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Prunella vulgaris constituents. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of bioactive compounds from this medicinal plant. While "prunellin" is a known sulfated polysaccharide with anti-HIV activity isolated from Prunella vulgaris, current quantitative analytical methods predominantly focus on smaller molecular weight compounds such as phenolic acids, flavonoids, and triterpenoids.[1][2] This guide will address the common challenges and refinement methods for these more frequently quantified components.

Frequently Asked Questions (FAQs)

Q1: How can I quantify this compound?

A1: Direct quantification of this compound is challenging due to its nature as a sulfated polysaccharide with a molecular weight of approximately 10 kDa.[1] Standard reversed-phase HPLC methods used for smaller molecules are not suitable for such a large, polar polymer. Quantification would likely require specialized techniques such as size-exclusion chromatography (SEC) coupled with a suitable detector like a multi-angle light scattering (MALS) detector or a refractive index (RI) detector, or through indirect methods like quantifying its constituent monosaccharides after hydrolysis.[1] However, detailed, validated protocols for the routine quantification of this compound are not widely reported in the current literature.

Q2: What are the major bioactive components of Prunella vulgaris that are commonly quantified?

A2: The most frequently quantified bioactive compounds in Prunella vulgaris include phenolic acids (e.g., rosmarinic acid, caffeic acid, salviaflaside), flavonoids (e.g., rutin, quercetin), and triterpenoids (e.g., ursolic acid, oleanolic acid).[3][4] Rosmarinic acid is often considered a major phenolic component.[5]

Q3: Which analytical techniques are most suitable for quantifying the bioactive compounds in Prunella vulgaris?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a common and reliable method for the quantification of phenolic compounds and flavonoids.[3] For more sensitive and specific analysis, especially in complex matrices, Ultra-High-Performance Liquid Chromatography (UPLC) combined with Mass Spectrometry (MS), such as Quadrupole Time-of-Flight (Q-TOF-MS), is used.[6]

Q4: What are the critical steps in sample preparation for accurate quantification?

A4: The choice of extraction solvent and method is crucial. Acid hydrolysis is often employed for the extraction of phenolic compounds.[7] Various solvents, including water, methanol (B129727), ethanol, and their acidic solutions, have been used, with the choice impacting the extraction efficiency of different compound classes.[7][8] Ultrasonic and microwave-assisted extraction are modern techniques that can improve efficiency.[5][9] For triterpenoids, solid-liquid extraction with macroporous resins may be employed.[10][11]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Resolution in HPLC Inappropriate mobile phase composition or gradient.Optimize the gradient elution program. A common mobile phase consists of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or trifluoroacetic acid.[3][12]
Column degradation or contamination.Flush the column with a strong solvent or replace it if necessary. Ensure proper sample filtration (e.g., 0.45-µm filter) before injection.
Low Analyte Recovery Inefficient extraction from the plant matrix.Experiment with different extraction solvents (e.g., ethanol, methanol, water) and methods (e.g., ultrasonication, reflux).[5][9] Consider using acid hydrolysis for phenolic compounds.[7]
Degradation of target compounds.Protect samples from light and heat. Analyze samples as quickly as possible after preparation.
Inconsistent Quantitative Results Variability in plant material.The content of bioactive compounds can vary based on the geographical region, harvest time, and plant part (spica, seed, stem, leaf).[4][6] Ensure consistent sourcing and processing of plant material.
Instrument variability.Perform regular instrument calibration and use an internal standard to correct for variations in injection volume and detector response.
Matrix Effects in Mass Spectrometry Co-eluting compounds from the sample matrix suppressing or enhancing the ionization of the target analyte.Improve chromatographic separation to better isolate the analyte of interest. Use a matrix-matched calibration curve or stable isotope-labeled internal standards.

Quantitative Data Summary

Table 1: Content of Phenolic Compounds in Prunella Species (mg/g dried plant)

CompoundP. laciniata (Acidic Water Extract)P. grandifloraP. orientalis
Rosmarinic Acid3.93 - 7.131.45 - 4.010.93 - 6.52
Caffeic AcidPresentPresentPresent
RutinPresentPresentPresent
QuercetinPresentPresentPresent
Ferulic AcidPresentPresentPresent
Chlorogenic AcidPresentPresentPresent
Protocatechuic AcidPresentPresentPresent

Data adapted from a study on phenolic compounds in Prunella L.[7]

Experimental Protocols

Protocol 1: HPLC-DAD Quantification of Phenolic Acids and Flavonoids

This protocol is a generalized procedure based on common methodologies.[7][3]

  • Extraction:

    • Weigh 1.0 g of powdered, dried Prunella vulgaris plant material.

    • Add 25 mL of 70% methanol containing 1% HCl.

    • Perform ultrasonic extraction for 30 minutes at 60°C.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter through a 0.45-µm membrane filter prior to HPLC analysis.

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-based gradient from a higher concentration of A to a higher concentration of B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations for each analyte (e.g., rosmarinic acid, caffeic acid, rutin).

    • Generate a calibration curve by plotting peak area against concentration for each standard.

    • Calculate the concentration of each analyte in the sample by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plant_material Dried Prunella vulgaris extraction Solvent Extraction (e.g., Ultrasonic) plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC-DAD / UPLC-MS filtration->hplc data_acquisition Data Acquisition hplc->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: A generalized workflow for the quantification of bioactive compounds.

troubleshooting_logic cluster_chromatography Chromatographic Issues cluster_sample Sample Preparation Issues start Inaccurate Results peak_issue Poor Peak Shape? start->peak_issue resolution_issue Poor Resolution? start->resolution_issue recovery_issue Low Recovery? start->recovery_issue variability_issue High Variability? start->variability_issue check_column Check Column Health peak_issue->check_column check_mobile_phase Optimize Mobile Phase peak_issue->check_mobile_phase resolution_issue->check_mobile_phase optimize_extraction Optimize Extraction Method recovery_issue->optimize_extraction standardize_material Standardize Plant Material variability_issue->standardize_material use_is Use Internal Standard variability_issue->use_is

Caption: A logical diagram for troubleshooting inaccurate quantitative results.

References

Validation & Comparative

Validating the Anti-HIV-1 Activity of Prunellin in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-HIV-1 activity of prunellin, a component of Prunella vulgaris, with other potential therapeutic agents, supported by experimental data from primary cell studies. The focus is on its mechanism of action, efficacy, and the methodologies used for its validation.

Comparative Efficacy of this compound Against HIV-1

This compound, an anionic polysaccharide extracted from Prunella vulgaris, has demonstrated notable inhibitory effects on HIV-1 replication in primary human cells. The primary mechanism of action is the blockade of viral entry into host cells.

Quantitative Analysis of Anti-HIV-1 Activity

The following table summarizes the effective concentrations of Prunella vulgaris extracts, rich in this compound, required to inhibit HIV-1 in various cell types. Direct comparative studies of purified this compound against other antiretroviral drugs in the same primary cell-based assays are limited in the currently available literature.

Compound/ExtractCell TypeHIV-1 Strain(s)Effective Concentration (EC₅₀/IC₅₀)Reference
Purified P. vulgaris ExtractPeripheral Blood Mononuclear CellsNot Specified12.5 µg/mL[1]
Aqueous P. vulgaris ExtractHeLa37 CellsNL4-3, AD8, 256~0.8 µg/mL[2]
Purified P. vulgaris ExtractMT-4 (Lymphoid Cell Line)Not Specified6 µg/mL[1]
Purified P. vulgaris ExtractU937 (Monocytoid Cell Line)Not Specified30 µg/mL[1]

Mechanism of Action: Inhibition of Viral Entry

This compound's anti-HIV-1 activity is primarily attributed to its ability to interfere with the early stages of the viral life cycle.[2][3][4] Evidence suggests that it acts as an entry inhibitor by preventing the attachment of the virus to the host cell. Specifically, it is believed to interact with the HIV-1 envelope glycoprotein (B1211001) gp120, thereby blocking its binding to the CD4 receptor on the surface of T-helper cells.[1] This action prevents the subsequent conformational changes required for viral fusion and entry into the cell. Some studies also suggest a potential secondary mechanism involving the inhibition of the reverse transcriptase enzyme.[5]

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell (Primary T-Cell) HIV HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor Binding Fusion Membrane Fusion CCR5_CXCR4->Fusion 3. Conformational Change Entry Viral Entry Fusion->Entry 4. Viral Entry This compound This compound This compound->gp120 Inhibits Binding Experimental_Workflow cluster_prep Cell and Virus Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Isolate_PBMCs 1. Isolate PBMCs Stimulate_PBMCs 2. Stimulate with PHA Isolate_PBMCs->Stimulate_PBMCs Infect_Cells 5. Infect PBMCs Stimulate_PBMCs->Infect_Cells Prepare_Virus 3. Prepare HIV-1 Stock Pre_incubate 4. Pre-incubate Virus with this compound Prepare_Virus->Pre_incubate Pre_incubate->Infect_Cells Wash_Cells 6. Wash Cells Infect_Cells->Wash_Cells Culture_Cells 7. Culture for 7 Days Wash_Cells->Culture_Cells Collect_Supernatant 8. Collect Supernatant Culture_Cells->Collect_Supernatant p24_ELISA 9. Measure p24 Antigen Collect_Supernatant->p24_ELISA Calculate_Inhibition 10. Calculate % Inhibition p24_ELISA->Calculate_Inhibition Determine_IC50 11. Determine IC50 Calculate_Inhibition->Determine_IC50

References

comparing the efficacy of prunellin with other anti-HIV polysaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-HIV efficacy of Prunellin, a polysaccharide derived from Prunella vulgaris, with other notable anti-HIV polysaccharides: Carrageenan, Dextran Sulfate (B86663), and Lentinan. The comparison is based on available experimental data, with a focus on quantitative measures of efficacy and detailed methodologies.

Quantitative Efficacy of Anti-HIV Polysaccharides

The following table summarizes the in vitro anti-HIV-1 activity of this compound and other selected polysaccharides. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to differences in experimental conditions, such as cell lines, virus strains, and assay methods.

PolysaccharideSource50% Inhibitory Concentration (IC50)50% Cytotoxic Concentration (CC50)Selectivity Index (SI = CC50/IC50)Target Cell Line(s)
This compound (Purified Extract) Prunella vulgaris6 µg/mL> 100 µg/mL (Implied)> 16.7MT-4
12.5 µg/mLPeripheral Blood Mononuclear Cells (PBMCs)
30 µg/mLU937
Aqueous P. vulgaris Extract Prunella vulgaris~0.8 µg/mL[1]> 100 µg/mL[1]> 125[1]HeLa37[1]
Carrageenan (λ-carrageenan) Red Seaweed0.2 - 1.9 µg/mL> 1000 µg/mL> 526 - 5000MT-4
Carrageenan (κ-carrageenan) Red Seaweed0.3 - 12 µg/mL> 1000 µg/mL> 83 - 3333MT-4
Dextran Sulfate (Mr 5000) Bacterial Fermentation9.1 µg/mL[2]> 625 µg/mL[2]> 68.7[2]MT-4[2]
Lentinan Sulfate (>13.9% sulfur) Lentinus edodes (Shiitake Mushroom)> 3.3 µg/mL[3]Not ReportedNot ReportedMT-4[3]

Note: Native Lentinan shows limited direct anti-HIV activity in vitro; its primary role in HIV has been investigated as an immunomodulator. The data for Lentinan Sulfate indicates that chemical modification is necessary for its direct antiviral effects.[1][3][4][5][6]

Mechanisms of Anti-HIV Action

The primary anti-HIV mechanism for these polysaccharides is the inhibition of viral entry into the host cell. However, the specific interactions and stages of inhibition differ.

This compound: The anti-HIV activity of this compound, the active polysaccharide in aqueous extracts of Prunella vulgaris, is primarily attributed to the inhibition of early, post-virion binding events in the HIV-1 life cycle.[7] While it shows a modest effect on the initial binding of the virus to the cell, its main inhibitory action occurs after the virus has attached to the cell surface, preventing subsequent steps required for entry.[7] Some studies also suggest that it can interfere with the binding of the HIV-1 envelope glycoprotein (B1211001) gp120 to the CD4 receptor.[8] Additionally, extracts of Prunella vulgaris have been shown to inhibit HIV reverse transcription in a non-competitive manner.[9]

Carrageenan: This sulfated polysaccharide inhibits HIV entry by interacting with the positively charged sites on the HIV envelope glycoprotein gp120.[10] This interaction is thought to shield the virus, preventing its initial attachment to the host cell surface heparan sulfate proteoglycans, a necessary step before binding to the CD4 receptor.[10] Some evidence also suggests that carrageenan can directly bind to the CD4 protein on T cells, further blocking the gp120-CD4 interaction.

Dextran Sulfate: Dextran sulfate is a potent inhibitor of HIV-1 adsorption to host cells.[11] Its mechanism involves binding to the V3 loop of the viral envelope glycoprotein gp120, a region crucial for viral infectivity.[12][13] This interaction blocks the binding of the virus to the CD4 receptor on target T lymphocytes and inhibits syncytia formation.[11]

Lentinan: Native lentinan's role in HIV has been primarily studied for its immunomodulatory properties, such as increasing CD4 cell counts in patients, rather than direct antiviral activity.[5] However, sulfated lentinan has been shown to prevent HIV-induced cytopathic effects in vitro, suggesting that the addition of sulfate groups imparts a direct anti-HIV mechanism, likely similar to other sulfated polysaccharides that inhibit viral entry.[3][4]

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms of action for each polysaccharide.

Prunellin_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell HIV HIV-1 CD4 CD4 Receptor HIV->CD4 1. Binding gp120 gp120 Coreceptor Coreceptor (CXCR4/CCR5) CellMembrane Cell Membrane This compound This compound This compound->Post-Binding\nEvents 2. Inhibition Post-Binding\nEvents->Viral Entry Fusion Blocked

This compound's Inhibition of Post-Binding Viral Entry

Carrageenan_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell HIV HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding Blocked CellMembrane Cell Membrane Carrageenan Carrageenan Carrageenan->gp120 Binds to gp120 Carrageenan->CD4 Binds to CD4

Carrageenan's Dual Inhibition of Viral Binding

DextranSulfate_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell HIV HIV-1 gp120 gp120 V3_Loop V3 Loop CD4 CD4 Receptor V3_Loop->CD4 Binding Blocked CellMembrane Cell Membrane Dextran_Sulfate Dextran Sulfate Dextran_Sulfate->V3_Loop Binds to V3 Loop

Dextran Sulfate's Inhibition of gp120-CD4 Binding

Experimental Protocols

The following are generalized protocols for key in vitro assays used to determine the anti-HIV efficacy of polysaccharides. Specific parameters may vary between studies.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to host cells.

  • Cell Seeding: Plate a suitable human T-cell line (e.g., MT-4, CEM-SS) in a 96-well microtiter plate at a predetermined density.

  • Compound Addition: Add serial dilutions of the test polysaccharide to the wells. Include wells with cells only (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 3-5 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Anti-HIV Activity Assays

This assay measures the inhibition of HIV-induced cell fusion.

  • Cell Seeding: Plate a syncytium-sensitive cell line (e.g., CEM-SS) in a 96-well plate.

  • Infection and Treatment: Add a syncytium-inducing strain of HIV-1 to the cells, along with serial dilutions of the test polysaccharide.

  • Incubation: Incubate the plate for 2-4 days at 37°C in a 5% CO2 incubator.

  • Syncytia Counting: Visually inspect the wells daily using an inverted microscope and count the number of syncytia (multinucleated giant cells).

  • Data Analysis: The 50% inhibitory concentration (IC50) is the concentration of the polysaccharide that reduces the number of syncytia by 50% compared to the virus-only control.

This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.

  • Cell Infection: Infect a susceptible cell line (e.g., MT-4, PBMCs) with HIV-1 in the presence of serial dilutions of the test polysaccharide.

  • Incubation: Incubate the infected cells for an appropriate period (e.g., 4-7 days) to allow for viral replication.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform a p24 antigen capture ELISA on the supernatants according to the manufacturer's instructions. This typically involves:

    • Coating a microplate with anti-p24 antibodies.

    • Adding the cell culture supernatants.

    • Adding a biotinylated anti-p24 detection antibody.

    • Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Adding a chromogenic substrate (e.g., TMB) and measuring the absorbance.

  • Data Analysis: The IC50 is the concentration of the polysaccharide that reduces the level of p24 antigen by 50% compared to the virus-only control.

This assay measures the activity of HIV-1 reverse transcriptase, an essential enzyme for viral replication.

  • Viral Lysate Preparation: Prepare a lysate from HIV-1 virions to release the reverse transcriptase.

  • RT Reaction: In a microplate, combine the viral lysate with a reaction mixture containing a template-primer (e.g., poly(A)•oligo(dT)), and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., DIG-dUTP or BrdU). Add serial dilutions of the test polysaccharide.

  • Incubation: Incubate the plate to allow the reverse transcriptase to synthesize a labeled DNA strand.

  • Detection: Detect the newly synthesized DNA using an ELISA-based method. This involves capturing the DNA onto a streptavidin-coated plate (if biotin-labeled dUTP is used) and then detecting it with an anti-label antibody conjugated to an enzyme (e.g., anti-DIG-HRP).

  • Data Analysis: The IC50 is the concentration of the polysaccharide that reduces the RT activity by 50% compared to the untreated control.

Summary and Conclusion

This compound, Carrageenan, and Dextran Sulfate all demonstrate potent in vitro anti-HIV activity, primarily by inhibiting the early stages of viral entry. This compound, particularly in the form of aqueous extracts of Prunella vulgaris, shows high efficacy with a favorable selectivity index. Carrageenan and Dextran Sulfate are also highly effective, with their activity being linked to their sulfated nature. Lentinan, in its native form, appears to be more of an immunomodulator, while its sulfated derivative shows direct antiviral potential.

The choice of a particular polysaccharide for further research and development would depend on various factors, including its specific mechanism of action, potential for in vivo efficacy, safety profile, and formulation possibilities. The data presented in this guide provides a foundation for such comparative evaluations.

References

Comparative Analysis of Prunellin from Prunella vulgaris Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of prunellin, a promising anti-HIV polysaccharide isolated from different species of Prunella vulgaris, commonly known as self-heal. This guide provides a comprehensive analysis of its biological activity, extraction and quantification methods, and the underlying mechanism of action, supported by experimental data and detailed protocols to aid researchers and drug development professionals.

Prunella vulgaris, a perennial herb from the mint family (Lamiaceae), has a long history of use in traditional medicine across various cultures. Modern research has identified this compound, a sulfated polysaccharide, as one of its key bioactive components with potent anti-HIV properties. This guide focuses on a comparative analysis of this compound from different species and accessions of Prunella vulgaris, offering valuable insights for its potential as a therapeutic agent.

This compound: A Potent Anti-HIV Polysaccharide

This compound is a water-soluble, anionic sulfated polysaccharide with a molecular weight of approximately 10 kDa.[1] Its anti-HIV activity is a focal point of research, with studies demonstrating its ability to inhibit early stages of the HIV-1 life cycle.[2]

Comparative Biological Activity of this compound from Different Prunella vulgaris Accessions

While direct comparative studies on this compound content across different Prunella vulgaris species are limited, research on the anti-HIV activity of aqueous extracts from various accessions provides valuable indirect evidence. A key study evaluated the 50% inhibitory concentration (IC50) of aqueous extracts from several P. vulgaris accessions against different HIV-1 strains. The results indicate that the anti-HIV potency can vary between different plant sources.

Prunella vulgaris AccessionGeographic OriginHabitatAnti-HIV-1 Activity (IC50 of Aqueous Extract)
Ames 28358Iowa, USACleared woods~0.8 µg/mL
Ames 28359Iowa, USASprings in dense forest~0.8 µg/mL
Ames 28313Iowa, USAMesic prairie~0.8 µg/mL
Ames 29161S. Ossetia, Republic of GeorgiaPine-spruce forest edge~0.8 µg/mL
Data sourced from a study on the inhibition of HIV-1 infection by aqueous extracts of Prunella vulgaris.[2]

The consistent IC50 values across these accessions suggest a baseline potency, although variations in this compound concentration within these extracts could exist. Further research is warranted to directly correlate this compound content with the observed anti-HIV activity in these and other Prunella vulgaris species such as P. vulgaris subsp. vulgaris, P. vulgaris subsp. lanceolata, and P. vulgaris subsp. asiatica.

Mechanism of Anti-HIV Action

This compound primarily targets the early stages of the HIV-1 life cycle, interfering with the virus's entry into host cells.[2] Its mechanism of action involves a multi-pronged approach:

  • Inhibition of Virus Binding: this compound can block the initial attachment of the HIV-1 virion to the host cell. This is thought to occur through interference with the interaction between the viral envelope glycoprotein (B1211001) gp120 and the cellular CD4 receptor.[3]

  • Inhibition of Post-Binding Events: Beyond blocking the initial attachment, this compound also inhibits subsequent steps in the entry process that occur after the virus has bound to the cell surface.[2] This suggests interference with conformational changes in the viral envelope glycoproteins or interactions with co-receptors like CXCR4 and CCR5.[4]

  • Inhibition of Reverse Transcription: Some studies suggest that extracts of Prunella vulgaris can also inhibit the HIV reverse transcriptase enzyme, which is crucial for the conversion of viral RNA into DNA.[5]

The following diagram illustrates the proposed mechanism of this compound's anti-HIV activity:

HIV_Inhibition_by_this compound cluster_virus HIV-1 Virion cluster_cell Host Cell HIV HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding CoReceptor Co-receptor (CXCR4/CCR5) CD4->CoReceptor Conformational Change & Co-receptor Binding Viral Fusion & Entry Viral Fusion & Entry CoReceptor->Viral Fusion & Entry Fusion This compound This compound This compound->gp120 Blocks Binding This compound->CoReceptor Inhibits Post-Binding Events

Mechanism of HIV-1 entry inhibition by this compound.

Experimental Protocols

Aqueous Extraction of this compound-Containing Polysaccharides

This protocol is adapted from a study on the inhibition of HIV-1 infection by aqueous extracts of Prunella vulgaris.[2]

Materials:

  • Dried and ground upper flowering portions of Prunella vulgaris.

  • Endotoxin-free water.

  • Glassware (heated at 200°C for 2 hours to destroy endotoxins).

  • Stir plate and stir bar.

  • Filtration apparatus (e.g., Buchner funnel with glass fiber filter).

  • Centrifuge.

  • Lyophilizer.

Procedure:

  • Place 6 g of dried, ground Prunella vulgaris plant material into a beaker.

  • Pour 100 mL of boiling, endotoxin-free water over the plant material.

  • Steep the mixture for 1 hour with constant stirring.

  • Filter the mixture through a G6 glass fiber circle in a Buchner funnel to separate the aqueous extract from the solid plant material.

  • Centrifuge the filtrate at 10,000 x g for 20 minutes to remove any remaining fine particulates.

  • Lyophilize (freeze-dry) the clarified extract to obtain a powdered form of the crude polysaccharide extract containing this compound.

  • Store the lyophilized extract at -20°C until further use.

The following diagram outlines the workflow for the aqueous extraction of this compound:

Prunellin_Extraction_Workflow Start Dried Prunella vulgaris Step1 Hot Water Extraction (100°C, 1 hour) Start->Step1 Step2 Filtration Step1->Step2 Step3 Centrifugation (10,000 x g, 20 min) Step2->Step3 Step4 Lyophilization Step3->Step4 End Crude this compound Extract Step4->End

Workflow for aqueous extraction of this compound.
Quantification of Total Polysaccharides using the Phenol-Sulfuric Acid Method

This colorimetric method is a widely used technique for the quantitative determination of total carbohydrates.

Materials:

  • Crude polysaccharide extract from Prunella vulgaris.

  • Phenol (B47542) solution (5% w/v in water).

  • Concentrated sulfuric acid (98%).

  • Glucose (for standard curve).

  • Spectrophotometer.

  • Test tubes and pipettes.

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of glucose standards of known concentrations (e.g., 0, 20, 40, 60, 80, 100 µg/mL).

    • To 1 mL of each standard solution, add 1 mL of 5% phenol solution and mix thoroughly.

    • Carefully add 5 mL of concentrated sulfuric acid directly to the surface of the liquid to ensure rapid mixing and heat generation.

    • Let the tubes stand for 10 minutes, then vortex for 30 seconds.

    • Incubate at room temperature for 20 minutes to allow color development.

    • Measure the absorbance at 490 nm using a spectrophotometer.

    • Plot a standard curve of absorbance versus glucose concentration.

  • Sample Analysis:

    • Prepare a solution of the crude polysaccharide extract in water at a known concentration.

    • Follow steps 1.2 to 1.5 for the sample solution.

    • Measure the absorbance of the sample at 490 nm.

    • Determine the carbohydrate concentration in the sample by extrapolating from the glucose standard curve.

    • Calculate the total polysaccharide content as a percentage of the initial dry weight of the extract.

Conclusion and Future Directions

This compound from Prunella vulgaris demonstrates significant potential as a natural anti-HIV agent. While this guide provides a comparative overview based on available data, further research is crucial to fully understand the variations in this compound content and activity across different Prunella vulgaris species. Direct quantitative analysis of this compound in P. vulgaris subsp. vulgaris, subsp. lanceolata, and subsp. asiatica is a critical next step. Additionally, more detailed investigations into the specific molecular interactions involved in its multi-faceted anti-HIV mechanism will be instrumental in advancing its development as a therapeutic candidate. The experimental protocols provided herein offer a solid foundation for researchers to undertake these important studies.

References

Cross-Validation of Prunellin's Anti-HIV Activity in Diverse Laboratory Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-HIV activity of prunellin, a sulfated polysaccharide isolated from the aqueous extracts of Prunella vulgaris. Due to the limited availability of cross-laboratory studies on purified this compound, this document synthesizes findings from research on both purified this compound and polysaccharide-rich aqueous extracts of Prunella vulgaris, where this compound is the primary active constituent.

Executive Summary

This compound has been identified as a potent inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1). Its principal mechanism of action is the blockade of viral entry into host cells by interfering with the attachment of the virus to the CD4 receptor. This guide summarizes key quantitative data from different laboratory settings, details the experimental protocols used to assess its activity, and visualizes its mechanism of action.

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound and Prunella vulgaris aqueous extracts in inhibiting HIV-1 replication across various cell lines. It is important to note that the majority of publicly available data pertains to aqueous extracts, with this compound being the major active component.

Table 1: Anti-HIV-1 Activity of Purified this compound Extract

Cell LineEffective Concentration (µg/mL)Laboratory/Study
MT-4 (lymphoid)6Yao et al., 1992[1]
U937 (monocytoid)30Yao et al., 1992[1]
PBMC12.5Yao et al., 1992[1]

Table 2: Anti-HIV-1 Activity of Prunella vulgaris Aqueous Extracts (this compound-rich)

HIV-1 Strain(s)Cell LineIC50 (µg/mL)IC90 (µg/mL)Laboratory/Study
NL4-3 (X4-tropic)HeLa37~0.8~3Oh et al., 2011[2]
AD8 (R5-tropic)HeLa37~0.8~3Oh et al., 2011[2]
256 (dual-tropic)HeLa37~0.8~11Oh et al., 2011[2]

Mechanism of Action: Inhibition of HIV-1 Entry

This compound's anti-HIV activity is primarily attributed to its ability to prevent the virus from entering host cells.[1][2] This is achieved by interfering with the initial attachment of the HIV-1 envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of susceptible cells.[1] Pre-incubation of the virus with this compound-containing extracts dramatically reduces its infectivity, while pre-treating the cells shows no protective effect.[1] This indicates a direct interaction between this compound and the virus particle.

HIV_Entry_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_this compound Intervention HIV HIV-1 gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binding Coreceptor Co-receptor (CXCR4/CCR5) CD4->Coreceptor Conformational Change Coreceptor->HIV Fusion & Entry This compound This compound This compound->gp120 Blocks Binding Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A1 Prunella vulgaris Plant Material A2 Aqueous Extraction A1->A2 A3 Purification of this compound A2->A3 B3 Treatment with this compound A3->B3 B1 Cell Culture (e.g., MT-4, HeLa37) B2 HIV-1 Infection B1->B2 C2 Cytotoxicity Assessment B1->C2 B2->B3 B4 Incubation B3->B4 B5 Data Collection (e.g., MTT Assay) B4->B5 C1 Calculation of EC50 / IC50 B5->C1 C3 Determination of Therapeutic Index C1->C3 C2->C3

References

A Comparative Analysis of the Antiviral Spectrum of Prunellin and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and re-emergence of viral diseases underscore the urgent need for novel antiviral agents. Natural products have historically been a rich source of therapeutic leads, offering diverse chemical structures and biological activities. This guide provides a detailed comparison of the antiviral spectrum and mechanisms of action of prunellin, a polysaccharide from Prunella vulgaris, with other notable broad-spectrum antiviral compounds of natural origin: griffithsin, cyanovirin-N, and scytovirin.

Executive Summary

This compound, griffithsin, cyanovirin-N, and scytovirin are all potent viral entry inhibitors that function by targeting the glycoproteins on the surface of enveloped viruses. This mechanism confers a broad spectrum of activity against a variety of viral pathogens. While griffithsin, cyanovirin-N, and scytovirin, all lectins, have demonstrated exceptionally broad and potent activity against numerous enveloped viruses, this compound, a sulfated polysaccharide, has also shown significant promise, particularly against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). A key differentiator for Prunella vulgaris extracts, from which this compound is derived, is their additional immunomodulatory effects, including the inhibition of TLR-mediated NF-κB activation.

Quantitative Comparison of Antiviral Activity

The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values of the compared natural compounds against a range of viruses. These values are indicative of the compounds' potency in inhibiting viral replication in vitro.

Table 1: Antiviral Activity of this compound and Prunella vulgaris Extracts

Virus FamilyVirusCompoundAssayEC₅₀ / IC₅₀Reference
HerpesviridaeHerpes Simplex Virus-1 (HSV-1)PVE30¹Plaque Reduction4.53 ± 0.21 µg/mL (Attachment)[1]
PVE30¹Plaque Reduction33.36 ± 0.77 µg/mL (Post-infection)[1]
Herpes Simplex Virus-2 (HSV-2)PVE30¹Plaque Reduction4.61 ± 0.40 µg/mL (Attachment)[1]
PVE30¹Plaque Reduction26.61 ± 0.86 µg/mL (Post-infection)[1]
RetroviridaeHuman Immunodeficiency Virus-1 (HIV-1)Aqueous ExtractInfectivity Assay~0.8 µg/mL[2]
CoronaviridaeSARS-CoV-2Aqueous ExtractPseudovirus Entry30 µg/mL[3]
FiloviridaeEbola Virus (eGFP-ZEBOV)Aqueous ExtractInfectivity Assay>80% inhibition at 12.5 µg/mL[4][5]

¹PVE30: Prunella vulgaris polysaccharide extracted by hot water and 30% ethanol (B145695) precipitation.

Table 2: Antiviral Activity of Griffithsin

Virus FamilyVirusAssayEC₅₀ / IC₅₀Reference
RetroviridaeHuman Immunodeficiency Virus-1 (HIV-1)VariouspM to low nM range[6]
FlaviviridaeHepatitis C Virus (HCV)Pseudoparticle Entry1.1 nM
CoronaviridaeSARS-CoVPseudoparticle Entry3.9 nM
MERS-CoVPseudoparticle Entry2.6 nM
FiloviridaeEbola VirusPseudoparticle Entry16.2 nM
HerpesviridaeHerpes Simplex Virus 2 (HSV-2)Plaque Reduction0.4 µM

Table 3: Antiviral Activity of Cyanovirin-N

Virus FamilyVirusAssayEC₅₀ / IC₅₀Reference
RetroviridaeHuman Immunodeficiency Virus-1 (HIV-1)VariousSub-nM to low nM range
FlaviviridaeHepatitis C Virus (HCV)Pseudoparticle Entry1.8 nM[7]
CoronaviridaeSARS-CoVPseudoparticle Entry15.2 nM
SARS-CoV-2Pseudovirus Assay~100 nM[8]
FiloviridaeEbola VirusPseudoparticle Entry40-60 nM
Marburg VirusPseudoparticle Entry6-25 nM
ParamyxoviridaeMeasles VirusFusion AssayPotent Inhibition[9]
HerpesviridaeHuman Herpesvirus 6 (HHV-6)Fusion AssayPotent Inhibition[9]
OrthomyxoviridaeInfluenza A VirusHemagglutination InhibitionActive[10]

Table 4: Antiviral Activity of Scytovirin

Virus FamilyVirusAssayEC₅₀ / IC₅₀Reference
RetroviridaeHuman Immunodeficiency Virus-1 (HIV-1)VariousLow nM range[11]
FiloviridaeEbola Virus (Zaire)Plaque Assay50 nM[12]
Marburg Virus (Angola)Plaque AssaySimilar to Ebola[12]
CoronaviridaeSARS-CoVNot specifiedActive[13]

Mechanisms of Antiviral Action & Signaling Pathways

The primary mechanism of action for all four compounds is the inhibition of viral entry into host cells. They achieve this by binding to the heavily glycosylated envelope proteins on the surface of viruses, thereby preventing the virus from attaching to and fusing with the host cell membrane.

This compound and Prunella vulgaris Extracts

This compound, a sulfated polysaccharide, interferes with the initial stages of viral infection. Extracts from Prunella vulgaris have been shown to compete with heparan sulfate (B86663) for binding to viral glycoproteins, a common attachment factor for many viruses.[1] Beyond this direct antiviral effect, P. vulgaris extracts also modulate the host's immune response. They have been demonstrated to inhibit the activation of the NF-κB signaling pathway, which is often exploited by viruses to enhance their replication.[14] This is achieved by inhibiting the phosphorylation of IKKβ and subsequent degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB. Furthermore, these extracts can inhibit TLR2 and TLR3 signaling, leading to a reduction in the production of pro-inflammatory cytokines like IL-6 and TNF-α.[14][15]

Prunellin_Mechanism cluster_virus Herpes Simplex Virus cluster_cell Host Cell virus HSV gB gB/gC HS Heparan Sulfate gB->HS Attachment TLR2 TLR2 IKK IKKβ TLR2->IKK TLR3 TLR3 TLR3->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65) Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) Nucleus->Cytokines Transcription This compound This compound This compound->gB Binds to This compound->HS Competes with This compound->TLR2 Inhibits This compound->TLR3 Inhibits This compound->IKK Inhibits

Caption: this compound's dual antiviral mechanism.

Griffithsin, Cyanovirin-N, and Scytovirin: The Lectin Entry Inhibitors

Griffithsin, cyanovirin-N, and scytovirin are all lectins, proteins that bind to specific carbohydrate structures. Their potent antiviral activity stems from their high-affinity binding to the high-mannose glycans present on the surface glycoproteins of a wide array of enveloped viruses, including HIV gp120, SARS-CoV Spike protein, and Ebola virus GP.[9][11][16] This binding physically obstructs the interaction between the viral glycoprotein (B1211001) and its host cell receptor (e.g., CD4 for HIV, ACE2 for SARS-CoV), thereby preventing viral attachment and subsequent fusion.

Lectin_Mechanism cluster_virus Enveloped Virus cluster_cell Host Cell Virus Virion Glycoprotein Viral Glycoprotein (e.g., HIV gp120, SARS-CoV Spike) Mannose High-Mannose Glycans Receptor Host Cell Receptor (e.g., CD4, ACE2) Glycoprotein->Receptor Binding leads to viral entry Membrane Cell Membrane Lectin Griffithsin / Cyanovirin-N / Scytovirin Lectin->Mannose Binds to

Caption: Mechanism of viral entry inhibition by lectins.

Experimental Protocols: Plaque Reduction Assay

The plaque reduction assay is a fundamental method used to quantify the antiviral activity of a compound. The principle of the assay is to measure the reduction in the number of viral plaques (areas of cell death) in a cell monolayer in the presence of the test compound.

General Protocol
  • Cell Seeding: Plate a monolayer of susceptible host cells in 6-well or 12-well plates and incubate until confluent.

  • Virus Dilution: Prepare serial dilutions of the virus stock to determine the appropriate concentration that yields a countable number of plaques (typically 50-100 plaques per well).

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound, griffithsin) in cell culture medium.

  • Infection: Infect the cell monolayers with the pre-determined dilution of the virus in the presence or absence (virus control) of the test compound dilutions. A cell control (no virus, no compound) should also be included.

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of the virus.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (this varies depending on the virus, from a few days to over a week).

  • Staining: Fix the cells and stain with a dye such as crystal violet to visualize and count the plaques.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC₅₀ or IC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration.

Specific Considerations for Different Viruses
  • Influenza Virus: Madin-Darby Canine Kidney (MDCK) cells are commonly used. The overlay medium should contain trypsin to facilitate viral replication.[17]

  • Dengue Virus: Vero or C6/36 (mosquito) cells are often used. The incubation time for plaque development can be 4-7 days.[18][19][20]

  • Ebola Virus: Vero E6 cells are a suitable cell line. Due to the high pathogenicity of the virus, this assay must be performed in a Biosafety Level 4 (BSL-4) laboratory.[21][22][23]

Plaque_Reduction_Assay A 1. Seed susceptible cells in multi-well plates C 3. Infect cells with virus in the presence of compound A->C B 2. Prepare serial dilutions of test compound B->C D 4. Incubate for viral adsorption (1-2 hours) C->D E 5. Add semi-solid overlay D->E F 6. Incubate until plaques form (days to weeks) E->F G 7. Fix and stain cells (e.g., crystal violet) F->G H 8. Count plaques and calculate EC₅₀/IC₅₀ G->H

Caption: Workflow of a plaque reduction assay.

Conclusion

This compound, griffithsin, cyanovirin-N, and scytovirin all represent promising natural compounds with significant antiviral potential, primarily as viral entry inhibitors. The lectins—griffithsin, cyanovirin-N, and scytovirin—exhibit exceptionally broad-spectrum activity against a multitude of enveloped viruses, often with high potency in the nanomolar to picomolar range. This compound and extracts from Prunella vulgaris also demonstrate potent antiviral effects, particularly against herpesviruses and HIV, with the added dimension of immunomodulatory activity through the NF-κB and TLR signaling pathways. This dual mechanism of direct antiviral action and host immune modulation makes Prunella vulgaris and its constituents, like this compound, an intriguing area for further research and development in the quest for new antiviral therapies. Further head-to-head comparative studies across a wider range of viruses are warranted to fully elucidate the relative therapeutic potential of these promising natural compounds.

References

Prunellin's Efficacy Against Diverse HIV-1 Strains: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of existing in-vitro studies reveals that prunellin, a sulfated polysaccharide isolated from Prunella vulgaris, demonstrates consistent inhibitory activity against a range of Human Immunodeficiency Virus Type 1 (HIV-1) strains. This guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a comparative overview of this compound's antiviral efficacy, its mechanism of action, and the methodologies employed in its evaluation.

Quantitative Efficacy of this compound Against HIV-1 Strains

This compound exhibits potent anti-HIV-1 activity across different viral tropisms, effectively inhibiting X4-tropic, R5-tropic, and dual-tropic strains. The following table summarizes the 50% inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) of aqueous extracts of Prunella vulgaris, where this compound is the primary active compound, against various HIV-1 strains.[1] Additionally, effective concentrations of a purified extract in different cell lines are presented.[2]

HIV-1 Strain/Cell LineTropismIC50 (µg/mL)IC90 (µg/mL)Effective Concentration (µg/mL)
NL4-3X4-tropic~0.8[1]~3[1]
AD8R5-tropic~0.8[1]~3[1]
256Dual-tropic~0.8[1]~11[1]
MT-4 (lymphoid)6[2]
U937 (monocytoid)30[2]
PBMCs12.5[2]

Mechanism of Action: Inhibition of Viral Entry

This compound's primary mechanism of anti-HIV-1 action is the inhibition of viral entry into the host cell.[1][3][4] This is achieved by interfering with the initial stages of the viral life cycle. Specifically, this compound, a water-soluble anionic polysaccharide with a molecular weight of approximately 10 kDa, has been shown to disrupt the binding of the HIV-1 envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of permissive cells.[1][2] This blockage of the CD4-gp120 interaction is a critical step in preventing the subsequent conformational changes required for co-receptor binding and membrane fusion.[2] Studies have also indicated that this compound can inhibit post-binding events, suggesting a multi-faceted approach to blocking viral entry.[1][3][4]

The following diagram illustrates the proposed mechanism of action:

Mechanism of this compound's Anti-HIV-1 Activity cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 Binding Binding gp120->Binding CD4 CD4 Receptor CD4->Binding CoReceptor Co-receptor (CXCR4/CCR5) Fusion Membrane Fusion CoReceptor->Fusion This compound This compound This compound->Binding Inhibits NoEntry Viral Entry Blocked Binding->CoReceptor Conformational Change Entry Viral Entry Fusion->Entry Experimental Workflow for this compound's Anti-HIV-1 Activity Assessment start Start cell_culture Cell Culture (e.g., HeLa37) start->cell_culture prunellin_prep This compound Dilution Series start->prunellin_prep treatment Treat Cells with this compound cell_culture->treatment prunellin_prep->treatment infection Infect with HIV-1 Strain treatment->infection incubation Incubate (e.g., 40h) infection->incubation analysis Quantify Infection (e.g., p24 ELISA, Immunostaining) incubation->analysis data_analysis Calculate IC50/IC90 analysis->data_analysis end End data_analysis->end

References

Assessing the Synergistic Potential of Prunellin with Antiretroviral Drugs: A Comparative Guide for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide has been developed to assess the potential synergistic effects of prunellin, a natural compound derived from Prunella vulgaris, when used in combination with conventional antiretroviral drugs for the treatment of HIV-1. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel therapeutic strategies.

While this compound has demonstrated notable anti-HIV activity in preclinical studies, to date, no research has been published evaluating its synergistic potential with existing antiretroviral therapies. This guide aims to bridge that gap by providing a detailed experimental framework and outlining the scientific basis for investigating these combinations.

This compound: A Profile of Anti-HIV Activity

This compound, a sulfated polysaccharide with a molecular weight of approximately 10 kDa, is the primary anti-HIV component isolated from aqueous extracts of Prunella vulgaris.[1][2] Its mechanism of action is multifaceted, primarily targeting the early stages of the HIV-1 lifecycle.[3][4][5] In vitro studies have shown that aqueous extracts of P. vulgaris containing this compound can inhibit HIV-1 infectivity at sub-microgram per milliliter concentrations, with minimal cytotoxicity at concentrations over 100 times higher.[3][4][5]

The primary modes of action identified are:

  • Inhibition of Viral Entry: this compound has been shown to interfere with the initial stages of viral infection, including post-binding events.[3][4][5]

  • Reverse Transcriptase Inhibition: Some evidence suggests that extracts of Prunella vulgaris can inhibit HIV reverse transcriptase in a non-competitive manner.[6]

The following table summarizes the reported in vitro anti-HIV-1 activity of aqueous extracts of Prunella vulgaris.

Parameter Value Virus Strain(s) Cell Line Reference
IC50 ~0.8 µg/mLX4-tropic (NL4-3), R5-tropic (AD8), dual-tropic (256)HeLa37[3]
IC90 ~3 µg/mL to 11 µg/mLX4-tropic (NL4-3), R5-tropic (AD8), dual-tropic (256)HeLa37[3]
IC100 16 µg/mLH9/3BMT2[1]

Proposed Experimental Protocols for Synergy Assessment

To rigorously evaluate the synergistic potential of this compound with antiretroviral drugs, a standardized set of in vitro experiments is proposed.

Cytotoxicity Assay

Objective: To determine the cytotoxicity of this compound and the selected antiretroviral drugs individually and in combination.

Methodology:

  • Cell Lines: A relevant cell line for HIV-1 infection, such as MT-4 or peripheral blood mononuclear cells (PBMCs), should be used.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Treat cells with serial dilutions of this compound, the antiretroviral drug, and their combinations.

    • Incubate for a period consistent with the antiviral assay (e.g., 48-72 hours).

    • Assess cell viability using a standard method, such as the MTT or resazurin (B115843) reduction assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) for each compound and combination.[7][8][9][10]

Antiviral Activity Assay (Checkerboard Method)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound and antiretroviral drugs, both alone and in combination.

Methodology:

  • Setup: A two-dimensional matrix (checkerboard) is prepared in a 96-well plate where serial dilutions of this compound are added to the rows and serial dilutions of the antiretroviral drug are added to the columns.[11][12][13][14]

  • Infection: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4-3).

  • Incubation: The plate is incubated for a standard period (e.g., 48-72 hours).

  • Quantification: Viral replication is quantified by measuring an endpoint such as p24 antigen levels in the supernatant using an ELISA-based assay.

  • Data Analysis: The IC50 is determined for each compound individually and for each combination.

Synergy Analysis

Objective: To quantitatively assess the nature of the interaction between this compound and the antiretroviral drug.

Methodology:

  • Combination Index (CI): The Chou-Talalay method is the most widely accepted for quantifying drug interactions. The Combination Index (CI) is calculated based on the dose-effect data from the checkerboard assay.[15][16][17]

  • Interpretation of CI Values:

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Visualization of Experimental and Mechanistic Frameworks

To facilitate the understanding of the proposed research, the following diagrams illustrate the experimental workflow and the potential points of synergistic action within the HIV-1 lifecycle.

experimental_workflow Experimental Workflow for Synergy Assessment cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_interpretation Interpretation cytotoxicity Cytotoxicity Assay (MTT/Resazurin) cc50 Determine CC50 cytotoxicity->cc50 antiviral Antiviral Assay (Checkerboard p24 ELISA) ic50 Determine IC50 antiviral->ic50 ci Calculate Combination Index (Chou-Talalay Method) ic50->ci synergy Synergy (CI < 1) ci->synergy additive Additive (CI = 1) ci->additive antagonism Antagonism (CI > 1) ci->antagonism hiv_lifecycle_synergy Hypothesized Synergistic Inhibition of HIV-1 Lifecycle entry 1. Binding & Fusion (Viral Entry) rt 2. Reverse Transcription entry->rt integration 3. Integration rt->integration assembly 4. Assembly & Budding integration->assembly maturation 5. Maturation assembly->maturation This compound This compound This compound->entry Inhibits entry & post-binding events This compound->rt Potential non-competitive inhibition nrti NRTI / NNRTI nrti->rt Inhibits reverse transcriptase pi Protease Inhibitor (PI) pi->maturation Inhibits protease, preventing maturation

References

Validating the Safety and Toxicity Profile of Prunellin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety and toxicity profile of Prunellin, a sulfated polysaccharide with known anti-HIV activity, against other commercially relevant sulfated polysaccharides: Fucoidan (B602826), Carrageenan, and Spirulan. The information presented is intended to support researchers and drug development professionals in evaluating the potential of this compound for further therapeutic development. All quantitative data is summarized in clear, comparative tables, and detailed experimental methodologies for key toxicity assays are provided.

Comparative Safety and Toxicity Data

The following table summarizes the available quantitative data on the cytotoxicity and in vivo acute toxicity of this compound and its alternatives. It is important to note that specific toxicological data for purified this compound is limited in the public domain. Much of the available information is derived from studies on extracts of Prunella vulgaris or general statements about the low toxicity of sulfated polysaccharides.

CompoundTypeIn Vitro Cytotoxicity (IC50)In Vivo Acute Oral Toxicity (LD50)GenotoxicityReferences
This compound Sulfated Polysaccharide from Prunella vulgarisNot cytotoxic to mammalian cells up to 500 µg/mL.Data not available.Data not available.[1]
Fucoidan Sulfated Polysaccharide from Brown AlgaeMCF-7 (breast cancer): 115.21 µg/mL; A549 (lung cancer): 346.49 µg/mL; Normal fibroblast (L929): 441.80 µg/mL. Not cytotoxic to THP-1 macrophages up to 200 µg/mL. Low molecular weight fucoidan not cytotoxic to HDFa normal cells up to 300 µg/mL.Rat: >2000 mg/kg. Some studies suggest potential liver toxicity at very high doses (e.g., 2000 mg/kg/day).No genotoxic effects observed in Ames test, chromosomal aberration assay, and mouse micronucleus test.[1][2][3][4][5][6]
Carrageenan (Food-Grade) Sulfated Polysaccharide from Red AlgaeUndegraded carrageenan showed no cytotoxic effect on normal and cancer human intestine and liver cell lines. Degraded carrageenan showed moderate cytotoxicity (IC50: 100-1000 µg/mL).Rat: >5000 mg/kg.Food-grade carrageenan is not considered genotoxic. Degraded carrageenan (poligeenan) is a known carcinogen.[7][8][9][10]
Spirulan (from Spirulina) Sulfated Polysaccharide from Blue-Green AlgaeSpirulina extracts (containing polysaccharides) show selective cytotoxicity. IC50 on Caco-2 (colon cancer): 99.12 µg/mL; HepG2 (liver cancer): 167.4 µg/mL; Normal fibroblast (HdFn): 157.6 µg/mL.Data not available for purified Spirulan. Spirulina powder is generally recognized as safe.Spirulina powder is not classified as a mutagen.[11][12][13][14][15][16]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the accurate interpretation and replication of safety and toxicity studies. Below are standard protocols for in vitro cytotoxicity and in vivo acute oral toxicity testing.

In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent and add to the wells. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vivo Acute Oral Toxicity Testing (OECD Guideline 423: Acute Toxic Class Method)

Principle: This method is a stepwise procedure using a small number of animals to classify a substance for its acute oral toxicity based on lethality.

Procedure:

  • Animal Selection: Use healthy, young adult rodents of a single sex (usually females).

  • Housing and Fasting: House the animals individually and fast them overnight before dosing.

  • Dosing: Administer the test substance orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity and mortality.

  • Stepwise Procedure:

    • If no mortality is observed at the starting dose, the test is repeated at the next higher dose level in another group of animals.

    • If mortality is observed, the test is repeated at the next lower dose level.

  • Endpoint: The test is concluded when a dose that causes mortality or a dose that causes no mortality is identified. The substance is then classified into a toxicity category based on the observed outcomes.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compound (this compound) B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilizing agent (DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability & IC50 H->I

Caption: Workflow of the MTT cytotoxicity assay.

InVivo_Toxicity_Workflow cluster_setup Setup cluster_dosing Dosing & Observation cluster_decision Stepwise Decision cluster_outcome Outcome A Select healthy young adult rodents B Acclimatize and fast overnight A->B C Administer single oral dose of test compound B->C D Observe for clinical signs and mortality for 14 days C->D E Mortality observed? D->E I Perform gross necropsy D->I F Test at lower dose E->F Yes G Test at higher dose E->G No F->C H Determine toxicity class F->H G->C G->H

Caption: Workflow for in vivo acute oral toxicity testing.

Sulfated_Polysaccharide_Cytotoxicity cluster_interaction Cellular Interaction cluster_signaling Intracellular Signaling cluster_outcome Cellular Outcome SP Sulfated Polysaccharide Receptor Cell Surface Receptors SP->Receptor Caspase_Activation Caspase Cascade Activation Receptor->Caspase_Activation MAPK_Pathway MAPK Pathway Modulation Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inhibition Receptor->NFkB_Pathway Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest Reduced_Proliferation Reduced Proliferation NFkB_Pathway->Reduced_Proliferation

Caption: Potential signaling pathways in sulfated polysaccharide-induced cytotoxicity.

References

Comparative Immunomodulatory Profiles of Prunellin Fractions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the immunomodulatory profiles of different polysaccharide fractions derived from Prunella vulgaris, commonly known as Self-heal. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Executive Summary

Polysaccharide fractions from Prunella vulgaris, collectively referred to as Prunellin, have demonstrated significant immunomodulatory activities. These fractions, primarily composed of varying compositions of monosaccharides, exhibit a range of effects on key immune cells, including macrophages and lymphocytes. This guide summarizes the available experimental data on the bioactivity of different this compound fractions, details the experimental protocols used to assess their immunomodulatory potential, and visualizes the key signaling pathways involved.

Comparative Analysis of Immunomodulatory Activity

The immunomodulatory effects of various polysaccharide fractions from Prunella vulgaris have been investigated, revealing distinct profiles in their ability to stimulate immune responses. While the term "this compound" originally referred to a specific sulfated polysaccharide with anti-HIV activity, recent research has broadened to include various polysaccharide fractions with diverse immunomodulatory properties. These fractions are often designated by researchers with names such as PV2, PV2IV, and P1.

The primary immunomodulatory activities observed include the activation of macrophages and the proliferation of splenocytes. Macrophage activation is a critical component of the innate immune response, and this compound fractions have been shown to stimulate the production of key signaling molecules such as nitric oxide (NO) and superoxide (B77818), as well as pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] This suggests a role for these fractions in enhancing the non-specific immune response to pathogens.

Furthermore, certain fractions have been observed to stimulate the proliferation of splenocytes, which consist of a mixed population of lymphocytes (T-cells and B-cells) and other immune cells.[3][4] This indicates a potential to enhance adaptive immune responses. However, a detailed comparative analysis of different fractions on specific lymphocyte subsets and their corresponding cytokine profiles, particularly the balance between T-helper 1 (Th1) and T-helper 2 (Th2) responses (indicated by cytokines such as IFN-γ and IL-2 versus IL-4), remains an area for further investigation. One study on a crude extract of Prunella vulgaris did not find significant changes in serum levels of IL-1β, IL-4, IL-10, and IFN-γ in mice.[5]

Table 1: Comparative Effects of Prunella vulgaris Polysaccharide Fractions on Macrophage Activity
FractionCell LineKey EffectsReference
PV2 RAW264.7 (murine macrophage), BV2 (murine brain macrophage)Stimulated production of superoxide and nitric oxide in a dose-dependent manner, comparable to LPS.[3][4][3][4]
PV2IV RAW264.7 (murine macrophage), BV2 (murine brain macrophage)Markedly stimulated production of superoxide and nitric oxide. Increased protein levels of inducible nitric oxide synthase (iNOS) and mRNA for TNF-α.[2][6][2][6]
P1 RAW264.7 (murine macrophage)Significantly enhanced the secretion of NO, TNF-α, and IL-6.[1][1]
Table 2: Comparative Effects of Prunella vulgaris Polysaccharide Fractions on Lymphocyte Proliferation
FractionCell TypeKey EffectsReference
PV2 Murine SplenocytesStimulated proliferation.[3][4][3][4]
P. vulgaris Water Extract Murine SplenocytesStimulated proliferation of T-lymphocytes.

Experimental Protocols

Isolation and Fractionation of Prunella vulgaris Polysaccharides

A general procedure for isolating polysaccharide fractions from Prunella vulgaris involves the following steps:

  • Extraction: Dried plant material is extracted with hot water.

  • Precipitation: The aqueous extract is concentrated and precipitated with ethanol.

  • Purification: The crude polysaccharide extract is further purified using column chromatography techniques, such as anion exchange and size-exclusion chromatography, to yield different fractions (e.g., PV2, PV2IV, P1).[1][3]

Macrophage Activity Assays

Cell Culture: Murine macrophage cell lines, such as RAW264.7, are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

Nitric Oxide (NO) Production Assay (Griess Assay):

  • Macrophages are seeded in 96-well plates and treated with various concentrations of the this compound fractions. Lipopolysaccharide (LPS) is often used as a positive control.

  • After a suitable incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

  • The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

Cytokine Production Assay (ELISA):

  • Macrophages are stimulated with this compound fractions as described above.

  • The levels of cytokines such as TNF-α and IL-6 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Lymphocyte Proliferation Assay (MTT Assay)

Cell Preparation: Splenocytes are isolated from the spleens of mice. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in culture medium.

Assay Procedure:

  • Splenocytes are seeded in 96-well plates.

  • The cells are treated with various concentrations of the this compound fractions. A mitogen such as Concanavalin A (ConA) or LPS is used as a positive control.

  • The plates are incubated for a period of 48-72 hours to allow for cell proliferation.

  • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.

  • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm. An increase in absorbance correlates with an increase in cell proliferation.

Signaling Pathways

The immunomodulatory effects of Prunella vulgaris extracts and their components are known to be mediated through key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a central role in regulating the expression of genes involved in inflammation and immunity.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including those from Toll-like receptors (TLRs) that may be activated by polysaccharides, IκB is phosphorylated and degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those for TNF-α, IL-6, and iNOS.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Prunellin_Fraction Prunellin_Fraction TLR Toll-like Receptor (TLR) Prunellin_Fraction->TLR Activation IKK IκB Kinase (IKK) TLR->IKK IκB Inhibitor of κB (IκB) IKK->IκB Phosphorylation IκB_NFκB IκB-NF-κB Complex Degradation Degradation IκB->Degradation NFκB NF-κB NFκB_n NF-κB NFκB->NFκB_n Translocation IκB_NFκB->NFκB Release Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFκB_n->Gene_Expression Induction

NF-κB Signaling Pathway Activation by this compound Fractions.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in cellular responses to a wide range of stimuli. It consists of a series of protein kinases that are sequentially phosphorylated and activated. The main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways can lead to the activation of transcription factors, such as AP-1, which also regulate the expression of immune and inflammatory genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Prunellin_Fraction Prunellin_Fraction Receptor Cell Surface Receptor Prunellin_Fraction->Receptor Binding MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation MAPK_n MAPK MAPK->MAPK_n Translocation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_n->Transcription_Factors Activation Gene_Expression Immune & Inflammatory Gene Expression Transcription_Factors->Gene_Expression Induction

MAPK Signaling Pathway Activation by this compound Fractions.
Experimental Workflow

The general workflow for assessing the immunomodulatory activity of this compound fractions is depicted below.

G cluster_0 Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Plant_Material Prunella vulgaris Plant Material Extraction Hot Water Extraction Plant_Material->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Prunellin_Fractions Isolated This compound Fractions Fractionation->Prunellin_Fractions Macrophage_Assay Macrophage Activity Assays (NO, Cytokines) Prunellin_Fractions->Macrophage_Assay Lymphocyte_Assay Lymphocyte Proliferation Assay (MTT) Prunellin_Fractions->Lymphocyte_Assay Data_Analysis Comparative Analysis of Immunomodulatory Profiles Macrophage_Assay->Data_Analysis Lymphocyte_Assay->Data_Analysis

Experimental Workflow for this compound Fraction Analysis.

Conclusion and Future Directions

The polysaccharide fractions from Prunella vulgaris are potent modulators of the immune system, particularly in their ability to activate macrophages and stimulate lymphocyte proliferation. This guide provides a summary of the current understanding of these effects and the methodologies used for their evaluation.

Future research should focus on:

  • Detailed Characterization: More precise chemical characterization of different this compound fractions is needed to establish clear structure-activity relationships.

  • Comparative Studies: Direct comparative studies of different fractions are essential to identify the most potent and selective immunomodulators.

  • Th1/Th2 Polarization: In-depth analysis of the effects of these fractions on T-helper cell differentiation and the production of a broader range of cytokines (IL-2, IFN-γ, IL-4, IL-10) is crucial to understand their impact on the overall immune response.

  • In Vivo Studies: Further in vivo studies are required to validate the in vitro findings and to assess the therapeutic potential of this compound fractions in various disease models.

By addressing these research gaps, a more complete picture of the immunomodulatory profiles of different this compound fractions will emerge, paving the way for their potential development as novel immunotherapeutic agents.

References

Independent Verification of Prunellin's Mode of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective analysis of the mode of action attributed to active constituents of Prunella vulgaris, from which the polysaccharide Prunellin was first isolated. While "this compound" specifically refers to a sulfated polysaccharide with anti-HIV activity[1], the term is often used more broadly in literature to discuss the effects of the plant's extracts. This guide will focus on the most extensively verified modes of action for the primary bioactive components of Prunella vulgaris and its key anthocyanin, Cyanidin-3-O-glucoside (C3G), focusing on their anti-inflammatory, antioxidant, and metabolic regulatory effects. We will compare these actions with established alternatives and provide the supporting data and experimental protocols necessary for independent verification.

Primary Modes of Action: A Multi-Pathway Approach

Independent research consistently demonstrates that the bioactive compounds in Prunella vulgaris exert their effects through multiple signaling pathways. The primary modes of action are anti-inflammatory and antioxidant, with specific components like C3G also playing a significant role in metabolic regulation.

  • Anti-Inflammatory Action : The most widely verified mechanism is the suppression of key inflammatory pathways. Extracts from Prunella vulgaris have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of pro-inflammatory cytokines like TNF-α and IL-6[2][3][4]. This is achieved by preventing the nuclear translocation of NF-κB subunits p50 and p65[3]. Additionally, modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically through the reduced phosphorylation of ERK and JNK, has been confirmed[5][6].

  • Antioxidant Action : The potent antioxidant activity is attributed to the high concentration of phenolic compounds, such as rosmarinic acid[7][8]. The mechanism involves direct scavenging of free radicals and the upregulation of endogenous antioxidant enzymes[5][9]. This dual action helps protect cells from oxidative stress, a key factor in numerous pathological conditions.

  • Metabolic Regulation : Cyanidin-3-O-glucoside (C3G), a major anthocyanin in the plant, has been shown to activate the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[10][11]. This activation is indirect, occurring via the adiponectin receptor signaling pathway and an increase in the cellular AMP/ATP ratio, which subsequently suppresses hepatic gluconeogenesis[10][11].

Comparison with Alternative Compounds

The efficacy of Prunella's active compounds can be benchmarked against other well-characterized molecules that target similar pathways.

Mode of Action Prunella Component/Extract Alternative Compound(s) Mechanism of Comparison
Anti-Inflammatory (NF-κB Inhibition) Prunella vulgaris Extract (PVE), Rosmarinic AcidResveratrol, CurcuminInhibition of NF-κB activation and downstream pro-inflammatory cytokine production.
Antioxidant (Radical Scavenging) Prunella vulgaris Extract (PVE)Arbutin, Ascorbic Acid (Vitamin C), QuercetinDirect scavenging of free radicals (e.g., DPPH) and upregulation of antioxidant enzymes.
Metabolic Regulation (AMPK Activation) Cyanidin-3-O-glucoside (C3G)Metformin, BerberineActivation of AMPK signaling, leading to improved glucose metabolism and suppression of gluconeogenesis.

Independent Verification Data

The following table summarizes key quantitative data from independent studies that have verified the bioactivity of Prunella vulgaris extracts.

Finding / Effect Experimental Model Quantitative Result Reference Study
Antioxidant Activity (DPPH Scavenging) Cell-free DPPH assayIC₅₀ = 46.0 µg/mL (Compared to Arbutin IC₅₀ = 93.64 µg/mL)[5]
Inhibition of Inflammatory Mediator LPS-stimulated RAW264.7 mouse macrophages72% reduction in PGE₂ production at a concentration of 66 µg/mL[12][13]
Inhibition of Pro-Inflammatory Gene Expression LPS-stimulated RAW 264.7 macrophagesSignificant inhibition of iNOS, COX-2, and TNF-α mRNA expression[3]
Activation of AMPK Pathway HepG2 cells and HFD-fed obese miceIncreased AMPK phosphorylation, elevated plasma adiponectin, and improved glucose tolerance[10][11]

Visualizing the Mechanisms

To clarify the complex interactions, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.

NFkB_Pathway_Inhibition Prunella's Inhibition of the NF-κB Pathway cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB Inactive Complex (NF-κB + IκB) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Activates Transcription PVE Prunella vulgaris Actives PVE->IKK Inhibits

Caption: Prunella's Inhibition of the NF-κB Pathway.

Experimental_Workflow Workflow: In Vitro Verification of Anti-Inflammatory Effects start Start step1 1. Cell Culture (e.g., RAW 264.7 Macrophages) start->step1 step2 2. Pre-treatment (Incubate with Prunella Extract or Vehicle Control) step1->step2 step3 3. Inflammatory Challenge (Add LPS to stimulate inflammation) step2->step3 step4 4. Incubation Period (Allow time for response, e.g., 24 hours) step3->step4 step5a 5a. Supernatant Collection (For cytokine/mediator analysis) step4->step5a step5b 5b. Cell Lysis (For protein/RNA analysis) step4->step5b step6a 6a. EIA / ELISA (Measure PGE₂, TNF-α, IL-6) step5a->step6a step6b 6b. Western Blot / RT-PCR (Measure p-ERK, NF-κB, iNOS mRNA) step5b->step6b end 7. Data Analysis & Comparison step6a->end step6b->end

Caption: Workflow: In Vitro Verification of Anti-Inflammatory Effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the verification of Prunella's mode of action.

1. Protocol: Western Blot for NF-κB and Phospho-MAPK Analysis

This protocol is used to determine the effect of a compound on the protein expression and phosphorylation status of key signaling molecules.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in 6-well plates and culture until they reach 80% confluency.

    • Pre-treat the cells with various concentrations of Prunella vulgaris extract (PVE) or vehicle control for 2 hours.

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 30 minutes (for MAPK phosphorylation) or 1 hour (for NF-κB translocation).

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant containing the total protein lysate.

  • Quantification and Electrophoresis:

    • Determine protein concentration using a BCA protein assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a 10% SDS-PAGE gel.

  • Blotting and Immunodetection:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies (e.g., anti-NF-κB p65, anti-phospho-ERK, anti-total-ERK, anti-β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for quantification relative to a loading control (e.g., β-actin).

2. Protocol: Enzyme Immunoassay (EIA) for Prostaglandin E₂ (PGE₂) Quantification

This protocol measures the production of the inflammatory mediator PGE₂ in cell culture supernatants.

  • Cell Culture and Supernatant Collection:

    • Culture RAW 264.7 cells in a 24-well plate.

    • Pre-treat cells with PVE or vehicle control for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

    • After incubation, carefully collect the cell culture supernatant and centrifuge to remove any cellular debris.

  • EIA Procedure:

    • Use a commercial PGE₂ EIA kit and follow the manufacturer's instructions.

    • Briefly, add standards and collected supernatant samples to a microplate pre-coated with a capture antibody.

    • Add a PGE₂-HRP conjugate to each well.

    • Incubate the plate, allowing competitive binding between the HRP conjugate and the PGE₂ in the sample.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with a stop solution.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known standards.

    • Calculate the concentration of PGE₂ in the samples by interpolating their absorbance values from the standard curve. The results are typically expressed as pg/mL.

References

A-Framework for Comparative Transcriptomic Analysis of Prunellin-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prunellin is a sulfated polysaccharide isolated from Prunella vulgaris (commonly known as self-heal), a plant used in traditional medicine for its anti-inflammatory, antiviral, and immunomodulatory properties.[1][2][3] this compound, specifically, has been identified as a potent anti-HIV agent, believed to inhibit the virus's entry into cells.[4][5] To fully elucidate its mechanism of action and explore its therapeutic potential, a comprehensive understanding of its impact on the cellular transcriptome is essential.

Currently, public data on the comparative transcriptomics of cells treated specifically with isolated this compound is limited. However, transcriptomic analyses of the parent plant, Prunella vulgaris, have revealed its influence on pathways related to inflammation, immune response, and cancer.[6][7][8] These studies suggest that its active compounds modulate key signaling pathways such as NF-κB, TNF, and IL-17.[6][7][9]

This guide provides a robust framework for conducting a comparative transcriptomic study to analyze the effects of this compound. It outlines detailed experimental protocols, hypothetical data presentation, and the visualization of key workflows and pathways, enabling researchers to systematically investigate this compound's cellular effects compared to other relevant compounds. For this guide, we propose a hypothetical experiment comparing this compound to Dexamethasone, a well-characterized anti-inflammatory glucocorticoid, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells—a standard model for studying inflammation.[1][10]

Experimental Protocols

A successful comparative transcriptomics study requires meticulous execution of experimental procedures from cell culture to bioinformatic analysis.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Culture cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Groups (in triplicate):

    • Vehicle Control: Cells treated with sterile PBS or DMSO.

    • LPS-Stimulated Control: Cells stimulated with LPS (1 µg/mL) to induce an inflammatory response.

    • This compound Treatment: Cells pre-treated with an optimal dose of this compound (e.g., 50 µg/mL) for 1 hour, followed by LPS stimulation.

    • Dexamethasone Treatment (Comparative Control): Cells pre-treated with Dexamethasone (e.g., 1 µM) for 1 hour, followed by LPS stimulation.

  • Procedure:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80% confluency.

    • Starve cells in serum-free DMEM for 4 hours prior to treatment.

    • Pre-treat cells with this compound, Dexamethasone, or vehicle for 1 hour.

    • Stimulate cells with LPS (1 µg/mL) for a predetermined time (e.g., 6 hours) to capture early transcriptional changes.

    • Harvest cells for RNA extraction.

RNA Isolation and Quality Control
  • RNA Extraction: Isolate total RNA from harvested cells using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's protocol. Include an on-column DNase digestion step to eliminate genomic DNA contamination.

  • Quality Control:

    • Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).

    • Verify RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value > 8 is recommended for library preparation.

Library Preparation and RNA-Sequencing (RNA-Seq)
  • Library Preparation: Prepare sequencing libraries from high-quality RNA samples using a stranded mRNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA). This process involves poly(A) selection to enrich for mRNA, fragmentation, reverse transcription, second-strand synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq) to generate paired-end reads (e.g., 2x150 bp) with sufficient depth (e.g., >20 million reads per sample) for differential gene expression analysis.

Bioinformatic Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess read quality and Trim Galore! to remove adapter sequences and low-quality bases.

  • Alignment to Reference Genome: Align the processed reads to a reference mouse genome (e.g., GRCm39) using a splice-aware aligner like STAR.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

  • Differential Gene Expression (DGE) Analysis: Use packages like DESeq2 or edgeR in R to normalize counts and perform DGE analysis. Identify genes that are significantly upregulated or downregulated (e.g., |log2(FoldChange)| > 1 and adjusted p-value < 0.05) for each comparison (e.g., this compound+LPS vs. LPS alone).

  • Pathway and Functional Enrichment Analysis: Use the lists of differentially expressed genes (DEGs) to perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) using tools like DAVID, Metascape, or GSEA to identify biological processes and signaling pathways modulated by the treatments.

Data Presentation: Hypothetical Findings

The following tables represent hypothetical data derived from the proposed experiment, illustrating how results can be structured for clear comparison.

Table 1: Summary of Differentially Expressed Genes (DEGs) in LPS-Stimulated Macrophages (Comparison against LPS-Stimulated Control; FDR < 0.05, |Log2FC| > 1.5)

Treatment GroupTotal DEGsUpregulated GenesDownregulated Genes
This compound + LPS 854371483
Dexamethasone + LPS 1231502729

Table 2: Comparative Pathway Analysis of Top Downregulated KEGG Pathways (Pathways significantly suppressed by this compound or Dexamethasone in LPS-stimulated cells)

KEGG Pathway IDPathway NameThis compound (p-value)Dexamethasone (p-value)Key Suppressed Genes
mmu04064NF-kappa B signaling pathway1.2e-115.4e-15Il1b, Tnf, Ccl2, Cxcl10
mmu04668TNF signaling pathway3.5e-098.1e-12Tnf, Mapk3, Nfkbia
mmu04060Cytokine-cytokine receptor interaction7.8e-082.2e-10Il6, Ccl5, Cxcr4
mmu04620Toll-like receptor signaling pathway9.1e-074.5e-09Irak2, Tlr4, Myd88
mmu04145Phagosome2.4e-051.3e-06Itgam, Tlr2, Cybb

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships, adhering to specified design constraints.

G cluster_wet_lab Phase 1: Wet Lab Experiments cluster_dry_lab Phase 2: Bioinformatic Analysis c1 Cell Culture (RAW 264.7) c2 Treatment Groups (this compound, Dex, LPS, Vehicle) c1->c2 c3 RNA Extraction & QC (RIN > 8) c2->c3 c4 RNA-Seq Library Preparation c3->c4 c5 High-Throughput Sequencing c4->c5 d1 Raw Read QC (FastQC) c5->d1 Raw FASTQ Files d2 Alignment (STAR) d1->d2 d3 Gene Quantification (featureCounts) d2->d3 d4 Differential Expression Analysis (DESeq2) d3->d4 d5 Pathway & GO Enrichment Analysis d4->d5 r1 Comparative Insights d5->r1 r2 Mechanism of Action d5->r2

Caption: Experimental workflow for comparative transcriptomics.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF, IL-6, IL-1B) NFkB_nuc->Genes Induces Transcription This compound This compound This compound->IKK Inhibits?

References

A Comparative Guide to the Long-Term Efficacy and Stability of Prunellin and Alternative HIV Entry Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the long-term efficacy and stability of prunellin, a polysaccharide derived from Prunella vulgaris, against established HIV entry inhibitors. Due to the limited availability of direct long-term studies on this compound, this comparison is based on available in vitro efficacy data, mechanism of action, and the known physicochemical properties of related compounds.

Executive Summary

Comparative Data

The following tables summarize the available quantitative data for Prunella vulgaris aqueous extract and the alternative HIV entry inhibitors, Enfuvirtide and Maraviroc.

Table 1: In Vitro Efficacy against HIV-1

Compound/ExtractTargetCell LineHIV-1 StrainIC50Citation(s)
Prunella vulgaris aqueous extractViral EntryTZM-blNL4-3 (X4-tropic), AD8 (R5-tropic), 256 (dual-tropic)~0.8 µg/mL[1]
Enfuvirtidegp41TZM-bl-23 ± 6 nM[4]
MaravirocCCR5TZM-blR5-tropic strains1.23 - 1.33 nM (median and mean)[5]

Table 2: Cytotoxicity and Selectivity Index

Compound/ExtractCell LineCC50Selectivity Index (SI = CC50/IC50)Citation(s)
Prunella vulgaris aqueous extractTZM-bl>100 µg/mL>125[1]
Enfuvirtide-Not specified in the provided results--
Maraviroc-Not specified in the provided results--

Table 3: Stability Profile

Compound/ExtractStability CharacteristicsCitation(s)
This compound (Prunella vulgaris extract)As a sulfated polysaccharide, stability is expected to be influenced by pH and temperature. Specific long-term stability data in biological matrices is not available.Inferred from general properties of polysaccharides
EnfuvirtideReconstituted solution is stable for 24 hours under refrigeration (2-8°C).[6][6]
MaravirocStable crystalline material. Stress studies showed minimal degradation except under oxidizing conditions.[3]

Mechanism of Action

This compound (Prunella vulgaris extract)

The primary mechanism of anti-HIV action for aqueous extracts of Prunella vulgaris is the inhibition of viral entry.[1][2] The active component, this compound, is a sulfated polysaccharide that is thought to interfere with the binding of the HIV-1 envelope glycoprotein (B1211001) gp120 to the host cell's CD4 receptor.[2] This prevents the initial attachment of the virus to the cell surface, a critical first step in the infection process.

Mechanism of HIV Entry and Inhibition by this compound cluster_virus HIV-1 Virion cluster_cell Host Cell (CD4+) gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding gp41 gp41 Viral Fusion Viral Fusion gp41->Viral Fusion 4. Membrane Fusion CCR5 CCR5 Co-receptor CD4->CCR5 2. Co-receptor Binding CCR5->gp41 3. Conformational Change This compound This compound This compound->gp120 Inhibition

Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp120.

Alternative Entry Inhibitors
  • Enfuvirtide: This synthetic peptide is a fusion inhibitor. It binds to the gp41 subunit of the viral envelope glycoprotein, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[6][7][8]

  • Maraviroc: This small molecule is a CCR5 receptor antagonist. It binds to the human CCR5 co-receptor on the host cell surface, blocking the interaction between the viral gp120 and CCR5, which is essential for the entry of R5-tropic HIV-1 strains.[9][10][11]

Mechanism of Action of Enfuvirtide and Maraviroc cluster_enfuvirtide Enfuvirtide Action cluster_maraviroc Maraviroc Action Enfuvirtide Enfuvirtide gp41_prefusion gp41 (pre-fusion) Enfuvirtide->gp41_prefusion Binds to HR1 region gp41_fusion gp41 (fusion) gp41_prefusion->gp41_fusion Conformational Change (Inhibited) Maraviroc Maraviroc CCR5_receptor CCR5 Co-receptor Maraviroc->CCR5_receptor Allosteric Binding gp120_maraviroc gp120 gp120_maraviroc->CCR5_receptor Binding Blocked Experimental Workflow for In Vitro Anti-HIV Assay A 1. Seed TZM-bl cells in 96-well plates B 2. Prepare serial dilutions of test compound A->B C 3. Add compound dilutions to cells B->C D 4. Add HIV-1 virus to the wells C->D E 5. Incubate for 48 hours D->E F 6. Lyse cells and add luciferase substrate E->F G 7. Measure luminescence F->G H 8. Calculate IC50 and CC50 G->H

References

Safety Operating Guide

Proper Disposal Procedures for Prunellin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Laboratory Professionals

This document provides a step-by-step guide for the proper disposal of prunellin in a laboratory setting, based on general best practices for non-hazardous biological materials and chemical waste. All procedures should be conducted in accordance with local, state, and federal regulations.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that the appropriate personal protective equipment is worn.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes of solutions containing this compound.
Hand Protection Nitrile or latex glovesPrevents direct skin contact with the substance.
Body Protection Laboratory coatProtects clothing and skin from accidental spills.

Disposal of this compound Waste

The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and concentration.

1. Aqueous Solutions of this compound (Low Concentration)

For dilute, neutral pH aqueous solutions of this compound, disposal via the sanitary sewer is often acceptable, provided it aligns with local regulations.

  • Step 1: Dilution: Dilute the this compound solution with at least 20 parts water.

  • Step 2: Neutralization (if necessary): Check the pH of the solution. If it is not within the neutral range (pH 5-9), neutralize it with a suitable acid or base.

  • Step 3: Sewer Disposal: Pour the diluted and neutralized solution down the drain, followed by flushing with a copious amount of water.[5]

2. Solid this compound and Concentrated Solutions

Solid this compound waste and concentrated solutions should be disposed of as chemical waste.

  • Step 1: Waste Collection: Place solid this compound or concentrated solutions in a clearly labeled, sealed, and leak-proof container.[6][7] The container must be compatible with the waste.

  • Step 2: Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Step 3: Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Step 4: Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal service.[7]

3. Contaminated Materials

Materials such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be disposed of as solid chemical waste.

  • Step 1: Segregation: Collect all contaminated solid waste in a designated, labeled waste bag or container.

  • Step 2: Disposal: Dispose of the container as chemical waste through your institution's hazardous waste management program.

4. Empty this compound Containers

Empty containers that held this compound should be thoroughly rinsed before being discarded.

  • Step 1: Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water) three times.[6][8]

  • Step 2: First Rinse Collection: The first rinseate should be collected and disposed of as chemical waste, following the procedure for concentrated solutions.[6]

  • Step 3: Container Disposal: After triple rinsing and air-drying, deface the label and dispose of the container in the regular trash or recycling, as appropriate for the container material.[8]

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Prunellin_Disposal_Workflow cluster_start cluster_assessment cluster_disposal_paths cluster_procedures start This compound Waste Generated assess Assess Waste Type (Solid, Concentrated, Dilute Aqueous) start->assess solid_conc Solid or Concentrated Solution assess->solid_conc Solid or Concentrated dilute Dilute Aqueous Solution assess->dilute Dilute Aqueous chem_waste Collect in Labeled Hazardous Waste Container solid_conc->chem_waste sewer Check Local Regulations & Neutralize if Necessary dilute->sewer dispose_chem Dispose via Licensed Hazardous Waste Service chem_waste->dispose_chem dispose_sewer Dispose in Sanitary Sewer with Copious Water sewer->dispose_sewer

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.

References

Essential Safety and Logistical Information for Handling Prunellin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of prunellin, a sulfated polysaccharide with known anti-HIV properties.[1][2] Adherence to these protocols is crucial for ensuring laboratory safety and maintaining the integrity of research involving this compound.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not currently available, its classification as a sulfated polysaccharide informs the necessary safety precautions. The following PPE is mandatory when handling this compound, particularly in its powdered form, to minimize exposure risks.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Glasses with Side Shields or GogglesEssential to protect against airborne particles and accidental splashes.
Hand Protection Nitrile GlovesProvides a barrier against skin contact. Double gloving is recommended when handling concentrated solutions.
Body Protection Laboratory CoatProtects skin and personal clothing from contamination.
Respiratory Protection N95 or Higher-Rated RespiratorRecommended when handling powdered this compound to prevent inhalation of fine particles.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Fume Hood: All handling of powdered this compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.

Procedural Guidance:

  • Weighing: When weighing powdered this compound, use an analytical balance within a fume hood or a balance enclosure to contain airborne particles.

  • Solution Preparation: Add this compound powder to the solvent slowly to avoid splashing. Cap containers securely and mix gently until dissolved.

  • Spill Management:

    • Minor Spills (Powder): Gently cover the spill with absorbent paper towels. Dampen the towels with water to prevent the powder from becoming airborne. Wipe the area clean and place the used towels in a sealed bag for disposal.

    • Minor Spills (Solution): Absorb the spill with inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material in a sealed container for proper disposal.

    • Major Spills: Evacuate the area and follow your institution's emergency spill response procedures.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

Disposal Plan

Dispose of this compound waste in accordance with local, state, and federal regulations. As a sulfated organic compound, the following general guidelines apply:

Waste TypeDisposal Procedure
Unused this compound Powder Collect in a clearly labeled, sealed container for hazardous waste disposal. Do not dispose of down the drain.
This compound Solutions Collect in a labeled, sealed waste container. The container should be designated for non-halogenated organic waste.
Contaminated Materials (e.g., gloves, paper towels, absorbent pads) Place in a sealed bag or container labeled as hazardous waste and dispose of according to institutional protocols.

Experimental Protocols

Isolation and Purification of this compound from Prunella vulgaris

The following is a representative protocol for the isolation and purification of this compound, based on established methods for polysaccharide extraction.[1][3]

Materials:

  • Dried Prunella vulgaris plant material

  • Distilled water

  • Ethanol (B145695) (95%)

  • n-Butanol

  • Reverse-phase and gel permeation HPLC columns

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Aqueous Extraction:

    • Grind the dried Prunella vulgaris material into a fine powder.

    • Suspend the powder in distilled water (e.g., 1:10 w/v) and heat at an elevated temperature (e.g., 80-100°C) with stirring for several hours to extract water-soluble components.

    • Centrifuge the mixture to pellet the solid plant material.

    • Collect the supernatant, which contains the crude this compound extract.

  • Ethanol Precipitation:

    • Concentrate the supernatant under reduced pressure.

    • Gradually add ethanol to the concentrated extract to a final concentration of approximately 80% (v/v) while stirring.

    • Allow the mixture to stand at 4°C overnight to precipitate the polysaccharides.

    • Centrifuge the mixture to collect the polysaccharide pellet.

  • Solvent Precipitation:

    • Wash the pellet with n-butanol to remove pigments and other impurities.

    • Centrifuge and discard the supernatant.

  • Chromatographic Purification:

    • Redissolve the crude this compound pellet in a minimal amount of distilled water.

    • Apply the solution to a reverse-phase HPLC column to remove non-polar impurities.

    • Collect the polysaccharide-containing fractions and further purify them using a gel permeation HPLC column to separate molecules based on size. This compound has a molecular size of approximately 10 kDa.[1][2]

  • Lyophilization:

    • Pool the purified this compound fractions.

    • Freeze-dry the pooled fractions to obtain purified this compound as a powder.

Visualizations

experimental_workflow start Dried Prunella vulgaris extraction Aqueous Extraction start->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 precipitation Ethanol Precipitation supernatant1->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 pellet Collect Pellet centrifugation2->pellet solvent_wash n-Butanol Wash pellet->solvent_wash chromatography HPLC Purification (Reverse-Phase & Gel Permeation) solvent_wash->chromatography lyophilization Freeze-Drying chromatography->lyophilization end Purified this compound lyophilization->end

Caption: Workflow for the isolation and purification of this compound.

anti_hiv_mechanism cluster_virus HIV-1 Virion cluster_cell Host T-Cell gp120 gp120 binding Binding gp120->binding cd4 CD4 Receptor cd4->binding entry Viral Entry This compound This compound This compound->binding blocks binding->entry leads to inhibition Inhibition

Caption: this compound's mechanism of action against HIV-1.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.